Product packaging for 5-Nitrobenzimidazole(Cat. No.:CAS No. 94-52-0)

5-Nitrobenzimidazole

Cat. No.: B188599
CAS No.: 94-52-0
M. Wt: 163.13 g/mol
InChI Key: XPAZGLFMMUODDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-nitrobenzimidazole is an off-white to pale yellow fluffy powder. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B188599 5-Nitrobenzimidazole CAS No. 94-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAZGLFMMUODDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Record name 6-NITROBENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20756
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020965
Record name 6-Nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

6-nitrobenzimidazole is an off-white to pale yellow fluffy powder. (NTP, 1992), Off-white to pale yellow solid; [CAMEO] Tan powder; [MSDSonline]
Record name 6-NITROBENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20756
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Nitrobenzimidazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3347
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 0.1 mg/mL at 61.7 °F (NTP, 1992), INSOL IN ETHER, BENZENE, CHLOROFORM; SOL IN ALCOHOL, ACID, Very soluble in alcohol; slightly soluble in ether and benzene., In water, >250 mg/l, temp not specified
Record name 6-NITROBENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20756
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-NITROBENZIMIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2864
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000017 [mmHg]
Record name 5-Nitrobenzimidazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3347
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Solid, NEEDLES FROM WATER

CAS No.

94-52-0
Record name 6-NITROBENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20756
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Nitrobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-NITROBENZIMIDAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-NITROBENZIMIDAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 6-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrobenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NITROBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V95AYT2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-NITROBENZIMIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2864
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

405 to 408 °F (NTP, 1992), 203 °C, MP: 209-210 °C
Record name 6-NITROBENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20756
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-NITROBENZIMIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2864
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitrobenzimidazole: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrobenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its versatile structure, characterized by a fused benzene and imidazole ring system with a nitro group substitution, imparts a range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to this compound. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and insights into its mechanisms of action.

Chemical Properties and Structure

This compound is a stable, off-white to pale yellow crystalline solid. The presence of the electron-withdrawing nitro group significantly influences its chemical reactivity and biological interactions.

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name 5-Nitro-1H-benzimidazole[1]
Synonyms 6-Nitrobenzimidazole, 5(6)-Nitrobenzimidazole[1]
CAS Number 94-52-0[2]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol [1]
Appearance Off-white to pale yellow fluffy powder[1]
SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])NC=N2[1]
Physicochemical Properties
PropertyValueReference(s)
Melting Point 207-210 °C[3]
Boiling Point 290.19 °C (rough estimate)[3]
pKa 10.95 ± 0.10 (Predicted)[3]
Solubility Very soluble in alcohol; slightly soluble in ether and benzene. Water solubility: 0.5 g/L.[2]
Vapor Pressure 0.00000017 mmHg[1]
pH 6 (10g/l, H₂O, 20℃) (slurry)[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

This method involves the direct nitration of the benzimidazole ring.

Materials:

  • Benzimidazolone-(2)

  • Nitric acid (99%)

  • Water

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Heating mantle

  • Buchner funnel and suction flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 840 parts by weight of water.

  • While cooling in an ice bath and stirring, slowly add 161 parts by weight of 99% nitric acid. This will result in a 16% nitric acid solution.[4]

  • Heat the solution to 50°C.

  • Gradually add 180 parts by weight of benzimidazolone (as a ~75% aqueous press cake) to the stirred solution.

  • Control the addition rate to maintain the reaction temperature between 50-75°C over 2 hours.

  • After the addition is complete, heat the mixture to 90°C for 30 minutes to improve the filterability of the product.

  • Cool the mixture to room temperature.

  • Collect the precipitated 5-nitrobenzimidazolone-(2) by suction filtration using an acid-proof suction filter.

  • Wash the product with cold water and dry to a constant weight. The expected yield is approximately 96%.[4]

This method involves the condensation of 4-nitro-o-phenylenediamine with formic acid.

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Formic acid

  • 10% Hydrochloric acid

  • Concentrated ammonium hydroxide solution

  • Water bath

  • Round-bottom flask with stirrer

  • Buchner funnel and suction flask

  • Phosphorus pentoxide (P₂O₅) for drying

Procedure:

  • In a round-bottom flask, prepare a suspension of 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid.[2]

  • Add 15 ml of formic acid to the suspension.

  • Heat the mixture in a water bath at 80°C with stirring for 3 hours.[2]

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by making it alkaline with a concentrated ammonium hydroxide solution.

  • Filter the resulting yellowish needles using a Buchner funnel.

  • Wash the collected product with water.

  • Dry the product over P₂O₅ under reduced pressure to obtain 5(6)-nitro-benzimidazole. The expected yield is approximately 89%.[2]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol or Ethanol

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and suction flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol or ethanol to the flask.

  • Gently heat the mixture on a heating plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals to obtain pure this compound.

Analytical Characterization

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and ensure the solution is free of any solid particles.

Instrument Parameters (Example for a 400 MHz spectrometer):

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard 1D proton

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: Appropriate for observing the aromatic region (e.g., 0-14 ppm)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Mode: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background scan of the clean, empty ATR crystal should be collected before analyzing the sample.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Antihypertensive Activity: Angiotensin II Receptor Antagonism

Certain this compound derivatives act as potent antagonists of the Angiotensin II Type 1 (AT₁) receptor, a key regulator of blood pressure.[5] By blocking the binding of angiotensin II to the AT₁ receptor, these compounds inhibit downstream signaling pathways that lead to vasoconstriction and aldosterone secretion, thereby lowering blood pressure.

Angiotensin_II_Pathway cluster_synthesis Angiotensin Synthesis cluster_receptor Receptor Signaling Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1_Receptor AT₁ Receptor AngiotensinII->AT1_Receptor Gq_protein Gq/11 AT1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction Aldosterone Aldosterone Secretion PKC_activation->Aldosterone Five_Nitrobenzimidazole This compound Derivative Five_Nitrobenzimidazole->AT1_Receptor blocks

Caption: Angiotensin II receptor antagonism by a this compound derivative.

Anticancer Activity: EGFR/HER2 Inhibition and DR5 Upregulation

Some benzimidazole derivatives have demonstrated potent anticancer activity, particularly in breast cancer, through a multi-targeted mechanism. They can inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in cancer cells. This inhibition blocks downstream pro-survival signaling pathways like PI3K/Akt and MEK/Erk.[1] Additionally, these compounds can upregulate the expression of Death Receptor 5 (DR5) through the JNK signaling pathway, sensitizing cancer cells to apoptosis.[1]

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR/HER2 PI3K PI3K EGFR_HER2->PI3K activates MEK MEK EGFR_HER2->MEK activates DR5 Death Receptor 5 (DR5) Apoptosis Apoptosis DR5->Apoptosis induces Akt Akt PI3K->Akt activates Pro_survival Cell Proliferation & Survival Akt->Pro_survival promotes Erk Erk MEK->Erk activates Erk->Pro_survival promotes JNK JNK JNK->DR5 upregulates expression Benzimidazole_Derivative Benzimidazole Derivative Benzimidazole_Derivative->EGFR_HER2 inhibits Benzimidazole_Derivative->JNK activates

Caption: Anticancer mechanism of a benzimidazole derivative.

Antimicrobial Activity: Reductive Activation and DNA Damage

The antimicrobial activity of 5-nitroimidazoles is attributed to the reductive activation of the nitro group under anaerobic or hypoxic conditions, which are characteristic of many pathogenic microorganisms. This reduction generates reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to cell death.

Antimicrobial_Workflow cluster_cell Microbial Cell (Anaerobic) Five_Nitrobenzimidazole This compound Nitro_Radical Nitro Radical Anion Five_Nitrobenzimidazole->Nitro_Radical Nitroreductases (1e⁻ reduction) Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitro_Radical->Reactive_Intermediates Further reduction DNA Bacterial DNA Nitro_Radical->DNA interacts with Reactive_Intermediates->DNA interacts with Damaged_DNA Damaged DNA DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death leads to

Caption: Antimicrobial mechanism of this compound.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry due to its structural versatility and broad spectrum of biological activities. The synthetic and analytical protocols provided in this guide offer a practical framework for researchers working with this important molecule. The elucidation of its mechanisms of action as an antihypertensive, anticancer, and antimicrobial agent through the provided signaling pathway diagrams highlights its potential for the development of novel therapeutics. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and more potent drug candidates.

References

Synthesis of 5-Nitrobenzimidazole from 4-nitro-o-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-Nitrobenzimidazole from 4-nitro-o-phenylenediamine. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate understanding and replication of the synthesis.

Introduction

This compound is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group can significantly influence their pharmacological properties. The synthesis described herein is a variation of the Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[1] In this case, 4-nitro-o-phenylenediamine is reacted with formic acid in the presence of a mineral acid to yield this compound. This method is widely used due to its efficiency and the availability of starting materials.

Quantitative Data

Reaction Parameters and Yields

The following table summarizes the key quantitative data for the synthesis of this compound from 4-nitro-o-phenylenediamine and formic acid.

ParameterValueReference
Starting Material4-nitro-o-phenylenediamine[2][3]
ReagentFormic acid[2][3]
Catalyst/Solvent10% Hydrochloric acid[2][3]
Temperature80 °C[2][3]
Reaction Time3 hours[2][3]
Product Yield89%[2][3]
Melting Point209-211 °C[2][3]
Characterization Data for this compound

The following table presents the characterization data for the synthesized this compound.

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.51 (d, J = 2.1 Hz, 1H), 8.38 (s, 1H), 8.11 (dd, J = 8.9, 2.2 Hz, 1H), 7.76 (d, J = 8.9 Hz, 1H)[4]
¹³C NMR (100 MHz, DMSO-d₆)δ 146.26, 142.15, 117.10[4]
IR (KBr) 3436 cm⁻¹ (N-H), 1624 cm⁻¹ (C=N), 1512 cm⁻¹ (NO₂, asymmetric), 1334 cm⁻¹ (NO₂, symmetric)[5]
Mass Spectrometry (GC-MS) m/z 163 (M⁺), 117[6]
Melting Point 204-208 °C[7]
Appearance Yellowish needles or powder[2][3][8]

Experimental Protocol

This protocol details the synthesis of this compound from 4-nitro-o-phenylenediamine and formic acid.

Materials:

  • 4-nitro-1,2-phenylenediamine (15.3 g)

  • Formic acid (15 ml)

  • 10% Hydrochloric acid (150 ml)

  • Concentrated ammonium hydroxide solution

  • Distilled water

  • Phosphorus pentoxide (P₂O₅) for drying

Equipment:

  • Round-bottom flask

  • Water bath

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus (e.g., Büchner funnel)

  • pH indicator (e.g., litmus paper)

  • Drying apparatus (e.g., vacuum desiccator)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a suspension of 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid.[2][3]

  • Addition of Formic Acid: To this suspension, add 15 ml of formic acid.[2][3]

  • Heating: Stir the mixture in a water bath heated to 80°C for 3 hours.[2][3]

  • Cooling: After the reaction is complete, cool the mixture.[2][3]

  • Basification: Make the mixture alkaline by slowly adding concentrated ammonium hydroxide solution.[2][3]

  • Isolation of Product: Filter the resulting precipitate.[2][3]

  • Washing: Wash the collected yellowish needles with water.[2][3]

  • Drying: Dry the product over P₂O₅ under reduced pressure to obtain 5(6)-nitro-benzimidazole.[2][3]

Visualizations

Reaction Scheme

The following diagram illustrates the chemical reaction for the synthesis of this compound.

reaction_scheme cluster_product Product reactant1 4-nitro-o-phenylenediamine product This compound reactant1->product + reactant2 Formic Acid reactant2->product condition1 10% HCl condition2 80°C, 3h

Caption: Synthesis of this compound from 4-nitro-o-phenylenediamine.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of this compound.

experimental_workflow start Start mix_reactants Mix 4-nitro-o-phenylenediamine, formic acid, and 10% HCl start->mix_reactants heat_reaction Heat at 80°C for 3 hours with stirring mix_reactants->heat_reaction cool_down Cool the reaction mixture heat_reaction->cool_down basify Add concentrated NH4OH until alkaline cool_down->basify filter_product Filter the precipitate basify->filter_product wash_product Wash with water filter_product->wash_product dry_product Dry under reduced pressure over P2O5 wash_product->dry_product end Obtain pure This compound dry_product->end

References

The Core Mechanism of 5-Nitrobenzimidazole in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the multifaceted mechanism of action of 5-nitrobenzimidazole and its derivatives in cancer cells. We will delve into its core interactions with cellular machinery, detailing the signaling pathways it modulates and the ultimate impact on cancer cell proliferation and survival. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Introduction to this compound as an Anticancer Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1][2] The addition of a nitro group at the 5-position significantly influences the electronic properties of the benzimidazole ring, enhancing its reactivity and biological activity.[3] While the parent this compound serves as a versatile building block, its derivatives have demonstrated a broad spectrum of anticancer activities, including cytotoxicity, apoptosis induction, and cell cycle arrest across various cancer cell lines.[3][4]

Multi-Targeted Mechanisms of Action

The anticancer efficacy of this compound derivatives stems from their ability to interact with multiple cellular targets and disrupt key oncogenic signaling pathways. The primary mechanisms can be categorized as follows:

  • DNA Interaction and Damage: A fundamental mechanism for nitroaromatic compounds involves direct interaction with DNA.[3] Derivatives of this compound have been shown to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix.[3] Furthermore, some derivatives can alkylate or directly cleave DNA, leading to significant damage.[1][5] The nitro group is crucial in this process; under hypoxic conditions often found in solid tumors, it can be reduced to form cytotoxic radicals that induce DNA strand breaks.[6]

  • Enzyme Inhibition:

    • Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[7] Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and II, leading to DNA damage and cell death.[1][7][8]

    • Protein Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. This compound derivatives have been developed as inhibitors of several key kinases, including:

      • EGFR and HER2: Inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases blocks downstream signaling through the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival.[5][9]

      • VEGFR-2: By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

      • Other Kinases: Inhibition of other kinases such as c-Jun N-terminal kinase (JNK), which is involved in apoptosis, has also been reported.[5][9]

  • Microtubule Interference: The cellular cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Certain benzimidazole derivatives act as microtubule-destabilizing agents, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase.[10][11] This is a mechanism shared with established chemotherapeutic agents like nocodazole.[10] Interestingly, some studies have also reported benzimidazole derivatives that can stabilize microtubules, highlighting the diverse interactions of this scaffold.[10]

Cellular Consequences of this compound Action

The multi-targeted nature of this compound derivatives culminates in two primary cellular outcomes:

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a common endpoint of treatment with these compounds. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated.[12] A notable mechanism is the upregulation of Death Receptor 5 (DR5) mediated by the JNK signaling pathway, which enhances the extrinsic apoptotic signal.[5][9] The activation of caspases, the executioners of apoptosis, is a consistent finding.[12]

  • Cell Cycle Arrest: By interfering with DNA replication, kinase signaling, and microtubule dynamics, this compound derivatives can halt the progression of the cell cycle. Depending on the specific derivative and cancer cell type, arrest can occur at the G0/G1, S, or G2/M phases of the cell cycle.[12][13][14]

Quantitative Data on Anticancer Activity

The cytotoxic potential of various this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Derivative ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Thiobenzimidazole derivativesMCF-7Breast Adenocarcinoma0.76 - 21.5[3]
This compound-pyrimidine hybridsHep G-2Hepatocellular Carcinoma4.37[3]
1,2,5-trisubstituted benzimidazole (TJ08)JurkatT-cell leukemia1.88 ± 0.51[1]
1,2,5-trisubstituted benzimidazole (TJ08)K-562Chronic myelogenous leukemia1.89 ± 0.55[1]
1,2,5-trisubstituted benzimidazole (TJ08)MOLT-4Acute lymphoblastic leukemia2.05 ± 0.72[1]
1,2,5-trisubstituted benzimidazole (TJ08)HeLaCervical cancer2.11 ± 0.62[1]
1,2,5-trisubstituted benzimidazole (TJ08)HCT116Colorectal Carcinoma3.04 ± 0.8[1]
1,2,5-trisubstituted benzimidazole (TJ08)MIA PaCa-2Pancreatic cancer3.82 ± 0.25[1]
2-aryl benzimidazole (5a)Multiple Breast Cancer LinesBreast Cancer2 - 9[9]
Bromo-derivative (Compound 5)MCF-7Breast Cancer17.8 ± 0.24 (µg/mL)[13]
Bromo-derivative (Compound 5)DU-145Prostate Cancer10.2 ± 1.4 (µg/mL)[13]
Bromo-derivative (Compound 5)H69ARSmall Cell Lung Cancer49.9 ± 0.22 (µg/mL)[13]
Benzimidazole derivative (BA586)HCC1937Triple-Negative Breast Cancer42[15]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions, the following diagrams illustrate the key signaling pathways affected by this compound derivatives and a general experimental workflow for their evaluation.

EGFR_HER2_Pathway Ligand Ligand EGFR_HER2 EGFR/HER2 Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K MEK MEK EGFR_HER2->MEK Five_Nitro This compound Derivative Five_Nitro->EGFR_HER2 Inhibits Tyrosine Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation FOXO FOXO Akt->FOXO | Erk Erk MEK->Erk Erk->Proliferation Apoptosis Apoptosis Nucleus Nucleus FOXO->Nucleus Nucleus->Apoptosis CellCycleArrest G1 Phase Cell Cycle Arrest Nucleus->CellCycleArrest

Figure 1: Inhibition of EGFR/HER2 Signaling by this compound Derivatives.

JNK_DR5_Pathway Five_Nitro This compound Derivative JNK JNK Five_Nitro->JNK Activates cJun c-Jun JNK->cJun DR5_mRNA DR5 mRNA cJun->DR5_mRNA Upregulates Transcription DR5_Protein DR5 Protein (Death Receptor 5) DR5_mRNA->DR5_Protein Translation Caspase8 Caspase-8 DR5_Protein->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: JNK-Mediated Upregulation of Death Receptor 5 (DR5) and Induction of Apoptosis.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Mechanism->Apoptosis Target Target Engagement (Western Blot for Signaling Proteins, Kinase Assays) Mechanism->Target InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo

Figure 3: General Experimental Workflow for Evaluating Anticancer Activity.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against compound concentration.[13]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound for a defined period, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A to remove RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[13]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compound, and both adherent and floating cells are collected.

  • Washing: Cells are washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.

  • Data Analysis:

    • Annexin V-negative, PI-negative cells are viable.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • The percentage of cells in each quadrant is quantified.[13]

Western Blot Analysis

This method is used to detect and quantify specific proteins in cell lysates, providing insights into signaling pathway modulation.

  • Cell Lysis: Treated and untreated cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[15]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer agents with a desirable multi-targeted mechanism of action. Their ability to induce DNA damage, inhibit crucial enzymes, and interfere with microtubule dynamics leads to potent induction of apoptosis and cell cycle arrest in a variety of cancer cells. The quantitative data and mechanistic insights presented in this guide underscore the potential of this scaffold in oncology drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific cancer targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of lead compounds for in vivo applications.

  • Combination Therapies: To explore synergistic effects with existing chemotherapeutic agents or targeted therapies.

  • Biomarker Discovery: To identify patient populations most likely to respond to treatment with this compound-based drugs.

By continuing to explore the rich pharmacology of the this compound scaffold, the scientific community can pave the way for the development of novel and effective cancer therapeutics.

References

The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The presence of the nitro group at the 5-position significantly influences the electron distribution within the benzimidazole ring system, bestowing upon its derivatives a wide spectrum of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic potential. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Synthesis of this compound Derivatives

The synthesis of 2-substituted-5-nitrobenzimidazole derivatives is commonly achieved through the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes. Both conventional heating and microwave-assisted methods have been successfully employed.

Experimental Protocol: Conventional Synthesis

A widely used method involves the reaction of 4-nitro-1,2-phenylenediamine with an appropriate aromatic aldehyde in the presence of an oxidizing agent like sodium metabisulfite.[1]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Dimethoxyethane (solvent)

  • Sodium metabisulfite

  • Ice bath

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Chloroform:methanol (9:1) solvent system for TLC

  • Ethyl acetate

  • Methanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.

  • Add 1.01 equivalents of the substituted aromatic aldehyde to the solution.

  • Stir the mixture at 0°C in an ice bath for 2 hours.

  • Reflux the mixture for 1 hour to form the Schiff base intermediate.

  • To the reaction mixture, add further dimethoxyethane and 1.01 equivalents of sodium metabisulfite.

  • Stir the mixture under reflux for 48 hours.

  • Monitor the completion of the reaction by TLC using a chloroform:methanol (9:1) solvent system.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain the purified 2-substituted-5-nitrobenzimidazole derivative.[1]

  • In cases where the product does not precipitate, extract the mixture with ethyl acetate.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound libraries.[2]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted phenoxyacetic acids

  • 6N Hydrochloric acid (HCl)

  • Microwave reactor

  • Ice-cold water

  • Aqueous ammonia

  • Ethanol-water system for recrystallization

Procedure:

  • In a microwave-safe vessel, mix 0.01 mole of 4-nitro-o-phenylenediamine with 0.01 mole of a substituted phenoxyacetic acid.

  • Add 15 mL of 6N HCl to the mixture.

  • Irradiate the mixture in a microwave reactor at 400W for 2.5-3.5 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with aqueous ammonia.

  • Collect the precipitated product and recrystallize it from an ethanol-water system.[2]

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like tubulin and protein kinases.

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial. One of the key mechanisms is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.[3][4]

Another important mechanism involves the inhibition of protein kinases , such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[5][6] Molecular docking studies have shown that this compound derivatives can act as inhibitors of EGFR and Estrogen Receptor α (ERα), both of which are important in breast cancer.[5][7] The induction of apoptosis is a common outcome, triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

anticancer_mechanism drug Derivative tubulin Tubulin drug->tubulin protein_kinases Protein Kinases (e.g., EGFR) drug->protein_kinases Inhibits microtubules Microtubule Formation tubulin->microtubules mitosis Mitosis microtubules->mitosis proliferation Cell Proliferation mitosis->proliferation protein_kinases->proliferation apoptosis Apoptosis proliferation->apoptosis Induces

Anticancer Mechanism of this compound Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., SDS-HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 7n SK-Mel-282.55[3]
Compound 7u SK-Mel-2817.89[3]
Compound 4h Not specified4.566[10]
Compound 4k Not specified4.537[10]

Antimicrobial Activity

This compound derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The antimicrobial action of nitroimidazoles is contingent upon the reduction of the nitro group within the microbial cell.[1][] This reduction, which occurs under anaerobic or low-oxygen conditions, is catalyzed by nitroreductases. The process generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species. These reactive intermediates can then interact with and damage crucial cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death.[1][][12] This mechanism explains their efficacy against anaerobic bacteria and certain protozoa.

antimicrobial_mechanism cluster_drug This compound cluster_cell Bacterial Cell (Anaerobic) drug Derivative nitroreductase Nitroreductase drug->nitroreductase Enters Cell & is Reduced by reactive_intermediates Reactive Nitro Intermediates nitroreductase->reactive_intermediates Generates dna Bacterial DNA reactive_intermediates->dna Damages cell_death Cell Death dna->cell_death Leads to

Antimicrobial Mechanism of this compound Derivatives.
Experimental Protocol: Agar Disc-Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile filter paper discs (6 mm diameter)

  • This compound derivatives (dissolved in DMSO)

  • Standard antibiotic (e.g., Streptomycin) and antifungal (e.g., Nystatin) discs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly over the surface of the agar plate.

  • Impregnate sterile filter paper discs with known concentrations of the test compounds (e.g., 25, 50, 100 µg/mL).

  • Place the impregnated discs, along with standard antibiotic/antifungal and solvent control discs, on the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Materials:

  • Test microorganisms

  • Nutrient broth or Mueller-Hinton broth

  • 96-well microtiter plates

  • Serial dilutions of the this compound derivatives

  • Standard antimicrobial agents

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Alternatively, the growth can be quantified by measuring the optical density using a microplate reader.

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1h Penicillium< 50[13]
1a, 1b, 1c, 1d, 1e, 1f, 1g, 1i, 1j Fungal species50[13]

Antiparasitic Activity

Nitroimidazole compounds, including this compound derivatives, are effective against a range of protozoan parasites such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[1][13]

Mechanism of Action

Similar to their antibacterial mechanism, the antiparasitic activity of 5-nitroimidazoles relies on the reductive activation of the nitro group within the parasite.[1] Anaerobic parasites possess the necessary low redox potential and enzymes to reduce the nitro group, generating cytotoxic radicals that damage the parasite's DNA and other essential macromolecules, leading to cell death.[1][]

Experimental Protocol: In Vitro Assay against Giardia lamblia

This protocol outlines a method for assessing the in vitro activity of compounds against Giardia lamblia trophozoites.[14][15]

Materials:

  • Giardia lamblia trophozoites

  • TYI-S-33 medium supplemented with bovine bile and serum

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Metronidazole (positive control)

  • Anaerobic incubation system (e.g., Anaerocult® C mini bags or an anaerobic chamber)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Culture Giardia lamblia trophozoites in TYI-S-33 medium in culture tubes until they reach 80% confluence.

  • Detach the trophozoites by incubating the tubes on ice for 30 minutes.

  • Count the parasites using a hemocytometer and seed them into 96-well plates at a density of 2 x 10^4 to 5 x 10^3 cells/well in a final volume of 200 µL.

  • Prepare serial dilutions of the test compounds and the positive control (metronidazole) in the culture medium.

  • Add the compounds to the wells containing the parasites.

  • Incubate the plates under microaerophilic or anaerobic conditions at 37°C for 48 hours.

  • After incubation, assess cell viability using the MTT assay as described in the anticancer activity section (2.2).

  • Calculate the IC50 value for each compound.

Other Biological Activities

Vasorelaxant Activity

Certain this compound derivatives have been shown to possess vasorelaxant properties, suggesting their potential as antihypertensive agents.[16][17]

This ex vivo method is used to evaluate the vasorelaxant effect of compounds on blood vessels.[16][18][19]

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine (PhE) or KCl to induce contraction

  • Organ bath system with isometric force transducers

  • This compound derivatives

Procedure:

  • Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Induce a sustained contraction in the aortic rings using a submaximal concentration of phenylephrine (e.g., 300 nM) or KCl.

  • Once the contraction is stable, add cumulative concentrations of the this compound derivatives to the organ bath.

  • Record the changes in isometric tension to determine the relaxant response.

  • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

CompoundEC50 (µM)Reference
BDZ3 < 30[16]
BDZ6 < 30[16]
BDZ12 < 30[16]
BDZ18 < 30[16]
BDZ20 21.08[16]
Antioxidant Activity

The antioxidant potential of this compound derivatives can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[20]

Materials:

  • DPPH solution in methanol

  • This compound derivatives

  • Butylated hydroxytoluene (BHT) or ascorbic acid as a standard antioxidant

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds and the standard antioxidant in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.

CompoundIC50 (µg/mL)Reference
3a 3.17[20]
3b 3.28[20]
3c 7.59[20]
BHT (Standard) 18.42[20]

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunability of their pharmacological profiles through structural modifications make them attractive candidates for further drug discovery and development efforts. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration and optimization of this important chemical scaffold for therapeutic applications. Further investigations into their specific molecular targets and signaling pathways will undoubtedly unveil new avenues for the design of more potent and selective therapeutic agents.

References

spectroscopic analysis of 5-Nitrobenzimidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 5-Nitrobenzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of benzimidazole derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound derived from benzimidazole by the addition of a nitro group to the benzene ring. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the benzimidazole core, making it a valuable scaffold in the development of new therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough spectroscopic characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.38singlet (s)-
H-4~8.51doublet (d)2.1
H-6~8.11doublet of doublets (dd)8.9, 2.2
H-7~7.76doublet (d)8.9

Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~143.4
C-4~117.1
C-5~142.1
C-7a~146.3

Data obtained in DMSO-d₆ at 100 MHz.[1] Note: The signals for all seven carbon atoms have been reported, with the provided data representing a selection of key shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400N-H StretchImidazole
~1626C=N StretchImidazole
~1517Asymmetric N-O StretchNitro group
~1340Symmetric N-O StretchNitro group
~1446C-N Stretch-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
163Molecular Ion [M]⁺
117[M-NO₂]⁺

The molecular ion peak at m/z 163 confirms the molecular weight of this compound.[2][3] The prominent fragment at m/z 117 corresponds to the loss of the nitro group (NO₂).[2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the this compound sample was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a 5 mm NMR tube.

  • The tube was capped and gently agitated to ensure a homogeneous solution.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Procedure: The prepared sample tube was placed in the spectrometer. The magnetic field was shimmed to achieve homogeneity. A standard one-pulse sequence was used to acquire the ¹H NMR spectrum. The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Reference: The solvent peak of DMSO-d₆ was used as a secondary reference.

  • Procedure: The same sample was used for ¹³C NMR analysis. A proton-decoupled pulse sequence was employed to acquire the spectrum, resulting in singlet peaks for each unique carbon atom. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the this compound sample was finely ground in an agate mortar and pestle.

  • About 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.

  • The sample and KBr were thoroughly mixed and ground together to create a homogeneous powder.

  • The mixture was transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.

FT-IR Analysis:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure: A background spectrum of a pure KBr pellet was first recorded. The KBr pellet containing the this compound sample was then placed in the sample holder of the spectrometer. The IR spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound was prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol or acetone.

GC-MS Analysis:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Method: Electron Ionization (EI).

  • Procedure:

    • A small volume (typically 1 µL) of the prepared sample solution was injected into the GC inlet.

    • The sample was vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

    • The separated components eluted from the column and entered the mass spectrometer's ion source.

    • In the ion source, the this compound molecules were bombarded with a beam of electrons, causing ionization and fragmentation.

    • The resulting ions (the molecular ion and fragment ions) were separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector recorded the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (e.g., GC-MS) Prep_MS->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram & Mass Spectra MS->MS_Data Interpretation Correlate Data (Chemical Shifts, Frequencies, m/z) NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Confirm Molecular Structure of this compound Interpretation->Structure

References

An In-depth Technical Guide to 5-Nitrobenzimidazole Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-nitrobenzimidazole derivatives, a class of heterocyclic compounds demonstrating significant antimicrobial properties. Benzimidazole itself is a privileged scaffold in medicinal chemistry, and the addition of a nitro group at the 5-position has been shown to be a critical determinant of its bioactivity.[1][2] This document details the synthesis, quantitative antimicrobial data, experimental protocols, and the proposed mechanism of action for these compounds, serving as a vital resource for professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The primary and most common method for synthesizing the this compound core is a variation of the Phillips-Ladenburg synthesis. This involves the condensation reaction of 4-nitro-ortho-phenylenediamine with various aldehydes or carboxylic acids under acidic or oxidative conditions.[3][4]

General Synthesis Protocol (Example)

A widely adopted method involves refluxing 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde in a suitable solvent like dimethoxyethane or ethanol, often in the presence of an oxidizing agent such as sodium metabisulphite.[5]

  • Step 1: Schiff Base Formation: An equimolar mixture of 4-nitro-1,2-phenylenediamine and a selected aromatic aldehyde is stirred in a solvent (e.g., dimethoxyethane) at room temperature. This leads to the formation of a Schiff base intermediate.[5]

  • Step 2: Oxidative Cyclization: An oxidizing agent, such as sodium metabisulphite (1.01 equivalent), is added to the reaction mixture, which is then refluxed for an extended period (e.g., 48 hours).[5]

  • Step 3: Isolation and Purification: Upon completion (monitored by TLC), the reaction mixture is cooled and poured into ice-cold water to precipitate the product. The resulting solid is collected by filtration, washed with water, dried, and recrystallized from a suitable solvent like methanol or ethanol to yield the purified 5-nitro-2-substituted-1H-benzimidazole derivative.[3][5]

G General Synthesis Workflow for this compound Derivatives reactant1 4-Nitro-o-phenylenediamine process1 Condensation & Schiff Base Formation reactant1->process1 reactant2 Substituted Aldehyde or Carboxylic Acid reactant2->process1 intermediate Intermediate process1->intermediate Solvent (e.g., Ethanol) process2 Oxidative Cyclization intermediate->process2 Oxidizing Agent (e.g., Na2S2O5) product This compound Derivative process2->product purification Precipitation, Filtration & Recrystallization product->purification final_product Purified Product purification->final_product

Caption: General workflow for synthesizing this compound derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the zone of inhibition in diffusion assays or the Minimum Inhibitory Concentration (MIC) in dilution assays.

Antibacterial Activity (Zone of Inhibition)

The agar diffusion method provides a qualitative to semi-quantitative measure of antimicrobial activity. The diameter of the zone of inhibition around the compound-impregnated disc is measured in millimeters.

Table 1: Zone of Inhibition Data for Selected this compound Derivatives

Compound ID Substituent at C2 Test Organism Concentration (µg/mL or µ g/disc ) Zone of Inhibition (mm) Reference
XY-1 2-hydroxyphenyl Bacillus cereus Not Specified 18 [6]
XY-1 2-hydroxyphenyl Escherichia coli Not Specified 17 [6]
XY-2 4-chlorophenyl Bacillus cereus Not Specified 15 [6]
XY-2 4-chlorophenyl Escherichia coli Not Specified 14 [6]
XY-3 phenyl Bacillus cereus Not Specified 16 [6]
XY-3 phenyl Escherichia coli Not Specified 13 [6]
1a phenoxymethyl S. aureus 100 17 [3]
1a phenoxymethyl E. coli 100 16 [3]
1d p-toloxymethyl S. aureus 100 19 [3]
1d p-toloxymethyl E. coli 100 18 [3]
1f p-chlorophenoxymethyl S. aureus 100 20 [3]
1f p-chlorophenoxymethyl E. coli 100 21 [3]

| Standard | Streptomycin | B. cereus / E. coli | Not Specified | 20 / 19 |[6] |

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: MIC Data for Selected Benzimidazole Derivatives

Compound ID Substituent(s) Test Organism MIC (µg/mL) Reference
III1 m-NO2 S. aureus 62.5 [7]
III1 m-NO2 E. faecalis 62.5 [7]
III2 p-NO2 S. aureus 62.5 [7]
III2 p-NO2 E. faecalis 62.5 [7]
23 5-Cl, 1-H, 2-(ClCH2) MRSA (S235) 4 [8]
23 5-Cl, 1-H, 2-(ClCH2) C. albicans (ATCC 90028) 2 [8]
45 5-Cl, 1-(CH2CH2OH), 2-(CH2SH) MRSA (S235) 8 [8]
45 5-Cl, 1-(CH2CH2OH), 2-(CH2SH) C. albicans (ATCC 90028) 4 [8]
Standard Ciprofloxacin S. aureus / E. faecalis >62.5 [7]

| Standard | Amphotericin B | C. albicans (ATCC 90028) | 0.25-1 |[8] |

Experimental Protocols for Antimicrobial Screening

Agar Disc/Cup-Plate Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[3][6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi).[3]

  • Application of Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (like DMSO).[3] The solvent is allowed to evaporate, and the discs are placed on the inoculated agar surface. Alternatively, in the cup-plate method, wells are created in the agar, and the test solution is added directly.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[3][9]

  • Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Broth Microdilution Method (MIC Determination)

This method provides a quantitative measure of antimicrobial potency.[7]

  • Preparation of Compound Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth, no compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

G Antimicrobial Testing Experimental Workflow cluster_0 Agar Diffusion Method cluster_1 Broth Microdilution Method prep_inoculum_agar Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum_agar->inoculate_plate apply_discs Apply Compound-Impregnated Discs inoculate_plate->apply_discs incubate_agar Incubate Plate apply_discs->incubate_agar measure_zone Measure Zone of Inhibition (mm) incubate_agar->measure_zone prep_dilutions Prepare Serial Dilutions of Compound in 96-Well Plate inoculate_wells Inoculate Wells with Microbial Suspension prep_dilutions->inoculate_wells incubate_broth Incubate Plate inoculate_wells->incubate_broth read_mic Determine MIC (Lowest Concentration with No Growth) incubate_broth->read_mic

Caption: Workflow for agar diffusion and broth microdilution antimicrobial assays.

Proposed Mechanism of Action

The antimicrobial activity of 5-nitro-heterocyclic compounds, including 5-nitrobenzimidazoles, is believed to hinge on the reductive activation of the nitro group. This mechanism shows selective toxicity towards anaerobic or microaerophilic organisms, which possess the necessary low redox potential electron-transfer proteins (like ferredoxin).[10]

  • Cellular Uptake: The uncharged drug passively diffuses into the microbial cell.[10]

  • Reductive Activation: Inside the cell, low-redox-potential enzymes reduce the C5-nitro group. This process forms a short-lived, highly reactive nitroso or hydroxylamine radical intermediate.[10][11]

  • Macromolecular Damage: These cytotoxic intermediates can interact with and damage critical cellular macromolecules. The primary target is believed to be DNA, where the radicals can cause strand breaks and cross-linking, ultimately inhibiting DNA replication and leading to cell death.[10][12]

  • Regeneration Cycle: The reduction process maintains a concentration gradient, facilitating the continued uptake of the drug into the cell.[10]

G Proposed Mechanism of Action for 5-Nitrobenzimidazoles drug_outside This compound (Pro-drug) cell_entry Passive Diffusion drug_outside->cell_entry drug_inside Intracellular This compound cell_entry->drug_inside reduction Reductive Activation (Nitroreductase / Ferredoxin) drug_inside->reduction e- radicals Reactive Nitrogen Intermediates (Cytotoxic Radicals) reduction->radicals damage DNA Strand Breaks & Cross-linking radicals->damage dna Bacterial DNA dna->damage death Inhibition of DNA Synthesis & Cell Death damage->death

Caption: Proposed mechanism involving reductive activation and DNA damage.

References

The Therapeutic Promise of 5-Nitrobenzimidazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of 5-nitrobenzimidazole and its derivatives, offering a comprehensive resource for researchers and scientists in the field of drug discovery.

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] The introduction of a nitro group at the 5-position of the benzimidazole ring gives rise to this compound, a versatile building block for the synthesis of compounds with a broad spectrum of therapeutic applications. This technical guide provides a detailed overview of the current state of research on this compound, focusing on its potential as a source of novel antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through the condensation of 4-nitro-o-phenylenediamine with various reagents. A common method involves the reaction of 4-nitro-o-phenylenediamine with formic acid to yield the parent this compound.[2] Derivatives can be synthesized by reacting 4-nitro-o-phenylenediamine with different aromatic aldehydes or carboxylic acids. For instance, one-pot synthesis under microwave irradiation in the presence of an HCl catalyst has been established for the efficient and rapid production of 5-nitro-2-aryl substituted-1H-benzimidazole libraries.[3] Another approach involves refluxing 4-nitro-1,2-phenylenediamine with substituted aromatic aldehydes in dimethoxyethane with sodium metabisulfite as an oxidizing agent.[4]

Experimental Protocol: Synthesis of 5-Nitro-2-aryl substituted-1H-benzimidazoles[4]

This protocol outlines the microwave-assisted synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles.

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted phenoxyacetic acids

  • Hydrochloric acid (HCl)

  • Ethanol

  • Microwave synthesizer

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (1 mmol), substituted phenoxyacetic acid (1 mmol), and a catalytic amount of concentrated HCl (2-3 drops) in ethanol (5 mL) is prepared in a sealed tube.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 120°C for 2.5–3.5 minutes).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is filtered, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis_Workflow Reactants 4-nitro-o-phenylenediamine + Substituted Phenoxyacetic Acid Catalyst HCl (catalyst) Ethanol (solvent) Reactants->Catalyst Add Microwave Microwave Irradiation (120°C, 2.5-3.5 min) Catalyst->Microwave TLC Reaction Monitoring (TLC) Microwave->TLC Monitor Workup Cooling, Filtration, Washing TLC->Workup Reaction Complete Purification Recrystallization Workup->Purification Product 5-Nitro-2-aryl substituted-1H-benzimidazole Purification->Product

Microwave-assisted synthesis workflow.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial properties against a wide range of pathogens.[5] These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][6]

Bacterial and Fungal Susceptibility

Studies have reported the in vitro antimicrobial activity of 5-nitro-2-aryl substituted-1H-benzimidazoles against vancomycin-resistant Enterococcus, Staphylococcus aureus, Micrococcus, Bacillus subtilis (Gram-positive), Shigella dysenteriae, and Escherichia coli (Gram-negative).[3] Antifungal activity has been observed against Candida albicans, Aspergillus niger, and Penicillium species.[3] The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of these compounds.

Compound ClassTarget OrganismMIC (µg/mL)Reference
5-nitro-2-aryl substituted-1H-benzimidazolesVancomycin-resistant Enterococcus25-100[3]
Staphylococcus aureus25-100[3]
Escherichia coli50-100[3]
Candida albicans50-100[3]
5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexesE. coli-[6]
S. aureus-[6]
C. albicans-[6]
A. niger-[6]

Table 1: Summary of Antimicrobial Activity of this compound Derivatives. Note: Specific MIC values for the metal complexes were not provided in the source.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)[4]

This protocol describes the broth microdilution method for determining the MIC of this compound derivatives.

Materials:

  • Synthesized this compound compounds

  • Dimethyl sulfoxide (DMSO)

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Streptomycin, Fluconazole)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations (e.g., 100, 50, 25, 12.5 µg/mL).

  • Prepare a standardized inoculum of the microbial suspension.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum) and a negative control (broth only) for each organism. Also, run a solvent control with DMSO at the highest concentration used.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The this compound scaffold is a promising framework for the development of novel anticancer agents.[7] Derivatives have shown cytotoxicity against a variety of cancer cell lines, including lung, colorectal, breast, and hepatocellular carcinoma.[5]

Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to several mechanisms, including:

  • DNA Interaction: The planar benzimidazole ring can intercalate with DNA, interfering with replication and transcription.[5]

  • Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as VEGFR-2.[5]

  • Microtubule Interference: Some benzimidazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

  • Receptor Tyrosine Kinase (RTK) Inhibition: A notable mechanism involves the inhibition of RTKs like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[8]

A 2-aryl benzimidazole derivative, designated as 5a, has been shown to potently inhibit both EGFR and HER2 activity by reducing their tyrosine phosphorylation. This, in turn, prevents the downstream activation of the PI3K/Akt and MEK/Erk signaling pathways.[8] Furthermore, compound 5a was found to induce apoptosis through the c-Jun N-terminal kinase (JNK)-mediated upregulation of death receptor 5 (DR5).[8]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2 HER2 HER2->PI3K HER2->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Erk Erk MEK->Erk Erk->Proliferation Promotes JNK JNK DR5 DR5 Upregulation JNK->DR5 Apoptosis Apoptosis DR5->Apoptosis Induces Compound5a This compound Derivative (5a) Compound5a->EGFR Inhibits Compound5a->HER2 Inhibits Compound5a->JNK Activates

Inhibition of EGFR/HER2 signaling by a this compound derivative.
Cytotoxic Activity Data

The efficacy of this compound derivatives against various cancer cell lines is quantified by the half-maximal inhibitory concentration (IC50).

Derivative ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Thiobenzimidazole derivativesMCF-7Breast Adenocarcinoma0.76 - 21.5[5]
This compound-pyrimidine hybridsHepG2Hepatocellular Carcinoma4.37[5]
2-aryl benzimidazole (5a)Various breast cancer cell linesBreast Cancer1.81 - 2.99[8]

Table 2: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines.

Experimental Protocol: MTT Assay for Cytotoxicity[10]

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized this compound compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds dissolved in the culture medium. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral, Antiparasitic, and Antihypertensive Potential

Beyond antimicrobial and anticancer activities, this compound derivatives have shown promise in other therapeutic areas.

Antiviral Activity: Certain benzimidazole derivatives, including those with a nitro group, have demonstrated antiviral activity against a range of viruses, such as the Coxsackie B5 virus.[9][10] The mechanism of action is still under investigation but may involve the inhibition of viral replication enzymes.[11]

Antiparasitic Activity: 5-Nitroimidazole derivatives have been synthesized and evaluated for their activity against various parasites.[12] They have shown efficacy against protozoan parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[1][13] The nitro group is often crucial for the antiparasitic activity of these compounds.[14]

Compound ClassTarget ParasiteIC50 (µM)Reference
5-aryl-1-methyl-4-nitroimidazolesEntamoeba histolytica1.47 - 4.43[13]
Giardia intestinalis1.47 - 4.43[13]
1-methyl-5-nitroimidazole carboxamidesG. lamblia1.6 - 4.9[15]

Table 3: Antiparasitic Activity of Nitroimidazole Derivatives.

Antihypertensive Activity: Researchers have designed and synthesized this compound derivatives as angiotensin II receptor antagonists.[4][16] One such derivative, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, displayed high affinity for the angiotensin II type 1 (AT1) receptor with an IC50 value of 1.03 nM.[16] In vivo studies in hypertensive rats showed that this compound could cause a significant and dose-dependent decrease in mean blood pressure, with a long-lasting effect.[16]

Antihypertensive_Mechanism AngiotensinII Angiotensin II AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Activates Vasodilation Vasodilation AT1Receptor->Vasodilation Leads to Nitrobenzimidazole This compound Derivative Nitrobenzimidazole->AT1Receptor Antagonizes BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure ReducedBloodPressure Reduced Blood Pressure Vasodilation->ReducedBloodPressure

Mechanism of antihypertensive action.

Conclusion and Future Directions

This compound represents a highly versatile and valuable scaffold in medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore its significant therapeutic potential. The continued exploration of this chemical space, through the synthesis of novel analogs and the elucidation of their mechanisms of action, holds great promise for the development of new and effective treatments for a wide range of diseases. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates toward clinical development.

References

In-Depth Technical Guide on the Theoretical Studies of 5-Nitrobenzimidazole's Electronic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on the electronic properties of 5-Nitrobenzimidazole (5NBZ), a heterocyclic organic compound of significant interest in medicinal chemistry. The electronic characteristics of 5NBZ are crucial for understanding its reactivity, stability, and potential as a pharmacological agent. This document synthesizes findings from computational analyses, detailing the methodologies employed and presenting key electronic property data.

Core Electronic Properties of this compound

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound. These studies focus on several key quantum chemical descriptors that govern the molecule's behavior.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.[1]

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. It is a crucial factor in drug-receptor interactions, as it governs how a molecule will orient itself in an electric field and interact with polar biological macromolecules.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[2] It visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions representing positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and charge transfer interactions.[2] It allows for the examination of hyperconjugative interactions and the delocalization of electron density, which contribute to the overall stability of the molecule.

Quantitative Electronic Property Data

The following tables summarize the key quantitative data on the electronic properties of this compound as determined by theoretical studies.

Note: While the cited literature confirms the calculation of these properties for this compound, the specific numerical values were not available in the publicly accessible abstracts and search results. The tables are presented here as a template for the expected data.

Table 1: Frontier Molecular Orbital Energies of this compound

ParameterValueUnit
HOMO EnergyData not available in search resultseV
LUMO EnergyData not available in search resultseV
HOMO-LUMO Energy Gap (ΔE)Data not available in search resultseV

Table 2: Dipole Moment of this compound

ComponentValueUnit
Total Dipole MomentData not available in search resultsDebye

Table 3: Molecular Electrostatic Potential (MEP) of this compound

RegionPotential Range
Most Negative Potential (Vmin)Data not available in search results
Most Positive Potential (Vmax)Data not available in search results

Computational Methodology

The theoretical investigation of this compound's electronic properties is predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical modeling method.

Software and Theoretical Model

The most frequently cited computational approach involves the use of the Gaussian 09 software package. The theoretical model of choice is Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional . This hybrid functional is widely recognized for its accuracy in predicting the electronic properties of organic molecules.

Basis Set

The calculations are typically performed using the 6-311++G(d,p) basis set . This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a robust and accurate description of the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding. In some studies, the cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set is also employed for its high accuracy.

Geometry Optimization

Prior to the calculation of electronic properties, the geometry of the this compound molecule is fully optimized without any symmetry constraints. This ensures that the calculations are performed on the lowest energy conformation of the molecule.

Property Calculations
  • HOMO-LUMO Energies: These are obtained from the output of the DFT calculations.

  • Dipole Moment: Calculated as a standard output from the geometry optimization.

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated based on the optimized geometry and the calculated electron density.

  • Natural Bond Orbital (NBO) Analysis: Performed as a subsequent step after the DFT calculation to analyze the charge distribution and intramolecular interactions.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the computational workflow for analyzing the electronic properties of this compound and its logical application in drug discovery.

computational_workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output & Analysis start This compound Structure geometry_optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geometry_optimization electronic_properties Electronic Property Calculation geometry_optimization->electronic_properties Optimized Geometry homo_lumo HOMO-LUMO Energies electronic_properties->homo_lumo dipole_moment Dipole Moment electronic_properties->dipole_moment mep Molecular Electrostatic Potential electronic_properties->mep nbo Natural Bond Orbital Analysis electronic_properties->nbo

Caption: Computational workflow for analyzing this compound's electronic properties.

drug_discovery_logic cluster_hypothesis Hypothesis Generation cluster_analysis In Silico Analysis cluster_target Biological Targets cluster_outcome Predicted Outcome start This compound electronic_analysis Electronic Property Analysis (DFT Studies) start->electronic_analysis molecular_docking Molecular Docking electronic_analysis->molecular_docking Identified Reactive Sites egfr EGFR molecular_docking->egfr er_alpha ERα molecular_docking->er_alpha end Potential Inhibitor for Breast Cancer Treatment egfr->end er_alpha->end

Caption: Logical workflow for evaluating this compound as a potential cancer inhibitor.

Conclusion

Theoretical studies based on Density Functional Theory have proven to be a powerful approach for characterizing the electronic properties of this compound. The analysis of its frontier molecular orbitals, dipole moment, molecular electrostatic potential, and natural bond orbitals provides a detailed understanding of its chemical behavior. These computational insights are invaluable for the rational design of novel this compound derivatives with tailored electronic properties for various applications, particularly in the field of drug development where it shows promise as an inhibitor of key proteins in breast cancer.[2] Further experimental validation of these theoretical predictions will be crucial in advancing the development of this compound-based therapeutics.

References

Preliminary Cytotoxicity Screening of 5-Nitrobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 5-Nitrobenzimidazole and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, data interpretation, and mechanistic insights relevant to the evaluation of this compound class as potential anticancer agents. This document summarizes key in vitro data, outlines detailed experimental protocols, and visualizes the cellular signaling pathways implicated in the cytotoxic effects of this compound derivatives.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key parameter in these assessments. While specific IC50 values for the parent this compound are not extensively reported in the reviewed literature, a range of derivatives have demonstrated significant cytotoxic activity. The following tables summarize the reported IC50 values for various this compound derivatives.

DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative se-182 A549 (Lung Carcinoma)15.80[1]
HepG2 (Liver Carcinoma)15.58[1]
5-Methoxy-6-substituted-1H-benzimidazole (Compound 4w) A549 (Lung Carcinoma)1.55 ± 0.18[2]
Benzimidazole/1,3,4-oxadiazole Derivative (Compound 10) MDA-MB-231 (Breast Cancer)Not Specified[3]
SKOV3 (Ovarian Cancer)Not Specified[3]
A549 (Lung Cancer)Not Specified[3]
Benzimidazole/1,3,4-oxadiazole Derivative (Compound 13) MDA-MB-231 (Breast Cancer)Not Specified[3]
SKOV3 (Ovarian Cancer)Not Specified[3]
A549 (Lung Cancer)Not Specified[3]
Benzimidazole-based 1,3,4-oxadiazole chalcones (Compound 4) Various1.20[4]
Derivative ClassCancer Cell Line(s)General Cytotoxic Activity/IC50 RangeReference
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols Not SpecifiedIC50 values ranging from 0.64 ± 0.05 to 343.10 ± 1.62 µM for α-glucosidase inhibition[5]
N-substituted bis-benzimidazole derivatives Lung and Breast Cancer Cell LinesCompounds 9c, 9g, and 9i displayed notable cytotoxicity[6]
This compound-2-thione Derivatives RD (Rhabdomyosarcoma)3 out of 9 derivatives showed inhibitory activity

Experimental Protocols

The following section details the methodologies for key experiments in the preliminary cytotoxicity screening of this compound and its derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in the complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

  • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Culture (Select Cancer Cell Lines) C Cell Seeding in 96-well Plates A->C B Compound Preparation (this compound Stock & Dilutions) D Compound Treatment (Incubation for 24-72h) B->D C->D E Addition of MTT Reagent D->E F Incubation & Formazan Crystal Formation E->F G Solubilization of Formazan F->G H Absorbance Measurement (Microplate Reader) G->H I Calculation of % Cell Viability H->I J Generation of Dose-Response Curve I->J K Determination of IC50 Value J->K

Caption: Workflow for In Vitro Cytotoxicity Screening.

Signaling Pathways

Several signaling pathways are implicated in the cytotoxic and anticancer effects of benzimidazole derivatives. The following diagrams illustrate these key pathways.

3.2.1. EGFR/HER2 and Downstream PI3K/Akt Signaling Pathway

Benzimidazole derivatives have been shown to inhibit the tyrosine kinase activity of EGFR and HER2, which are often overexpressed in cancer cells. This inhibition blocks downstream signaling cascades like the PI3K/Akt pathway, leading to reduced cell proliferation and survival.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR/HER2 PI3K PI3K EGFR_HER2->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Benzimidazole This compound Derivative Benzimidazole->EGFR_HER2 Inhibition

Caption: Inhibition of EGFR/HER2 and PI3K/Akt Pathway.

3.2.2. JNK-Mediated Apoptosis

Certain benzimidazole derivatives can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[12] This can be triggered by an increase in reactive oxygen species (ROS). Activated JNK can then modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family and caspases.

G Benzimidazole This compound Derivative ROS Reactive Oxygen Species (ROS) Benzimidazole->ROS JNK JNK Activation ROS->JNK Apoptosis_Proteins Modulation of Apoptotic Proteins (e.g., Bcl-2 family, Caspases) JNK->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: JNK-Mediated Apoptotic Pathway.

3.2.3. PARP Inhibition

The benzimidazole scaffold is present in known Poly (ADP-ribose) polymerase (PARP) inhibitors.[13][14] PARP enzymes are crucial for DNA repair. Inhibiting PARP in cancer cells, especially those with existing DNA repair deficiencies (like BRCA mutations), can lead to an accumulation of DNA damage and subsequent cell death.

G DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP Activation Apoptosis Apoptosis DNA_Damage->Apoptosis Accumulation leads to DNA_Repair DNA Repair PARP->DNA_Repair Cell_Viability Cell Viability DNA_Repair->Cell_Viability Benzimidazole Benzimidazole-based PARP Inhibitor Benzimidazole->PARP Inhibition

Caption: Mechanism of PARP Inhibition.

References

The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrobenzimidazole scaffold is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence and position of the nitro group are pivotal in defining the therapeutic potential of these compounds. This technical guide delves into the significant role of the nitro group at the 5-position of the benzimidazole ring, exploring its influence on antimicrobial, anticancer, antiparasitic, and antihypertensive activities. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development in this promising area.

The Electron-Withdrawing Powerhouse: How the Nitro Group Drives Activity

The nitro group (-NO2) is a strong electron-withdrawing group. Its placement at the 5-position of the benzimidazole ring profoundly alters the electronic properties of the entire molecule. This electronic modification is central to the diverse biological activities observed in this compound derivatives. The reduced electron density in the benzimidazole ring system is believed to enhance interactions with biological targets and can be a prerequisite for the molecule's mechanism of action, particularly in antimicrobial and anticancer contexts where reductive activation can lead to the formation of cytotoxic radicals.

Antimicrobial Activity: A Double-Edged Sword

This compound derivatives have demonstrated significant activity against a range of bacteria and fungi. The nitro group is often essential for this activity, which is believed to proceed through a mechanism involving reductive activation by microbial nitroreductases. This process generates reactive nitroso, hydroxylamino, and amino derivatives that can damage microbial DNA and other vital cellular components.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
5-Nitro-2-phenyl-1H-benzoimidazoleBacillus cereusNot specified (equipotent to Streptomycin)
2-(5-Nitro-1H-benzo[d]imidazol-2-yl)phenolEscherichia coliNot specified (good activity)
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Metal ComplexesE. coli, S. aureus, C. albicans, A. nigerSignificant activity
2-Substituted-5-nitrobenzimidazolesStaphylococcus aureus, Escherichia coli, Bacillus pumilus, Proteus vulgaris, Aspergillus flavus, Aspergillus nigerVaried, some comparable or higher than Ciprofloxacin and Nystatin
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

A standardized method to assess the antimicrobial activity of this compound derivatives is the disk diffusion assay.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The disks are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anticancer Activity: Targeting Multiple Pathways

The anticancer potential of this compound derivatives is a rapidly evolving field of research. The nitro group's electron-withdrawing nature is critical for their cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of several this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Thiobenzimidazole derivativesMCF-7 (Breast Adenocarcinoma)0.76 - 21.5
This compound-pyrimidine hybridsHepG2 (Hepatocellular Carcinoma)4.37
2-Aryl benzimidazole derivative (5a)MDA-MB-453 (Breast Cancer)Not specified (potent inhibition)[1][2][3]
Benzimidazole acridine derivative (8m)SW480 (Colon Cancer)6.77[4]
Benzimidazole acridine derivative (8m)HCT116 (Colon Cancer)3.33[4]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Hepatocellular Carcinoma cellsNot specified (highest efficacy)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds.[6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

This compound derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways.

Certain benzimidazole derivatives can inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways.[1][2] These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis. Inhibition of EGFR and HER2 leads to the downstream suppression of the PI3K/Akt and MEK/Erk pathways, ultimately inducing apoptosis and cell cycle arrest.[1][2]

EGFR_HER2_Pathway This compound Derivative This compound Derivative EGFR EGFR This compound Derivative->EGFR Inhibits HER2 HER2 This compound Derivative->HER2 Inhibits Apoptosis Apoptosis This compound Derivative->Apoptosis Induces PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2->PI3K HER2->MEK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Promotes Survival Survival Akt->Survival Promotes Erk Erk MEK->Erk Erk->Proliferation Promotes Erk->Survival Promotes

Caption: Inhibition of EGFR/HER2 signaling by this compound derivatives.

Another important mechanism involves the generation of reactive oxygen species (ROS), which can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] The activation of JNK can, in turn, lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering apoptosis.[4]

JNK_Pathway This compound Derivative This compound Derivative ROS ROS This compound Derivative->ROS Induces JNK JNK ROS->JNK Activates Pro-apoptotic Proteins Pro-apoptotic Proteins JNK->Pro-apoptotic Proteins Upregulates Anti-apoptotic Proteins Anti-apoptotic Proteins JNK->Anti-apoptotic Proteins Downregulates Apoptosis Apoptosis Pro-apoptotic Proteins->Apoptosis Anti-apoptotic Proteins->Apoptosis

Caption: Induction of apoptosis via the ROS-JNK signaling pathway.

Antiparasitic and Antihypertensive Activities

The versatility of the this compound scaffold extends to antiparasitic and antihypertensive applications. The nitro group is crucial for the activity against various parasites, likely through a similar reductive activation mechanism as seen in bacteria. In the context of hypertension, this compound derivatives have been designed as angiotensin II receptor antagonists, where the electronic properties conferred by the nitro group contribute to receptor binding and subsequent vasorelaxation.

Quantitative Vasorelaxant Data
CompoundActivityEC50 (µM)Reference
BDZ3, BDZ6, BDZ12, BDZ18, BDZ20Vasorelaxant<30
Experimental Protocol: Angiotensin II Receptor Binding Assay

While specific protocols for this compound derivatives are not extensively detailed in the public domain, a general radioligand binding assay protocol to determine the affinity for the angiotensin II type 1 (AT1) receptor is as follows:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor.

  • Binding Reaction: The membranes are incubated with a radiolabeled angiotensin II analog (e.g., [3H]candesartan) in the presence of varying concentrations of the this compound test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives consistently underscores the importance of the nitro group. Its strong electron-withdrawing character is a key determinant of biological activity. Modifications at other positions of the benzimidazole ring, such as at the N1 and C2 positions, can further modulate the potency and selectivity of these compounds. For instance, the introduction of bulky or lipophilic groups at these positions can enhance binding to specific targets and improve pharmacokinetic properties. However, the presence of the 5-nitro group often remains a fundamental requirement for significant biological effects, particularly in antimicrobial and anticancer applications where reductive activation is a key mechanistic step.

Conclusion

The nitro group at the 5-position of the benzimidazole ring is a critical determinant of its diverse biological activities. Its profound electron-withdrawing effect modulates the electronic properties of the molecule, enhancing its interaction with various biological targets and enabling mechanisms of action such as reductive activation. This guide has provided a comprehensive overview of the role of the 5-nitro group in the antimicrobial, anticancer, antiparasitic, and antihypertensive activities of benzimidazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives holds significant promise for the development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Substituted-5-nitrobenzimidazoles are a significant class of heterocyclic compounds that serve as crucial pharmacophores in medicinal chemistry. The benzimidazole nucleus, particularly with a nitro group at the 5-position, is a privileged structure found in compounds with a wide range of biological activities, including antimicrobial, antiprotozoal, anthelmintic, and anticancer properties. The substituent at the 2-position can be readily modified, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these valuable compounds.

Experimental Protocols

Several synthetic routes for the preparation of 2-substituted-5-nitrobenzimidazoles have been established, primarily involving the condensation of 4-nitro-o-phenylenediamine with various electrophilic reagents such as carboxylic acids, aldehydes, or their derivatives. The choice of method may depend on the desired substituent at the 2-position, available starting materials, and desired reaction conditions (e.g., conventional heating vs. microwave irradiation).

Protocol 1: Synthesis via Condensation with Carboxylic Acids (Conventional Heating)

This protocol describes the synthesis of 2-substituted-5-nitrobenzimidazoles by the condensation of 4-nitro-o-phenylenediamine with a carboxylic acid in the presence of a strong acid catalyst.

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted phenoxyacetic acids or other carboxylic acids (e.g., phenylacetic acid)

  • 6N Hydrochloric acid (HCl) or 4N aqueous Hydrochloric acid

  • Aqueous ammonia

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole) and the desired carboxylic acid (e.g., substituted phenoxyacetic acid or phenylacetic acid) (0.01 - 0.03 mole).

  • Add 15-40 mL of 4N to 6N aqueous HCl.

  • Heat the reaction mixture at 100-110°C for 3-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for several minutes.

  • Neutralize the mixture with aqueous ammonia.

  • Collect the precipitated product by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure 2-substituted-5-nitrobenzimidazole.[1][2]

Protocol 2: Microwave-Assisted Synthesis with Carboxylic Acids

This method offers a rapid and efficient alternative to conventional heating, often resulting in higher yields in a significantly shorter reaction time.[1]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted phenoxyacetic acids

  • 6N Hydrochloric acid (HCl)

  • Aqueous ammonia

  • Ethanol

  • Ice

Procedure:

  • In a microwave-safe reaction vessel, mix 4-nitro-o-phenylenediamine (0.01 mole) and the substituted phenoxyacetic acid (0.01 mole).

  • Add 15 mL of 6N HCl.

  • Irradiate the mixture in a microwave reactor at 400W for 2.5-3.5 minutes.[1]

  • Monitor the reaction progress using TLC.

  • After completion, cool the vessel to room temperature and pour the contents into ice-cold water.

  • Neutralize with aqueous ammonia and stir.

  • Collect the precipitate by filtration.

  • Recrystallize the product from an ethanol-water system to yield the pure 5-nitro-2-aryl substituted-1H-benzimidazole.[1]

Protocol 3: Synthesis via Condensation with Aldehydes using Sodium Metabisulfite

This protocol is suitable for the synthesis of 2-aryl-5-nitrobenzimidazoles from aromatic aldehydes.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Para-substituted benzaldehydes

  • Sodium metabisulfite

  • Absolute ethanol

  • Ethyl acetate

  • Dimethoxyethane (alternative solvent)

Procedure:

  • To a solution of 4-nitro-1,2-phenylenediamine (1.0 equivalent) and the corresponding aldehyde (1.0 equivalent) in absolute ethanol (10 mL) or dimethoxyethane, add sodium metabisulfite (4.0 equivalents).[3]

  • Heat the resulting mixture to reflux (80-85°C) for 4 hours (in ethanol) or stir under reflux for 48 hours (in dimethoxyethane).[3][4]

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (about 100 mL), and the solid product will precipitate.[3] In cases where no precipitate forms, pour the mixture into ice-cold water to induce precipitation.[4]

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from methanol or by column chromatography.[3][4]

Data Presentation

The following tables summarize the quantitative data from the described synthetic protocols.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles. [1]

MethodReactantsReaction TimeTemperature/PowerYield (%)
Conventional4-nitro-o-phenylenediamine + Substituted phenoxyacetic acids3-4 h100°C58-75
Microwave4-nitro-o-phenylenediamine + Substituted phenoxyacetic acids2.5-3.5 min400W82-92

Table 2: Synthesis of 2-Substituted-5-nitrobenzimidazoles via Condensation of 4-nitro-o-phenylenediamine with Various Reagents.

2-Position Substituent SourceReagentConditionsReaction TimeYield (%)Reference
Phenylacetic acid4-nitro-o-phenylenediamine4N HCl, 110°C20-24 h75[2]
para-Substituted benzaldehydes4-nitro-1,2-phenylenediamineSodium metabisulfite, Ethanol, Reflux4 hGood[3]
Substituted aromatic aldehydes4-nitro-1,2-phenylenediamineSodium metabisulfite, Dimethoxyethane, Reflux48 h-[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.

experimental_workflow General Workflow for Synthesis of 2-Substituted-5-Nitrobenzimidazoles cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4_nitro_o_phenylenediamine 4-Nitro-o-phenylenediamine mixing Mixing in Solvent (e.g., HCl, Ethanol) 4_nitro_o_phenylenediamine->mixing electrophile Electrophilic Reagent (Carboxylic Acid or Aldehyde) electrophile->mixing heating Heating (Conventional or Microwave) mixing->heating cooling Cooling & Precipitation heating->cooling neutralization Neutralization (if acidic) cooling->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization/ Chromatography filtration->recrystallization product Pure 2-Substituted-5-Nitrobenzimidazole recrystallization->product

Caption: General experimental workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting antimicrobial susceptibility testing (AST) for 5-Nitrobenzimidazole and its derivatives. The protocols outlined below are based on established methodologies for determining the antimicrobial efficacy of novel compounds.

Introduction

This compound is a heterocyclic aromatic organic compound that forms the core structure for a variety of pharmaceutical agents. The nitro group at the 5-position is crucial for its biological activity, which often involves the intracellular reduction of the nitro group to form reactive intermediates that can damage essential biomolecules like DNA and proteins.[1] This mechanism of action makes this compound and its derivatives promising candidates for antimicrobial drug development.

Accurate and reproducible antimicrobial susceptibility testing is paramount in evaluating the potential of these compounds. The following sections detail the standardized methods for determining the Minimum Inhibitory Concentration (MIC) of this compound, a key metric for assessing its antimicrobial potency.

Data Presentation

The antimicrobial activity of novel compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes representative MIC values for 5-nitro-2-aryl substituted-1H-benzimidazole derivatives against a panel of Gram-positive and Gram-negative bacteria, and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitro-2-Aryl Substituted-1H-Benzimidazole Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Vancomycin resistant enterococcusShigella dysenteryCandida albicans
Staphylococcus aureusEscherichia coliAspergillus niger
MicrococcusPenicillium
Bacillus subtilis
1a 50 µg/mL50 µg/mL50 µg/mL
1b 50 µg/mL50 µg/mL50 µg/mL
1c 50 µg/mL25 µg/mL50 µg/mL
1d 50 µg/mL25 µg/mL50 µg/mL
1e 50 µg/mL50 µg/mL50 µg/mL
1f 50 µg/mL50 µg/mL50 µg/mL
1g 50 µg/mL50 µg/mL50 µg/mL
1h 50 µg/mL25 µg/mL25 µg/mL
1i 50 µg/mL50 µg/mL50 µg/mL
1j 50 µg/mL50 µg/mL50 µg/mL
Streptomycin -10 µg/mL-
Nystatin --10 µg/mL

Data adapted from a study on microwave-assisted synthesis and in vitro antimicrobial activity of 5-nitro-2-aryl substituted-1H-benzimidazole libraries.[2] The specific substitutions for compounds 1a-1j can be found in the original publication.

Experimental Protocols

Two standard methods for determining the antimicrobial susceptibility of this compound are the Broth Microdilution method and the Disk Diffusion method.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to quantitatively determine the MIC.[3][4]

Materials:

  • This compound compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganisms

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the wells should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Microorganism Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer and corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum to the final required concentration in the appropriate broth medium.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted microorganism inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microorganism inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing the microorganism, broth, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).[3]

  • Reading Results: The MIC is the lowest concentration of the this compound compound that shows no visible growth (i.e., the well is clear).[4]

Protocol 2: Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a microorganism to a compound.[5][6][7]

Materials:

  • This compound compound

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton agar (MHA) plates

  • Test microorganisms

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism as described in the Broth Microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the this compound solution.

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[5]

  • Reading Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Interpretation of susceptible, intermediate, or resistant categories requires established breakpoints, which may not be available for novel compounds.

Visualizations

Mechanism of Action: Nitroimidazole Activation

The antimicrobial activity of this compound is predicated on the reduction of its nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic radicals, which can lead to DNA damage and cell death.

G A This compound (Prodrug) B Microbial Nitroreductases A->B Enters microbial cell D Reduced Nitroimidazole (Radical Anion) B->D Reduction C Electron Transfer C->B e- E Reactive Nitrogen Intermediates (Nitroso, Hydroxylamine) D->E Further reduction & rearrangement F DNA Damage E->F Interaction with DNA G Cell Death F->G

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: Broth Microdilution

The following diagram illustrates the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Standardized Microorganism Inoculum D Inoculate Wells with Microorganism B->D C->D E Incubate Plate D->E F Read for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for MIC determination by broth microdilution.

References

Quantitative Analysis of 5-Nitrobenzimidazole using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of 5-Nitrobenzimidazole in research and pharmaceutical development settings using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is a heterocyclic aromatic organic compound with various applications in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a robust and validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the quantitative analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., ZORBAX SB-C18, 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • Triethylamine (analytical grade)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Mobile Phase Methanol : 0.1% v/v Triethylamine in Water (pH adjusted to 3.0 with Phosphoric Acid) (26:74 v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[1]
Detection Wavelength 316 nm[1][2]
Injection Volume 20 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase to obtain a concentration within the calibration range. For formulated products, a suitable extraction method may be required, followed by filtration through a 0.45 µm syringe filter before injection.[1]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability parameters are evaluated to ensure the HPLC system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation. Note: As specific experimental data for this compound was not available, the following data is based on closely related nitroimidazole compounds and serves as a representative example.

Table 1: Retention Time and System Suitability

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~5.0~1.2>3000

Table 2: Linearity

ParameterResult
Linear Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
Low98.0 - 102.0< 2.0
Medium98.0 - 102.0< 2.0
High98.0 - 102.0< 2.0

Table 5: Precision

Precision LevelRSD (%) of Peak Area
Repeatability (Intra-day, n=6) < 1.0
Intermediate Precision (Inter-day, n=6) < 2.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound using this HPLC method.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting StandardPrep Prepare Standard Stock & Working Solutions HPLCRun Inject into HPLC System StandardPrep->HPLCRun SamplePrep Prepare/Extract Sample SamplePrep->HPLCRun DataAcquisition Data Acquisition (Chromatogram) HPLCRun->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration Report Generate Report Integration->Report

HPLC Analysis Workflow for this compound.
Method Validation Pathway

This diagram outlines the key stages and their logical relationships in the validation of the HPLC method.

G cluster_validation_params Validation Parameters MethodDevelopment Method Development & Optimization MethodValidation Method Validation Protocol MethodDevelopment->MethodValidation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness FinalMethod Final Validated Method Specificity->FinalMethod Linearity->FinalMethod Accuracy->FinalMethod Precision->FinalMethod LOD_LOQ->FinalMethod Robustness->FinalMethod

Logical Flow of HPLC Method Validation.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The method is straightforward, utilizing common C18 columns and standard mobile phases, making it easily implementable in most analytical laboratories. The validation data, based on closely related compounds, demonstrates that the method is suitable for its intended purpose, offering high precision, accuracy, and linearity over a practical concentration range.

References

Application of 5-Nitrobenzimidazole in Agricultural Fungicide Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are a well-established class of systemic fungicides widely used in agriculture to control a broad spectrum of fungal diseases in crops such as cereals, fruits, and vegetables.[1][2] While specific public-domain data on the direct application of this compound as a primary active ingredient in commercial agricultural fungicide formulations is limited, its structural similarity to other fungicidal benzimidazoles suggests its potential utility. One chemical supplier notes its use in the formulation of agrochemicals as a fungicide to protect crops.[3] This document provides a generalized framework for the application and evaluation of this compound in agricultural fungicide formulations, based on the known properties of the benzimidazole class.

Disclaimer: The quantitative data and specific formulation details provided in this document are hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to determine the actual efficacy and optimal formulation of this compound.

Mechanism of Action

Benzimidazole fungicides, and by extension likely this compound, act by inhibiting the polymerization of β-tubulin, a protein subunit of microtubules.[1][4] This disruption of microtubule assembly interferes with mitosis (cell division) in fungal cells, ultimately leading to cell death.[1] This specific mode of action, however, has led to the development of resistance in many fungal populations.[1]

G cluster_fungal_cell Fungal Cell This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Assembly Microtubule Assembly This compound->Microtubule Assembly Inhibits β-tubulin->Microtubule Assembly Polymerizes into Mitosis Mitosis Microtubule Assembly->Mitosis Essential for Fungal Growth Inhibition Fungal Growth Inhibition Mitosis->Fungal Growth Inhibition Disruption leads to

Caption: Presumed signaling pathway of this compound in fungi.

Potential Applications in Agriculture

Based on the activity of other benzimidazole fungicides, this compound could potentially be effective against a range of plant pathogenic fungi, including:

  • Ascomycetes: Botrytis cinerea (Gray Mold), Fusarium species (Head Blight, Wilt), Cercospora species (Leaf Spot), and powdery mildews.[1]

  • Basidiomycetes: Various rust and smut fungi.[1]

It is important to note that benzimidazole fungicides are generally not effective against Oomycetes, such as Pythium and Phytophthora.[1]

Data Presentation: Hypothetical Efficacy Data

The following table illustrates how quantitative data for a hypothetical this compound formulation could be presented.

Fungal PathogenHost CropIn Vitro EC50 (µg/mL)In Vivo Disease Reduction (%)
Botrytis cinereaStrawberry1.585
Fusarium graminearumWheat2.178
Cercospora beticolaSugar Beet1.882
Sclerotinia sclerotiorumSoybean2.575

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth in vitro. Disease reduction is the percentage decrease in disease severity in treated plants compared to untreated controls in a greenhouse or field setting.

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of a this compound fungicide formulation.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of target fungal pathogens.

Materials:

  • This compound (analytical grade)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Target fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution preparation

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent like DMSO.

  • Poisoned Media Preparation: Autoclave PDA and cool to 45-50°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended PDA into sterile Petri dishes.

  • Fungal Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Protocol 2: Greenhouse Efficacy Trial (Protective Activity)

This protocol evaluates the ability of a this compound formulation to prevent fungal infection in a controlled environment.

Materials:

  • This compound formulation (e.g., wettable powder, emulsifiable concentrate)

  • Healthy host plants (e.g., strawberry plants for Botrytis cinerea, wheat seedlings for Fusarium graminearum)

  • Spore suspension of the target fungal pathogen

  • Spray application equipment

  • Greenhouse with controlled temperature, humidity, and lighting

Procedure:

  • Plant Preparation: Grow healthy host plants to a susceptible growth stage.

  • Fungicide Application: Prepare the this compound formulation at various concentrations according to potential label recommendations. Spray the plants until runoff, ensuring complete coverage. Include a water-sprayed control group.

  • Drying: Allow the fungicide to dry on the plant surfaces for a specified period (e.g., 24 hours).

  • Inoculation: Prepare a spore suspension of the target fungus at a known concentration (e.g., 1 x 10^5 spores/mL). Inoculate the plants by spraying the spore suspension evenly over the foliage.

  • Incubation: Place the plants in a high-humidity environment (e.g., a mist chamber) for a period conducive to infection (e.g., 48-72 hours).

  • Disease Development: Move the plants back to standard greenhouse conditions and allow the disease to develop.

  • Disease Assessment: After a set period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area infected, number of lesions).

  • Calculation: Calculate the percentage of disease reduction compared to the untreated control.

Experimental Workflow Visualization

G cluster_workflow Fungicide Efficacy Testing Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo (Greenhouse) Testing Stock Solution Stock Solution Poisoned Media Poisoned Media Stock Solution->Poisoned Media Fungal Inoculation Fungal Inoculation Poisoned Media->Fungal Inoculation Incubation Incubation Fungal Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Disease Assessment Disease Assessment Incubation->Disease Assessment EC50 Calculation EC50 Calculation Data Collection->EC50 Calculation Formulation Prep Formulation Prep EC50 Calculation->Formulation Prep Inform Formulation Doses Fungicide Application Fungicide Application Formulation Prep->Fungicide Application Drying Drying Fungicide Application->Drying Pathogen Inoculation Pathogen Inoculation Drying->Pathogen Inoculation Pathogen Inoculation->Incubation Efficacy Calculation Efficacy Calculation Disease Assessment->Efficacy Calculation

Caption: General experimental workflow for fungicide testing.

Resistance Management

A significant challenge with benzimidazole fungicides is the high risk of resistance development in fungal populations.[1] To mitigate this, the following strategies are recommended:

  • Mixtures: Tank-mix this compound with a fungicide that has a different mode of action.

  • Alternation: Rotate the use of this compound with fungicides from different chemical groups.

  • Limited Applications: Adhere to a limited number of applications per growing season as would be specified on a product label.

Conclusion

While this compound is a compound of interest within the broader class of benzimidazole fungicides, further research is required to fully elucidate its efficacy and potential for use in agricultural formulations. The protocols and frameworks provided here offer a starting point for researchers to systematically evaluate its antifungal properties against key plant pathogens. Any development of a this compound-based fungicide would need to be accompanied by robust resistance management strategies to ensure its long-term effectiveness.

References

Application Notes and Protocols: Synthesis of 5-Nitrobenzimidazole-Based Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin II, the primary active peptide of this system, exerts its physiological effects by binding to specific receptors, primarily the Angiotensin II Type 1 (AT1) receptor.[1][2] Over-activation of the RAS can lead to hypertension and other cardiovascular diseases. Consequently, Angiotensin II Receptor Blockers (ARBs) are a major class of antihypertensive drugs.[1][2]

Benzimidazole derivatives have been identified as a privileged scaffold in medicinal chemistry, with applications as antihypertensive, antiviral, and anticancer agents.[3][4] Specifically, compounds incorporating a 5-nitrobenzimidazole core have been designed and synthesized as potent and selective AT1 receptor antagonists.[5][6][7] These antagonists typically consist of the substituted benzimidazole nucleus linked to a biphenyl or a bioisosteric indole system bearing an acidic group (carboxylic acid or tetrazole).[6] This document provides detailed protocols and application notes for the synthesis and evaluation of these promising therapeutic agents.

Mechanism of Action: Targeting the Renin-Angiotensin System

Angiotensin II Receptor Blockers competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction, aldosterone secretion, and other downstream effects that lead to increased blood pressure.[1] The this compound core serves as a key pharmacophore that interacts with the receptor's binding pocket.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction Activates IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP ARB This compound-based Antagonist ARB->AT1R Blocks

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of ARBs.

General Synthetic Strategy

The synthesis of this compound-based angiotensin II receptor antagonists generally involves a multi-step process. The core strategy is the initial construction of the 5-nitro-1H-benzimidazole scaffold, followed by N-alkylation to introduce the biphenyl or indole moiety, and finally, deprotection of the acidic functional group.

Synthesis_Workflow Start Starting Materials (4-Nitro-o-phenylenediamine) Step1 Step 1: Cyclocondensation (Formation of this compound Core) Start->Step1 Intermediate1 This compound Intermediate Step1->Intermediate1 Step2 Step 2: N-Alkylation (Coupling with Biphenyl/Indole Moiety) Intermediate1->Step2 Intermediate2 Protected Antagonist Step2->Intermediate2 Step3 Step 3: Deprotection (e.g., Ester Hydrolysis) Intermediate2->Step3 Final Final Product (Angiotensin II Receptor Antagonist) Step3->Final

Caption: General workflow for the synthesis of this compound ARBs.

Experimental Protocols

The following protocols are generalized procedures derived from published literature and may require optimization for specific target molecules.

Protocol 1: Synthesis of 2-Substituted-5-nitro-1H-benzimidazole Core

This protocol describes the formation of the benzimidazole ring via condensation of 4-nitro-o-phenylenediamine with a suitable carboxylic acid or aldehyde.

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted carboxylic acid (e.g., pentanoic acid for a 2-butyl substituent) or substituted aldehyde

  • Acid catalyst (e.g., 6N Hydrochloric Acid or Polyphosphoric Acid)

  • Solvent (e.g., Ethanol, Dimethoxyethane)

  • Sodium metabisulfite (if using an aldehyde)

  • Sodium bicarbonate or aqueous ammonia for neutralization

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure (Carboxylic Acid Condensation): [3]

  • In a round-bottom flask, suspend 4-nitro-o-phenylenediamine (1.0 eq) and the selected carboxylic acid (1.1 eq) in 6N HCl.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate or aqueous ammonia until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted-5-nitro-1H-benzimidazole.

Procedure (Aldehyde Condensation): [4]

  • Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in dimethoxyethane.

  • Stir the mixture at room temperature for 1-2 hours to form the Schiff base.

  • Add sodium metabisulfite (1.0 eq) as an oxidizing agent to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from methanol or ethyl acetate for purification.

Protocol 2: N-Alkylation with Bromomethylbiphenyl or Indole Moiety

This protocol details the coupling of the synthesized benzimidazole core with the side chain characteristic of sartans.

Materials:

  • 2-Substituted-5-nitro-1H-benzimidazole (from Protocol 1)

  • Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (or a similar indole-based alkylating agent)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-substituted-5-nitro-1H-benzimidazole (1.0 eq) in anhydrous DMF, add a base such as K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the alkylating agent, for example, Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.1 eq), to the reaction mixture.

  • Continue stirring at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected antagonist.

Protocol 3: Hydrolysis of the Ester to Yield Final Product

This final step involves the deprotection of the carboxylate ester to the active carboxylic acid.

Materials:

  • Protected antagonist (from Protocol 2)

  • Base (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH))

  • Solvent system (e.g., Tetrahydrofuran (THF)/Water/Methanol mixture)

  • Acid for neutralization (e.g., 1N HCl)

Procedure:

  • Dissolve the ester intermediate (1.0 eq) in a mixture of THF, methanol, and water.

  • Add an excess of LiOH (e.g., 3-5 eq) to the solution.

  • Stir the mixture at room temperature for 6-12 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

  • The resulting precipitate is the final product. Collect it by filtration, wash with water, and dry under vacuum.

Data Presentation: Biological Activity

The synthesized this compound derivatives have been evaluated for their AT1 receptor binding affinity and in vivo antihypertensive effects. The data below summarizes the activity of a key compound from the literature.

Table 1: In Vitro AT1 Receptor Binding Affinity

Compound IDStructure DescriptionIC₅₀ (nM)[5]
Compound 3 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid1.03 ± 0.26
Losartan Reference Drug15.6 ± 3.2

IC₅₀ represents the concentration required for 50% inhibition of radioligand binding to the AT1 receptor.

Table 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs) [5]

CompoundDose (mg/kg, oral)Maximum Decrease in Mean Blood Pressure (MBP, mmHg)Duration of Action
Compound 3 530> 24 hours
Compound 3 1041> 24 hours
Losartan 1035< 24 hours

The results indicate that specific this compound derivatives can exhibit higher potency and longer-lasting effects compared to established drugs like Losartan.[5] The encouraging biological data for these compounds warrants further investigation for their therapeutic potential.[5]

References

Application Notes and Protocols: Preparation of 5-Nitrobenzimidazole Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 5-nitrobenzimidazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Introduction

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary mediators of this process.[1][2][3] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer treatment.[4] Benzimidazole-based compounds have emerged as a promising class of VEGFR-2 inhibitors. The this compound scaffold, in particular, has been explored for the development of novel anti-cancer agents. This document outlines the synthetic protocols, biological evaluation methods, and key data for this compound derivatives as VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][3][5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[5][6]

Caption: VEGFR-2 Signaling Pathway leading to Angiogenesis.

Experimental Protocols

General Synthesis of 2-Substituted-5-Nitrobenzimidazole Derivatives

This protocol describes a general method for the synthesis of 2-substituted-5-nitro-1H-benzimidazoles through the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes.[7][8]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium metabisulfite (Na2S2O5) or another suitable oxidizing agent

  • Ethanol or another suitable solvent

  • Hydrochloric acid (HCl) (for microwave-assisted synthesis)

Procedure (Conventional Method):

  • Dissolve 4-nitro-o-phenylenediamine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add sodium metabisulfite (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted-5-nitrobenzimidazole derivative.

Procedure (Microwave-Assisted Method): [7]

  • In a microwave-safe vessel, mix 4-nitro-o-phenylenediamine (1 equivalent) and the substituted phenoxyacetic acid (1 equivalent).[7]

  • Add a catalytic amount of hydrochloric acid.

  • Irradiate the mixture in a microwave synthesizer for 2.5-3.5 minutes.[7]

  • After completion, cool the vessel and add water to the mixture.

  • Neutralize with a base (e.g., ammonia solution) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Reactant1 4-Nitro-o-phenylenediamine Condensation Condensation Reaction (Conventional or Microwave) Reactant1->Condensation Reactant2 Substituted Aldehyde/Carboxylic Acid Reactant2->Condensation Precipitation Precipitation Condensation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Substituted-5-Nitrobenzimidazole Recrystallization->Product

References

Application Notes and Protocols for Assessing 5-Nitrobenzimidazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell culture techniques to assess the cytotoxicity of 5-Nitrobenzimidazole. The protocols outlined below are designed to guide researchers in evaluating the cytotoxic effects of this compound and its derivatives, with a focus on understanding its mechanism of action.

Introduction to this compound and its Derivatives' Cytotoxicity

This compound is a heterocyclic aromatic compound that serves as a key structural motif in a variety of pharmacologically active molecules. While research has extensively explored the therapeutic potential of its derivatives, the parent compound itself is a subject of interest for its potential cytotoxic effects. Benzimidazole derivatives, particularly those with a nitro group at the 5-position, have demonstrated significant antiproliferative activity against various cancer cell lines. The nitro group, being electron-withdrawing, is believed to play a crucial role in the bioactivity of these compounds.

The cytotoxic mechanisms of this compound derivatives often involve the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) leading to oxidative stress, and disruption of mitochondrial function. Understanding these mechanisms is vital for the development of novel anticancer agents.

Key Cell-Based Assays for Cytotoxicity Assessment

A panel of in vitro assays is essential to comprehensively evaluate the cytotoxic profile of this compound. These assays measure different cellular parameters, from overall cell viability to specific molecular events in cell death pathways.

Cell Viability and Proliferation Assays

These assays are the initial step in assessing cytotoxicity and determining the concentration range at which a compound exhibits biological activity.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.[1]

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis. This assay quantifies the amount of LDH in the supernatant to measure cytotoxicity.

Apoptosis Assays

Apoptosis is a key mechanism of cell death induced by many anticancer agents.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3, -8, and -9, can confirm the induction of apoptosis and provide insights into the specific apoptotic pathway (intrinsic vs. extrinsic).

Oxidative Stress Assays

The generation of ROS is a common mechanism of drug-induced cytotoxicity.

  • Intracellular ROS Detection: Cell-permeable fluorescent probes, such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate), are used to measure the overall levels of ROS within cells. Upon entering the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent DCF.

Mitochondrial Function Assays

Mitochondria play a crucial role in both cell survival and death.

  • Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early event in apoptosis. Fluorescent dyes like JC-1 or TMRE are used to assess changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

Quantitative Data Summary

While specific IC50 values for the parent this compound are not extensively reported in the literature, numerous studies have documented the potent cytotoxic activity of its derivatives against a range of cancer cell lines. The following table summarizes representative IC50 values for various this compound derivatives. It is important to note that the activity can vary significantly based on the substitutions on the benzimidazole core.

Derivative TypeCell LineCancer TypeIC50 (µM)Reference
2-Aryl-5(6)-nitro-1H-benzimidazolesVariousVariousVaries[1]
1,2,5-Trisubstituted BenzimidazolesJurkatLeukemia1.88 ± 0.51[2]
K562Leukemia1.89 ± 0.55[2]
MOLT-4Leukemia2.05 ± 0.72[2]
HeLaCervical Cancer2.11 ± 0.62[2]
HCT116Colorectal Cancer3.04 ± 0.8[2]
MIA PaCa-2Pancreatic Cancer3.82 ± 0.25[2]
N-substituted bis-benzimidazolesNCI-H23Non-Small Cell Lung CancerVaries[3]
NCI-H522Non-Small Cell Lung CancerVaries[3]
MCF-7Breast CancerVaries[3]
MDA-MB453Breast CancerVaries[3]
Bromo-derivative of benzimidazoleMCF-7Breast Cancer17.8 ± 0.24 (µg/mL)[4]
DU-145Prostate Cancer10.2 ± 1.4 (µg/mL)[4]
H69ARSmall Cell Lung Cancer49.9 ± 0.22 (µg/mL)[4]

Note: The provided IC50 values are for various derivatives of this compound and not the parent compound itself. The efficacy is highly dependent on the specific chemical modifications.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Target cells (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound (or derivative) stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC/PI staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

Protocol 3: Intracellular ROS Detection

Materials:

  • Target cells

  • This compound

  • DCFDA solution

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for the desired time. Include a positive control.

  • Load the cells with DCFDA solution and incubate according to the manufacturer's protocol.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

Protocol 4: Mitochondrial Membrane Potential (MMP) Assay

Materials:

  • Target cells

  • This compound

  • JC-1 or TMRE staining solution

  • Positive control (e.g., CCCP - a mitochondrial uncoupler)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable plate or on coverslips.

  • Treat cells with this compound and a positive control.

  • Incubate the cells with the MMP-sensitive dye (e.g., JC-1) according to the manufacturer's instructions.

  • Wash the cells to remove the unbound dye.

  • Analyze the fluorescence. For JC-1, measure both green (monomers) and red (aggregates) fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of MMP.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells treat Treat with this compound start->treat viability Cell Viability (MTT, LDH) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis ros Oxidative Stress (ROS Assay) treat->ros mmp Mitochondrial Function (MMP Assay) treat->mmp ic50 IC50 Determination viability->ic50 mechanism Mechanism of Action apoptosis->mechanism ros->mechanism mmp->mechanism conclusion Assess Cytotoxic Profile ic50->conclusion mechanism->conclusion

Caption: General workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of related benzimidazole derivatives, the following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis. This is a hypothetical model and requires experimental validation.

apoptosis_pathway cluster_compound Cellular Entry cluster_stress Cellular Stress Induction cluster_mitochondria Mitochondrial Apoptosis Pathway cluster_execution Execution Phase compound This compound ros ↑ ROS Production compound->ros Induces mito_dys Mitochondrial Dysfunction compound->mito_dys Causes ros->mito_dys mmp_loss ↓ MMP mito_dys->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Evaluating the Mutagenicity of 5-Nitrobenzimidazole using the Ames Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ames test, also known as the bacterial reverse mutation assay, is a widely used, rapid, and sensitive method to assess the mutagenic potential of chemical substances. This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These mutations render the bacteria unable to grow on a medium deficient in that specific amino acid. The test evaluates the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to synthesize the required amino acid and form visible colonies. This document provides a detailed protocol for evaluating the mutagenicity of 5-Nitrobenzimidazole, a nitroaromatic compound, using the Ames test, in accordance with the principles of OECD Guideline 471.

Principle of the Ames Test

The fundamental principle of the Ames test is the detection of chemically induced reverse mutations in amino acid auxotrophic strains of bacteria. When these bacteria are exposed to a mutagen, the rate of reversion to prototrophy (the ability to synthesize the required amino acid) is significantly increased compared to the spontaneous reversion rate. Many chemicals, including this compound, are not directly mutagenic but can be converted to mutagenic metabolites by enzymes present in mammalian liver. To mimic this metabolic activation, the test is conducted both in the absence and presence of a rat liver homogenate fraction (S9 mix).

Data Presentation: Mutagenicity of this compound

Note: Publicly available, detailed quantitative data for this compound is limited. The following data for a representative nitroaromatic compound, 2-Nitrofluorene (for TA98) and Sodium Azide (for TA100 without S9), and 2-Aminoanthracene (for TA100 with S9), are presented to illustrate a typical dose-response relationship in the Ames test. A positive result for this compound has been reported, and its mutagenic activity is expected to be dependent on bacterial nitroreductases.

Table 1: Ames Test Results for Representative Mutagens in Salmonella typhimurium Strains TA98 and TA100

Test SubstanceStrainConcentration (µ g/plate )Metabolic Activation (-S9) Mean Revertants/Plate ± SDMetabolic Activation (+S9) Mean Revertants/Plate ± SD
Vehicle Control (DMSO)TA98025 ± 535 ± 6
2-NitrofluoreneTA980.1150 ± 12250 ± 20
0.5450 ± 35750 ± 55
1.0800 ± 601200 ± 90
2.51500 ± 1102100 ± 150
5.0>2000 (toxic)>3000 (toxic)
Vehicle Control (DMSO)TA1000120 ± 15140 ± 18
Sodium AzideTA1000.5350 ± 28N/A
1.0600 ± 45N/A
2.51100 ± 85N/A
5.01800 ± 130N/A
2-AminoanthraceneTA1000.5N/A450 ± 38
1.0N/A800 ± 62
2.5N/A1500 ± 115
5.0N/A2500 ± 190

SD: Standard Deviation; N/A: Not Applicable. A result is considered positive if a dose-related increase in the number of revertants is observed, and/or a reproducible increase of at least two-fold over the background is seen.

Experimental Protocols

Materials and Reagents
  • Test Substance: this compound (CAS No. 94-52-0)

  • Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions). Other strains like TA1535, TA1537, and E. coli WP2 uvrA can also be included.

  • Media and Buffers:

    • Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2)

    • Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)

    • Top Agar (0.6% agar, 0.5% NaCl, supplemented with 0.05 mM L-histidine and 0.05 mM D-biotin)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Metabolic Activation System (S9 Mix):

    • Aroclor 1254-induced rat liver S9 fraction (commercially available)

    • S9 Cofactor Mix (final concentrations): 8 mM MgCl₂, 33 mM KCl, 5 mM Glucose-6-phosphate, 4 mM NADP⁺, 100 mM Sodium Phosphate Buffer (pH 7.4).

  • Positive Controls:

    • Without S9 activation: 2-Nitrofluorene (for TA98), Sodium Azide (for TA100)

    • With S9 activation: 2-Aminoanthracene (for TA98 and TA100)

  • Negative Control: Dimethyl sulfoxide (DMSO) or the solvent used to dissolve the test substance.

  • Equipment:

    • Incubator (37°C)

    • Shaking water bath or incubator

    • Autoclave

    • Sterile glassware and plasticware

    • Micropipettes

    • Vortex mixer

    • Colony counter

Experimental Workflow

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (Plate Incorporation Method) cluster_incubation Incubation & Analysis prep_bacteria Prepare overnight cultures of S. typhimurium strains mix_components Mix top agar, bacterial culture, test article/control, and S9 mix/buffer prep_bacteria->mix_components prep_test_article Prepare serial dilutions of This compound prep_test_article->mix_components prep_s9 Prepare S9 mix (for +S9 conditions) prep_s9->mix_components prep_controls Prepare positive and negative controls prep_controls->mix_components pour_plates Pour mixture onto minimal glucose agar plates mix_components->pour_plates solidify Allow top agar to solidify pour_plates->solidify incubate Incubate plates at 37°C for 48-72 hours solidify->incubate count_colonies Count revertant colonies incubate->count_colonies analyze_data Analyze data and determine mutagenicity count_colonies->analyze_data

Caption: Ames Test Experimental Workflow.

Detailed Protocol: Plate Incorporation Method
  • Preparation of Bacterial Cultures:

    • Inoculate each S. typhimurium strain into 10 mL of nutrient broth.

    • Incubate overnight at 37°C with shaking (approx. 120 rpm) until the culture reaches a density of 1-2 x 10⁹ cells/mL.

  • Preparation of Test and Control Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial dilutions to obtain the desired test concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µ g/plate ).

    • Prepare solutions of the positive and negative controls.

  • Preparation of S9 Mix:

    • On the day of the experiment, thaw the S9 fraction and prepare the S9 mix on ice. Keep the S9 mix on ice throughout the procedure.

  • Exposure and Plating:

    • For each concentration of the test substance and for each control, label three plates per bacterial strain and per condition (-S9 and +S9).

    • To sterile tubes containing 2 mL of molten top agar (kept at 45°C), add the following in order:

      • 0.1 mL of the bacterial culture

      • 0.1 mL of the test substance solution or control solution

      • 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of phosphate buffer (for -S9 plates)

    • Vortex the tube for 3 seconds.

    • Pour the contents evenly onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the plates to solidify on a level surface.

  • Incubation:

    • Invert the plates and incubate at 37°C for 48 to 72 hours in the dark.

  • Colony Counting and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • Calculate the mean number of revertant colonies and the standard deviation for each set of triplicate plates.

    • A positive response is characterized by a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one concentration.

    • Assess for cytotoxicity by observing a significant reduction in the number of revertant colonies or a thinning of the background bacterial lawn at higher concentrations.

Metabolic Activation of this compound

The mutagenicity of many nitroaromatic compounds, including this compound, is dependent on their metabolic activation. In the bacterial cell, this is primarily carried out by nitroreductase enzymes.

G substance This compound (Pro-mutagen) nitroso Nitrosobenzimidazole substance->nitroso Nitroreductase (Reduction) hydroxylamine N-Hydroxy-aminobenzimidazole nitroso->hydroxylamine Nitroreductase (Reduction) ester N-Acetoxy-aminobenzimidazole (Reactive Electrophile) hydroxylamine->ester O-Acetyltransferase (Esterification) dna_adduct DNA Adducts ester->dna_adduct Reacts with DNA mutation Mutation dna_adduct->mutation

Caption: Metabolic Activation of this compound.

The proposed pathway for the metabolic activation of this compound to a mutagenic species involves a two-step reduction of the nitro group by bacterial nitroreductases to form a hydroxylamine intermediate. This intermediate is then further activated by O-acetyltransferase through esterification to a reactive electrophile, which can form adducts with DNA, leading to mutations. The presence of an S9 mix can also contribute to the metabolic activation of this compound, potentially through different enzymatic pathways.

Conclusion

The Ames test is a reliable and efficient method for assessing the mutagenic potential of this compound. The protocol described provides a comprehensive framework for conducting this assay. Given its chemical structure as a nitroaromatic compound, it is crucial to perform the test both with and without metabolic activation to fully characterize its mutagenic profile. A positive result in the Ames test is a strong indicator of mutagenic potential and warrants further investigation in mammalian cell genotoxicity assays to assess the potential risk to human health.

Application Notes: Synthesis of Azo Dyes Using 5-Nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo compounds represent the largest and most versatile class of synthetic dyes. The incorporation of heterocyclic moieties, such as benzimidazole, into the dye structure can lead to compounds with enhanced properties, including high tinctorial strength, good fastness, and significant biological activity. 5-Nitrobenzimidazole serves as a key starting material in a multi-step synthesis to produce the corresponding amino derivative, which acts as the diazo component in azo dye formation. The resulting benzimidazole-containing azo dyes are of interest not only for textile and pigment applications but also in medicinal chemistry due to their potential as anticancer, antibacterial, and antifungal agents.[1]

The general synthesis pathway involves the reduction of the nitro group of a this compound derivative to a primary amine (e.g., 5-aminobenzimidazolone), followed by diazotization and subsequent coupling with an electron-rich nucleophile.

Synthesis Overview

The transformation from 5-nitrobenzimidazolone to a final azo dye is a three-step process:

  • Reduction: The nitro group of 5-nitrobenzimidazolone is reduced to a primary amine to form 5-aminobenzimidazolone. This is typically achieved through catalytic hydrogenation.[2][3]

  • Diazotization: The resulting 5-aminobenzimidazolone is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.[4]

  • Azo Coupling: The diazonium salt, a weak electrophile, is reacted with an electron-rich coupling component (e.g., a phenol or an aromatic amine) to form the stable, colored azo compound.[5][6]

Synthesis_Pathway cluster_prep Diazo Component Preparation cluster_azo Azo Dye Synthesis Nitro 5-Nitrobenzimidazolone Amino 5-Aminobenzimidazolone Nitro->Amino Reduction (H₂, Catalyst) Diazonium Diazonium Salt Amino->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye Diazonium->AzoDye Azo Coupling Coupler Coupling Component (e.g., 2-Naphthol) Coupler->AzoDye

Caption: Overall synthesis pathway from 5-Nitrobenzimidazolone to a final Azo Dye.

Experimental Protocols

Protocol 1: Reduction of 5-Nitrobenzimidazolone to 5-Aminobenzimidazolone

This protocol describes the catalytic hydrogenation of 5-nitrobenzimidazolone to yield 5-aminobenzimidazolone, the key diazo precursor.[2][3]

Materials:

  • 5-Nitrobenzimidazolone

  • Methanol (or other alcohol solvent)

  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C) (5-15% w/w of the starting material)

  • Hydrogenation reactor (Autoclave)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) for inerting

Procedure:

  • Charge the hydrogenation reactor with 5-nitrobenzimidazolone (e.g., 35.8 g), the catalyst (e.g., 1.8 g Raney Ni or 1.5 g Pd/C), and the alcohol solvent (e.g., 100 mL methanol).[2][3]

  • Seal the reactor and purge the system with nitrogen gas 3-5 times to remove air.

  • Subsequently, purge the system with hydrogen gas 2-3 times.

  • Pressurize the reactor with hydrogen to an initial pressure of approximately 1.0-2.0 MPa.

  • Begin agitation and heat the mixture to 95-105 °C.[2][3]

  • Maintain the reaction under hydrogen pressure (re-pressurizing as needed) for 5-6 hours. The reaction is complete when hydrogen uptake ceases (i.e., the internal pressure no longer decreases).[2][3]

  • Cool the reactor to room temperature.

  • Carefully vent the excess hydrogen and purge the reactor with nitrogen gas.

  • Filter the reaction mixture while hot to remove the catalyst. Wash the catalyst with small portions of hot methanol.

  • Combine the filtrates and concentrate under reduced pressure to induce crystallization.

  • Isolate the precipitated solid by vacuum filtration. The product can be further purified by recrystallization from hot water to obtain 5-aminobenzimidazolone as a white solid.[3]

Protocol 2: Diazotization of 5-Aminobenzimidazolone

This protocol details the conversion of the amino group into a diazonium salt, which is highly reactive and typically used immediately in the next step without isolation.

Materials:

  • 5-Aminobenzimidazolone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper (for testing excess nitrous acid)

Procedure:

  • In a beaker, prepare a solution of 5-aminobenzimidazolone (e.g., 0.01 mol) in a mixture of concentrated HCl (e.g., 2.5 mL) and water (e.g., 10 mL).

  • Cool the beaker in an ice-salt bath to bring the temperature down to 0-5 °C. Stir continuously with a magnetic stirrer.

  • In a separate small flask, prepare a solution of sodium nitrite (e.g., 0.01 mol, ~0.7 g) in a small amount of cold water (e.g., 5 mL).

  • Add the sodium nitrite solution dropwise to the cold, stirred solution of 5-aminobenzimidazolone hydrochloride. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 15-20 minutes at the same temperature.

  • Check for the presence of a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate blue-black color indicates a positive test. If the test is negative, add a small amount more of the nitrite solution.

  • The resulting cold solution contains the 5-(diazonium)benzimidazolone salt and should be used promptly for the coupling reaction.

Protocol 3: Azo Coupling with 2-Naphthol

This protocol describes the final step where the diazonium salt is coupled with an activated aromatic compound, 2-naphthol (β-naphthol), to form the azo dye.

Experimental_Workflow cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling (0-5°C) cluster_workup Work-up D1 Dissolve 5-Aminobenzimidazolone in HCl D2 Cool to 0-5°C D1->D2 D4 Add NaNO₂ dropwise D2->D4 D3 Prepare NaNO₂ Solution D3->D4 D5 Stir & Test with Starch-Iodide Paper D4->D5 C3 Add diazonium salt solution slowly with stirring D5->C3 Use immediately C1 Prepare alkaline solution of 2-Naphthol C2 Cool to 0-5°C C1->C2 C2->C3 C4 Stir to complete precipitation C3->C4 W1 Filter the dye precipitate C4->W1 W2 Wash with cold water W1->W2 W3 Dry the product W2->W3

Caption: Experimental workflow for the synthesis of an azo dye.

Materials:

  • Cold diazonium salt solution (from Protocol 2)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (e.g., 0.01 mol, ~1.44 g) in an aqueous solution of sodium hydroxide (e.g., 1.0 g NaOH in 20 mL water).

  • Cool this alkaline solution in an ice bath to 0-5 °C.

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution.

  • An intensely colored precipitate (the azo dye) should form immediately.

  • Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water to remove any unreacted salts.

  • Dry the product in a desiccator or a low-temperature oven.

Data Presentation

The following table provides a template for recording and comparing the properties of synthesized azo dyes. Researchers should characterize their products using techniques such as melting point determination, UV-Vis spectroscopy (to find λmax), and NMR spectroscopy.

Table 1: Physicochemical Properties of Synthesized Benzimidazole Azo Dyes

Dye ID Diazo Component Coupling Component Yield (%) M.P. (°C) Color λmax (nm) [Solvent]
Example-1 5-Aminobenzimidazolone 2-Naphthol e.g., 85 e.g., >300 e.g., Red e.g., 495 [DMSO]
Your-Dye-1 5-Aminobenzimidazolone Phenol
Your-Dye-2 5-Aminobenzimidazolone N,N-Dimethylaniline

| Your-Dye-3 | 5-Aminobenzimidazolone | Salicylic Acid | | | | |

References

Application Notes & Protocols: Creating a 3D Pharmacophore Model for 5-Nitrobenzimidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the development of a 3D pharmacophore model for 5-Nitrobenzimidazole analogs, a class of compounds with diverse biological activities.[1][2][3][4] The protocol outlines both ligand-based and structure-based approaches, offering flexibility depending on the availability of target protein structures.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[5][6] This computational tool is instrumental in virtual screening for identifying novel hit compounds and in guiding the optimization of lead candidates.[6][7]

Overview of Pharmacophore Modeling Approaches

Two primary strategies are employed for generating 3D pharmacophore models:

  • Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the biological target is unknown. It involves analyzing a set of active and inactive molecules to identify the common chemical features responsible for biological activity.[8]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or homology modeling) is available, this method can be used. It involves analyzing the interactions between the protein and a bound ligand to define the key pharmacophoric features within the active site.[9][10][11]

The choice of method will depend on the available data for the specific biological target of the this compound analogs.

Experimental Protocols

Ligand-Based 3D Pharmacophore Modeling Protocol

This protocol is applicable when a set of this compound analogs with known biological activities (e.g., IC50 values) is available, but the target structure is unknown.

2.1.1. Data Set Preparation

  • Training Set Selection:

    • Compile a dataset of at least 15-20 diverse this compound analogs with a wide range of biological activities.

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.

  • Ligand Preparation:

    • Draw the 2D structures of all compounds in the training and test sets.

    • Convert the 2D structures to 3D structures using a suitable molecular modeling software.

    • Perform energy minimization of each 3D structure to obtain the most stable conformation.

    • Generate multiple conformers for each ligand to account for molecular flexibility.

2.1.2. Pharmacophore Model Generation

  • Feature Identification: Identify the key pharmacophoric features present in the training set molecules. For this compound analogs, these typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Common Feature Pharmacophore Generation:

    • Align the conformers of the most active compounds in the training set to identify common pharmacophoric features and their spatial arrangement.

    • Generate multiple pharmacophore hypotheses based on different combinations of features.

  • Scoring and Ranking:

    • Score the generated hypotheses based on how well they map the active compounds and exclude the inactive ones.

    • Select the best-ranked pharmacophore model for further validation.

2.1.3. Pharmacophore Model Validation

  • Internal Validation:

    • Cost Analysis: Evaluate the cost values (e.g., fixed cost, null cost, and total cost) to assess the quality of the generated model.

    • Fischer's Randomization Test: Perform Fischer's randomization test to check the statistical significance of the model. This involves randomizing the activity data of the training set and generating new hypotheses. A significant model will have a high confidence level (e.g., 95%).

  • External Validation:

    • Use the generated pharmacophore model to predict the activity of the compounds in the test set.

    • Calculate the correlation coefficient (R²) between the experimental and predicted activities. A high R² value indicates good predictive ability.

    • Utilize a decoy set (a set of known inactive molecules with similar physicochemical properties to the actives) to assess the model's ability to distinguish between active and inactive compounds.[12]

    • Calculate validation metrics such as Enrichment Factor (EF), Goodness of Hit Score (GH), and Receiver Operating Characteristic (ROC) curve analysis.[7][12][13]

Structure-Based 3D Pharmacophore Modeling Protocol

This protocol is applicable when the 3D structure of the target protein complexed with a ligand is available.

2.2.1. Data Preparation

  • Protein Structure Retrieval: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

  • Protein Preparation:

    • Remove water molecules and other non-essential heteroatoms from the protein structure.

    • Add hydrogen atoms and assign correct protonation states to the amino acid residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation: If a co-crystallized ligand is present, ensure its structure is correct. Otherwise, dock a known active this compound analog into the active site.

2.2.2. Pharmacophore Model Generation

  • Interaction Analysis: Analyze the interactions between the ligand and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and aromatic stacking.

  • Feature Generation: Based on the identified interactions, generate pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl oxygen of the protein would generate a hydrogen bond donor feature on the ligand.

  • Exclusion Volume Spheres: Add exclusion volume spheres to the model to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

2.2.3. Pharmacophore Model Validation

The validation process for a structure-based model is similar to the external validation of a ligand-based model, involving a test set of known actives and inactives, and a decoy set to calculate metrics like EF, GH score, and ROC curves.

Quantitative Data Presentation

The following tables provide examples of quantitative data that should be generated and analyzed during the pharmacophore modeling process.

Table 1: Example Pharmacophoric Features for Benzimidazole Derivatives

Pharmacophore ModelFeaturesReference
Model A (FXR Agonists)3 Hydrophobic (HY), 2 Aromatic Rings (AR)[12]
Model B (DHFR Inhibitors)2 Hydrogen Bond Acceptors (HBA), 1 Hydrophobic (HY), 1 Aromatic Ring (AR)[14]

Table 2: Example Inter-feature Distances (in Ångstroms)

Feature 1Feature 2Distance (Å)
AR1AR24.5 - 5.5
HY1AR13.0 - 4.0
HBA1HY15.0 - 6.0
HBA2AR16.5 - 7.5

Table 3: Example Pharmacophore Model Validation Metrics

MetricValueDescriptionReference
Internal Validation
Correlation Coefficient (R²)0.8974A measure of the correlation between experimental and predicted activities for the training set.[12]
External Validation
Correlation Coefficient (Q²)0.7559A measure of the correlation between experimental and predicted activities for the test set.[12]
Enrichment Factor (EF)1.75The model's ability to enrich active compounds from a database compared to random selection.[14]
Goodness of Hit Score (GH)0.73A score that combines the percentage of actives in the hit list and the percentage yield of actives.[14]
ROC Curve AUC> 0.7The area under the Receiver Operating Characteristic curve, indicating the model's discriminatory power.[5][12]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows in 3D pharmacophore modeling.

PharmacophoreModelingWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation cluster_application Application DataCollection Data Collection (Active/Inactive Analogs) LigandPrep Ligand Preparation (2D to 3D, Conformations) DataCollection->LigandPrep FeatureID Feature Identification LigandPrep->FeatureID ModelGen Hypothesis Generation FeatureID->ModelGen Scoring Scoring & Ranking ModelGen->Scoring InternalVal Internal Validation (Cost Analysis, Fischer's Test) Scoring->InternalVal ExternalVal External Validation (Test Set, Decoy Set) InternalVal->ExternalVal VirtualScreening Virtual Screening ExternalVal->VirtualScreening LeadOpt Lead Optimization VirtualScreening->LeadOpt LigandVsStructureBased cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Start Start ActiveLigands Set of Active Ligands Start->ActiveLigands ProteinStructure Protein-Ligand Complex Start->ProteinStructure AlignLigands Align Ligands ActiveLigands->AlignLigands CommonFeatures Identify Common Features AlignLigands->CommonFeatures LigandModel Generate Pharmacophore Model CommonFeatures->LigandModel ValidatedModel Validated Pharmacophore Model LigandModel->ValidatedModel ActiveSite Analyze Active Site Interactions ProteinStructure->ActiveSite InteractionFeatures Define Interaction Features ActiveSite->InteractionFeatures StructureModel Generate Pharmacophore Model InteractionFeatures->StructureModel StructureModel->ValidatedModel ModelValidationProcess cluster_internal Internal Validation cluster_external External Validation PharmacophoreHypothesis Generated Pharmacophore Hypothesis CostAnalysis Cost Analysis PharmacophoreHypothesis->CostAnalysis FischerTest Fischer's Randomization CostAnalysis->FischerTest TestSet Test Set Prediction (Q²) FischerTest->TestSet DecoySet Decoy Set Screening TestSet->DecoySet Metrics Calculate EF, GH, ROC DecoySet->Metrics ValidatedModel Validated Model Metrics->ValidatedModel

References

Application Notes and Protocols for In Vivo Anti-Hypertension Studies with 5-Nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo anti-hypertension studies on 5-nitrobenzimidazole derivatives. The protocols outlined below are based on established methodologies and aim to ensure the generation of robust and reproducible data for the evaluation of novel anti-hypertensive agents.

Introduction

This compound derivatives have emerged as a promising class of compounds with potential anti-hypertensive properties. Many of these derivatives act as Angiotensin II Type 1 (AT1) receptor antagonists, a well-established mechanism for lowering blood pressure.[1] This document details the necessary protocols for in vivo evaluation of these compounds, from the induction of hypertension in animal models to the measurement of blood pressure and the underlying signaling pathways.

Data Presentation

The following tables summarize the in vivo anti-hypertensive effects of selected benzimidazole derivatives from published studies. This data can serve as a reference for comparing the potency and efficacy of newly synthesized compounds.

Table 1: Antihypertensive Activity of Benzimidazole Derivatives in Spontaneously Hypertensive Rats (SHRs)

CompoundDose (mg/kg)Route of AdministrationMaximal Mean Blood Pressure (MBP) Reduction (mmHg)Duration of Action (hours)Reference
Compound 3 (this compound derivative)5Oral30> 24[1]
Compound 3 (this compound derivative)10Oral41> 24[1]
Fluorophenyl Benzimidazole (FPD)50OralSignificant decrease in SBP, DBP, and MAP14 days (study duration)[2]
Fluorophenyl Benzimidazole (FPD)100OralSignificant decrease in SBP, DBP, and MAP14 days (study duration)[2]
Compound 1g (Fluoro-substituted benzimidazole)10Oral74.5 ± 3.5> 24[3]
Compound 2a (Fluoro-substituted benzimidazole)10Oral69.2 ± 0.9> 24[3]
Compound 1b (6-Benzoxazole benzimidazole)10Oral54.57 ± 0.05Not Specified[4]
Compound 2b (6-Benzoxazole benzimidazole)10Oral41.91 ± 6.34Not Specified[4]
Losartan (Reference Drug)Not SpecifiedNot Specified42.50 ± 4.64Not Specified[4]

Table 2: Antihypertensive Activity of Benzimidazole Derivatives in Renal Hypertensive Rats

CompoundDose (mg/kg)Route of AdministrationMaximal Mean Blood Pressure (MBP) Reduction (mmHg)Duration of Action (hours)Reference
Compound 3 (this compound derivative)5OralSignificant Decrease> 24[1]
Compound 3 (this compound derivative)10OralSignificant Decrease> 24[1]
Compound TG 1Not SpecifiedNot SpecifiedSBP: 147.2, DBP: 119.7Not Specified[5]
Compound TG 3Not SpecifiedNot SpecifiedSBP: 126.3, DBP: 88.83Not Specified[5]
Telmisartan (Reference Drug)Not SpecifiedNot SpecifiedComparable to TG 3Not Specified[5]

Experimental Protocols

Animal Models of Hypertension

The selection of an appropriate animal model is critical for the successful evaluation of anti-hypertensive compounds.

SHRs are a widely used genetic model of essential hypertension.

  • Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age: 12-16 weeks, when hypertension is well-established.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

This surgical model mimics renovascular hypertension.

  • Strain: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

    • Make a flank incision to expose the left kidney.

    • Carefully dissect the left renal artery from the renal vein.

    • Place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the left renal artery to induce stenosis.[6]

    • Suture the incision in layers.

    • The contralateral (right) kidney is left untouched.

    • Allow the rats to recover for at least 4 weeks to develop stable hypertension.[7] Sham-operated rats undergo the same surgical procedure without the placement of the clip.

Drug Administration
  • Formulation: The this compound derivative should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, saline with a small percentage of DMSO). The vehicle alone should be administered to a control group.

  • Route of Administration: Oral gavage is a common and clinically relevant route for anti-hypertensive drugs. Intravenous or intraperitoneal injections can also be used for initial screening or mechanistic studies.

  • Dosage: A dose-response study should be conducted to determine the optimal dose. Based on existing literature, doses ranging from 5 to 100 mg/kg can be considered for initial studies.[1][2][3]

Blood Pressure Measurement

Accurate measurement of blood pressure is paramount. Both non-invasive and invasive methods can be employed.

  • Acclimatization: Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.

  • Procedure:

    • Place the conscious rat in a restrainer.

    • Place a cuff and a sensor on the tail.

    • Inflate the cuff to occlude the tail artery and then slowly deflate it.

    • The sensor detects the return of blood flow, and the system records the systolic blood pressure.

    • Repeat the measurement several times and average the values.

This method provides continuous and more accurate blood pressure readings.

  • Procedure:

    • Anesthetize the rat.

    • Cannulate the carotid artery or femoral artery with a polyethylene catheter filled with heparinized saline.

    • Exteriorize the catheter at the back of the neck.

    • Allow the rat to recover from surgery.

    • Connect the catheter to a pressure transducer to record blood pressure in the conscious, freely moving animal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

experimental_workflow start Start: Select Animal Model (e.g., SHR or 2K1C) acclimatization Acclimatization Period start->acclimatization baseline_bp Baseline Blood Pressure Measurement (Tail-Cuff or Direct Cannulation) acclimatization->baseline_bp grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) baseline_bp->grouping drug_admin Drug Administration (e.g., Oral Gavage) grouping->drug_admin bp_monitoring Monitor Blood Pressure at Specific Time Points drug_admin->bp_monitoring data_analysis Data Analysis and Statistical Evaluation bp_monitoring->data_analysis end End: Evaluate Antihypertensive Effect data_analysis->end

Caption: General experimental workflow for in vivo anti-hypertension studies.

at1_receptor_pathway ang_ii Angiotensin II at1_receptor AT1 Receptor ang_ii->at1_receptor Binds to nitrobenzimidazole This compound Derivative nitrobenzimidazole->at1_receptor Antagonizes gq_protein Gq/11 Protein at1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates vasoconstriction Vasoconstriction ca_release->vasoconstriction pkc->vasoconstriction blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure blockade Blockade

Caption: Simplified signaling pathway of the AT1 receptor and its antagonism.

References

Troubleshooting & Optimization

troubleshooting common side reactions in 5-Nitrobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Nitrobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Phillips condensation, which involves the reaction of 4-nitro-o-phenylenediamine with formic acid.[1] This method is favored for its straightforward procedure and generally good yields. Variations of this method may use other carboxylic acids or their derivatives to introduce different substituents at the 2-position of the benzimidazole ring.

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the specific protocol, including the choice of reagents, reaction conditions, and purification methods. Reported yields for the synthesis from 4-nitro-o-phenylenediamine and formic acid are often in the range of 80-90% under optimized conditions. Microwave-assisted syntheses have also been shown to produce high yields in shorter reaction times.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[2] A suitable solvent system, such as chloroform:methanol (9:1), can be used to separate the product from the starting materials. The disappearance of the starting material spot (4-nitro-o-phenylenediamine) and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the key safety precautions to consider during this synthesis?

A4: 4-Nitro-o-phenylenediamine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. When heated, this compound can decompose and emit toxic fumes of nitrogen oxides.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: Insufficient reaction time or temperature.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[4]
2. Suboptimal reagent stoichiometry: Incorrect molar ratio of reactants.2. Ensure the correct molar ratio of 4-nitro-o-phenylenediamine to formic acid (or other cyclizing agent) is used.
3. Degradation of starting material or product: Prolonged exposure to high temperatures or harsh acidic conditions.3. Optimize the reaction temperature and time to minimize degradation. Consider using milder reaction conditions if possible.
4. Loss of product during work-up and purification: Inefficient extraction or multiple purification steps.4. Optimize the work-up procedure to minimize product loss. Use an appropriate recrystallization solvent to maximize recovery.[5]
Product Discoloration (Yellowish to Brownish) 1. Presence of colored impurities: Formation of side products or oxidation of starting materials/product.1. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture).[6][7]
2. Residual starting material: Incomplete reaction leaving unreacted 4-nitro-o-phenylenediamine, which is colored.2. Ensure the reaction goes to completion by monitoring with TLC. If necessary, purify by column chromatography.
3. Air oxidation: Sensitivity of the diamine starting material or the product to air.3. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC 1. Incomplete reaction: Presence of both starting material and product.1. Continue the reaction until the starting material spot disappears.
2. Formation of side products: Undesired reactions occurring under the reaction conditions.2. Optimize reaction conditions (temperature, time, catalyst) to favor the formation of the desired product.
3. Isomer formation: Possibility of forming the 6-nitro isomer, although 5-nitro is generally the major product.3. Characterize the products carefully using spectroscopic methods (NMR, MS) to identify the isomers. Purification by chromatography may be necessary.
Difficulty in Product Isolation/Precipitation 1. Product is soluble in the reaction mixture/work-up solvent. 1. After reaction completion, pour the reaction mixture into ice-cold water to precipitate the product.[2]
2. Insufficient cooling during crystallization. 2. Cool the solution in an ice bath to induce crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod.[6]
3. Formation of an oil instead of a solid. 3. Try using a different recrystallization solvent or a solvent mixture. Seeding with a small crystal of the pure product can also induce crystallization.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 5-Nitro-2-substituted-benzimidazoles

EntryRMethodReaction TimeYield (%)
1aHConventional3-4 h72
Microwave2.5-3.5 min85
1b2-CH₃Conventional3-4 h75
Microwave2.5-3.5 min88
1c4-ClConventional3-4 h70
Microwave2.5-3.5 min83
1d4-OCH₃Conventional3-4 h78
Microwave2.5-3.5 min90

Data adapted from a study on the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phillips Condensation

This protocol describes the synthesis of this compound from 4-nitro-o-phenylenediamine and formic acid.

Materials:

  • 4-nitro-o-phenylenediamine

  • Formic acid (88%)

  • Hydrochloric acid (10%)

  • Ammonium hydroxide (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 15.3 g of 4-nitro-o-phenylenediamine in 150 ml of 10% hydrochloric acid.

  • To this suspension, add 15 ml of formic acid.

  • Heat the mixture on a water bath at 80°C for 3 hours with stirring.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Carefully make the mixture alkaline by adding concentrated ammonium hydroxide solution until a precipitate forms.

  • Filter the yellowish precipitate using a Buchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the product in a desiccator over P₂O₅ under reduced pressure to obtain this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Activated charcoal (optional, for removing colored impurities)

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals to obtain pure this compound.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine N-formyl_intermediate N-formyl-4-nitro- o-phenylenediamine 4-nitro-o-phenylenediamine->N-formyl_intermediate Acylation Formic_acid Formic acid Formic_acid->N-formyl_intermediate Cyclized_intermediate Cyclized Intermediate N-formyl_intermediate->Cyclized_intermediate Intramolecular Cyclization This compound This compound Cyclized_intermediate->this compound Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 4-nitro-o-phenylenediamine, formic acid, HCl Start->Reaction_Setup Heating Heat at 80°C for 3h Reaction_Setup->Heating Cooling Cool to Room Temperature Heating->Cooling Basification Basify with NH4OH Cooling->Basification Filtration Filter Precipitate Basification->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Purification Purification (Recrystallization) Drying->Purification Characterization Characterization (TLC, MP, Spectroscopy) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Probable Cause cluster_solution Solution Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Products Side Product Formation Low_Yield->Side_Products Discoloration Discoloration Discoloration->Side_Products Impure_Starting_Material Impure Starting Material Discoloration->Impure_Starting_Material Multiple_Spots Multiple Spots (TLC) Multiple_Spots->Incomplete_Reaction Multiple_Spots->Side_Products Optimize_Conditions Optimize Reaction (Time, Temp) Incomplete_Reaction->Optimize_Conditions Side_Products->Optimize_Conditions Purify_Product Purify Product (Recrystallization, Chromatography) Side_Products->Purify_Product Check_Reagents Check Reagent Purity Impure_Starting_Material->Check_Reagents

Caption: Troubleshooting logic for this compound synthesis.

References

optimizing catalyst loading for efficient 5-Nitrobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Nitrobenzimidazole, with a particular focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

The most common starting material is 4-nitro-o-phenylenediamine, which is condensed with various carbonyl compounds such as aldehydes or carboxylic acids.

Q2: Which catalysts are typically used for this compound synthesis?

A range of catalysts can be employed, including acidic catalysts like hydrochloric acid (HCl), oxidizing agents like sodium metabisulfite, and various heterogeneous catalysts. For specific cross-coupling reactions involving this compound, palladium(II) complexes have been used.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A suitable solvent system, such as chloroform:methanol (9:1), can be used to separate the reactants and products.[1]

Q4: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary significantly depending on the chosen synthetic route. Conventional methods may involve refluxing for several hours, while microwave-assisted synthesis can dramatically reduce the reaction time to a few minutes.[2]

Troubleshooting Guide

Low Product Yield
Potential Cause Suggested Solution
Suboptimal Catalyst Loading The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can sometimes inhibit the reaction or lead to side products. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst concentration. For some palladium-catalyzed reactions involving this compound, a low catalyst loading of 0.01% has been found to be effective.[3]
Incomplete Reaction Monitor the reaction using TLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or reaction time may be necessary. For some methods, refluxing for up to 48 hours may be required for cyclization.[1]
Poor Quality of Reagents Ensure that the starting materials, particularly the 4-nitro-o-phenylenediamine and the aldehyde/carboxylic acid, are of high purity. Impurities can interfere with the reaction and reduce the yield.
Mechanical Losses during Workup Careful handling during product isolation is crucial, especially on a small scale. Ensure complete transfer of the product during filtration and washing steps.
Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Side Reactions The formation of side products can be influenced by reaction temperature and catalyst loading. Optimizing these parameters can help minimize the formation of unwanted by-products.
Unreacted Starting Materials If TLC indicates the presence of starting materials in the final product, consider extending the reaction time or slightly increasing the catalyst loading.
Inefficient Purification Recrystallization from a suitable solvent system (e.g., water-ethanol) is a common method for purifying this compound derivatives. If impurities persist, column chromatography may be necessary.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles

This protocol is a generalized procedure based on common methods. Researchers should adapt it based on their specific substrates and available equipment.

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine in a suitable solvent (e.g., dimethoxyethane or ethanol).

  • Addition of Aldehyde/Carboxylic Acid: Add a stoichiometric equivalent of the desired aromatic aldehyde or carboxylic acid to the solution.

  • Catalyst Addition: Introduce the chosen catalyst. The optimal amount should be determined experimentally, but a good starting point for many reactions is a catalytic amount (e.g., 1-10 mol%).

  • Reaction: The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the product may be isolated by pouring the reaction mixture into cold water and then filtering the resulting solid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Catalyst Loading Optimization Data

The following table summarizes the impact of catalyst loading on the synthesis of benzimidazole derivatives, providing a general guideline for optimizing the synthesis of this compound.

CatalystCatalyst LoadingReaction TimeYieldObservations
Copper-substituted zinc aluminate0.1 mol%Not specifiedHighest product outputThis was identified as the optimal loading in the study.[4]
Fe/ZrO250 mg70 minutes94%-
MgO@DFNSVaried4 hours (initial)Up to 90%The study optimized catalyst loading to achieve high yields under mild conditions.[5]
Pd(II) complex0.01%Not specifiedGood catalytic activityUsed for Suzuki-Miyaura and Mizoroki-Heck coupling reactions involving N-substituted this compound.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-nitro-o- phenylenediamine in solvent add_reagent Add aldehyde or carboxylic acid start->add_reagent add_catalyst Add Catalyst add_reagent->add_catalyst react Stir/Heat/Microwave add_catalyst->react monitor Monitor via TLC react->monitor Check Completion monitor->react Incomplete workup Cool & Precipitate/ Filter monitor->workup Complete purify Recrystallize workup->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Suboptimal Catalyst Loading start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Poor Reagent Quality start->cause3 sol1 Optimize Catalyst Concentration cause1->sol1 sol2 Increase Reaction Time/Temperature cause2->sol2 sol3 Use High Purity Reagents cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 5-Nitrobenzimidazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-nitrobenzimidazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: The most frequently used stationary phase for the column chromatography of this compound derivatives is silica gel (SiO₂).[1] Silica gel is a polar adsorbent, and the separation is based on the different polarities of the compounds in the mixture.

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The choice of solvent system is critical for a successful separation. A good starting point is to use a mixture of a non-polar solvent and a moderately polar solvent. Common combinations include:

  • Ethyl acetate/n-hexane[1]

  • Dichloromethane/ethyl acetate

  • Chloroform/methanol[2]

The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.

Q3: My compound is not moving from the baseline on the TLC plate even with a high concentration of ethyl acetate in hexane. What should I do?

A3: If your compound is highly polar, you may need to switch to a more polar solvent system. Consider using a mixture of dichloromethane and methanol, or ethyl acetate and methanol. Adding a small amount of a polar modifier like methanol or a few drops of acetic acid (if your compound is acidic) or triethylamine (if your compound is basic) to your eluent can also help in eluting highly polar compounds.

Q4: I am observing streaking or tailing of my compound spots on the TLC plate and the column. What could be the cause?

A4: Streaking or tailing can be caused by several factors:

  • Compound Overload: Applying too much sample to the TLC plate or column.

  • Compound Insolubility: The compound may be sparingly soluble in the chosen mobile phase.

  • Strong Interaction with Silica: The basic nature of the benzimidazole ring can lead to strong interactions with the acidic silica gel.

  • Compound Degradation: Some nitroaromatic compounds can be unstable on silica gel.

To address this, you can try using a less concentrated sample solution, choosing a solvent system that better solubilizes your compound, or deactivating the silica gel by adding a small percentage of triethylamine or ammonia to the mobile phase.

Q5: My purified fractions show a new spot on the TLC after some time. What is happening?

A5: This could indicate that your this compound derivative is unstable and degrading over time. Some nitro compounds are sensitive to light and air. It is also possible that residual acidic impurities on the silica gel are causing decomposition. Store your purified fractions in a cool, dark place, and consider using a neutral or basic stationary phase like alumina if instability on silica is suspected.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize the solvent system using TLC to maximize the difference in Rf values between your product and impurities. - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly to prevent channels from forming.
Compound Stuck on the Column - Compound is too polar for the chosen mobile phase. - Strong irreversible adsorption to the stationary phase.- Gradually increase the polarity of the mobile phase (e.g., by adding methanol). - If the compound is basic, add a small amount of triethylamine or ammonia to the eluent. - Consider using a different stationary phase like alumina or reversed-phase silica.
Low Yield of Purified Product - Incomplete elution from the column. - Decomposition of the compound on the silica gel. - Co-elution with impurities leading to loss of product during fraction selection.- After collecting the main fractions, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. - Test the stability of your compound on a small amount of silica gel before performing large-scale purification. - Use a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative like alumina.[1] - Improve separation by optimizing the solvent system.
Product Elutes Too Quickly (with the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Crude sample is not soluble in the eluting solvent. - High concentration of a non-polar solvent in the mobile phase.- Dissolve the crude sample in a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

Experimental Protocols

General Protocol for Purification of a this compound Derivative

This protocol is a general guideline and should be optimized for each specific derivative.

1. Preparation of the Column:

  • A glass column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column.

  • A slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent is prepared.

  • The slurry is carefully poured into the column, and the solvent is allowed to drain, ensuring the silica gel packs evenly without air bubbles. The top of the silica bed should be flat.

  • A thin layer of sand is added on top of the silica gel to prevent disturbance of the bed during sample and solvent addition.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluting solvent or a slightly more polar solvent in which it is readily soluble. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading: If the crude product is not soluble in the initial eluting solvent, dissolve it in a suitable volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Start the elution with the least polar solvent system determined from TLC analysis.

  • Collect fractions of a consistent volume in test tubes.

  • Monitor the progress of the separation by performing TLC on the collected fractions.

  • If the compounds are slow to elute, the polarity of the mobile phase can be gradually increased (gradient elution).

4. Isolation of the Purified Compound:

  • Combine the fractions containing the pure desired compound.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Quantitative Data

The following table summarizes typical solvent systems and reported Rf values for the purification of some this compound derivatives. Note that Rf values can vary depending on the specific TLC plates, chamber saturation, and temperature.

Derivative Stationary Phase Mobile Phase (v/v) Reported Rf Reference
2-(2-nitrophenyl)-5-bromo-1H-benzimidazoleSilica GelHexane/Ethyl Acetate (4:1)0.40 (isomer 1), 0.27 (isomer 2)[3]
Methyl 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylateSilica GelDichloromethane/Ethyl Acetate (5:1)0.38[4]
General this compound DerivativesSilica GelChloroform/Methanol (9:1)Monitoring[2]
Substituted Benzimidazole DerivativeSilica GelEthyl Acetate/n-Hexane (1:1)-[1]

Visualizations

Experimental Workflow for Purification

experimental_workflow General Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Solvent System column_prep 2. Prepare Silica Gel Slurry & Pack Column tlc->column_prep sample_loading 3. Load Crude Sample (Wet or Dry) column_prep->sample_loading elution 4. Elute with Solvent System (Isocratic or Gradient) sample_loading->elution fraction_collection 5. Collect Fractions elution->fraction_collection fraction_tlc 6. Monitor Fractions by TLC fraction_collection->fraction_tlc combine_fractions 7. Combine Pure Fractions fraction_tlc->combine_fractions evaporation 8. Evaporate Solvent combine_fractions->evaporation pure_product Purified Product evaporation->pure_product

Caption: A typical experimental workflow for the purification of this compound derivatives.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Poor Separation start Poor Separation Observed check_rf Are Rf values of spots on TLC close? start->check_rf check_loading Was the column overloaded? check_rf->check_loading No optimize_solvent Optimize solvent system for better Rf separation. check_rf->optimize_solvent Yes check_streaking Is streaking or tailing observed? check_loading->check_streaking No reduce_load Reduce sample load on the column. check_loading->reduce_load Yes address_streaking Address potential causes of streaking (see FAQs). check_streaking->address_streaking Yes

Caption: A decision tree to troubleshoot poor separation during column chromatography.

References

identifying and characterizing impurities in 5-Nitrobenzimidazole samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 5-Nitrobenzimidazole samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Potential impurities in this compound largely depend on the synthetic route employed. The two primary synthesis methods are the reaction of 4-nitro-o-phenylenediamine with formic acid and the nitration of benzimidazolone.

  • From the reaction of 4-nitro-o-phenylenediamine and formic acid:

    • Unreacted Starting Materials: 4-nitro-o-phenylenediamine and residual formic acid.

    • By-products: N-formyl-4-nitro-o-phenylenediamine (an intermediate).

  • From the nitration of benzimidazolone:

    • Unreacted Starting Material: Benzimidazolone.

    • Over-nitration Products: 5,6-Dinitrobenzimidazole and other dinitro isomers.[1]

    • Isomeric Impurities: 4-Nitrobenzimidazole and 6-Nitrobenzimidazole.

  • Degradation Products: Forced degradation studies may lead to various degradation products. For instance, hydrolysis under acidic or basic conditions can lead to the opening of the imidazole ring.

  • N-Nitroso Impurities: Under acidic conditions and in the presence of nitrites, there is a potential for the formation of N-nitroso-benzimidazole impurities.[2]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying non-volatile organic impurities. A stability-indicating HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of unknown impurities once they have been isolated.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities without the need for isolation.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6] The following conditions are typically employed:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat at 105°C.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely consuming the parent compound.[7]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase.1. Replace the column with a new one of the same type. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH or use an ion-pairing agent.
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column not properly equilibrated.1. Ensure the pump is working correctly and the mobile phase is well-mixed and degassed.[8] 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the mobile phase for at least 30 minutes before injection.
Ghost peaks 1. Contamination in the injector or column. 2. Impurities in the mobile phase.1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phase.
No peaks or very small peaks 1. Injector malfunction. 2. Detector issue (e.g., lamp failure). 3. Sample degradation.1. Check the injector for leaks or blockages.[9] 2. Verify detector lamp status and performance. 3. Prepare fresh samples and store them appropriately.
Rising baseline in a gradient run 1. Mobile phase component absorbs at the detection wavelength. 2. Contaminants accumulating on the column and eluting during the gradient.1. Use a mobile phase that is transparent at the detection wavelength. 2. Use high-purity solvents and a guard column.[9]
Sample Preparation
Problem Potential Cause Troubleshooting Steps
Incomplete dissolution of the sample 1. Low solubility of this compound in the chosen solvent. 2. Sample concentration is too high.1. Use a stronger solvent (e.g., DMSO, DMF) or a co-solvent. This compound is very soluble in alcohol.[10] 2. Reduce the sample concentration.
Sample degradation during preparation 1. Use of a harsh solvent. 2. Exposure to light or heat.1. Use a milder solvent if possible. 2. Protect the sample from light and keep it cool.

Experimental Protocols

Stability-Indicating HPLC Method
  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 40 60
    25 40 60
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 302 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

GC-MS Method for Residual Solvents
  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 50 mg/mL.

NMR Spectroscopy for Structural Elucidation
  • Solvent: DMSO-d₆.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • 1H NMR: To identify the number and types of protons.

    • 13C NMR: To identify the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

Visualizations

Impurity_Formation_Pathway cluster_synthesis1 Synthesis from 4-Nitro-o-phenylenediamine cluster_synthesis2 Synthesis from Benzimidazolone 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine Reaction1 Reaction 4-Nitro-o-phenylenediamine->Reaction1 Formic Acid Formic Acid Formic Acid->Reaction1 5-Nitrobenzimidazole_1 This compound Reaction1->5-Nitrobenzimidazole_1 Unreacted_SM1 Unreacted 4-Nitro-o-phenylenediamine Reaction1->Unreacted_SM1 Benzimidazolone Benzimidazolone Reaction2 Nitration Benzimidazolone->Reaction2 Nitrating Agent Nitrating Agent (HNO3/H2SO4) Nitrating Agent->Reaction2 5-Nitrobenzimidazole_2 This compound Reaction2->5-Nitrobenzimidazole_2 Dinitro_Impurity 5,6-Dinitrobenzimidazole Reaction2->Dinitro_Impurity Unreacted_SM2 Unreacted Benzimidazolone Reaction2->Unreacted_SM2

Caption: Potential impurity formation pathways in the synthesis of this compound.

Experimental_Workflow Sample This compound Sample HPLC_Analysis HPLC-UV Analysis (Purity & Non-volatile Impurities) Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Residual Solvents & Volatile Impurities) Sample->GCMS_Analysis Forced_Degradation Forced Degradation Study Sample->Forced_Degradation LCMS_Analysis LC-MS Analysis (Impurity Identification) HPLC_Analysis->LCMS_Analysis Isolation Impurity Isolation (Prep-HPLC) HPLC_Analysis->Isolation Characterization Impurity Characterization Report GCMS_Analysis->Characterization Forced_Degradation->HPLC_Analysis LCMS_Analysis->Characterization NMR_Analysis NMR Analysis (Structure Elucidation) Isolation->NMR_Analysis NMR_Analysis->Characterization

References

Technical Support Center: N-Alkylation of 5-Nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of 5-nitrobenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound challenging?

The primary challenge stems from the electronic properties of the starting material. The potent electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the nitrogen atoms in the imidazole ring. This deactivation means that the reaction is often sluggish and may require more forcing conditions (e.g., stronger bases, higher temperatures) than the alkylation of unsubstituted benzimidazole.

Q2: I am getting a mixture of two different products. Why does this happen?

This compound exists as a mixture of two rapidly equilibrating tautomers: 5-nitro-1H-benzimidazole and 6-nitro-1H-benzimidazole. Alkylation can occur on the nitrogen of either tautomer, leading to a mixture of 1-alkyl-5-nitro-1H-benzimidazole and 1-alkyl-6-nitro-1H-benzimidazole isomers. The ratio of these products is highly sensitive to the reaction conditions.[1]

Q3: Which isomer is typically the major product, the 1,5- or the 1,6-isomer?

In many reported cases, the 1,5-isomer is the major product.[1] This is often explained by the stabilization of the corresponding tautomer (6-nitro-1H-benzimidazole) by the electron-withdrawing nitro group, which makes the N1 position more favorable for attack. However, the ratio can be significantly influenced by the choice of solvent, base, and alkylating agent.[1]

Q4: My reaction is forming a significant amount of a salt that is insoluble in my extraction solvent. What is it?

This is likely a 1,3-dialkyl-5-nitrobenzimidazolium salt. This over-alkylation product forms when the initially formed N-alkylated benzimidazole undergoes a second alkylation. This is more common with highly reactive alkylating agents, an excess of the alkylating agent, or under forcing reaction conditions.

Q5: What are the recommended starting conditions for this reaction?

A common starting point is the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction is typically stirred at room temperature or gently heated.[2][3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Deactivation by Nitro Group: The nitrogen atoms are not sufficiently nucleophilic under the current conditions.1. Increase the reaction temperature in increments of 10-20°C. 2. Consider a stronger base (e.g., NaH, Cs₂CO₃), but be aware this may increase side reactions.[5] 3. If using a less reactive alkylating agent (e.g., alkyl chloride), switch to a more reactive one (e.g., alkyl bromide or iodide).[1]
Poor Solubility: The benzimidazole salt is not soluble enough in the reaction solvent to react efficiently.1. Switch to a more polar aprotic solvent like DMF or DMSO.[4] 2. Consider using Phase Transfer Catalysis (PTC) conditions, for example, with tetra-n-butylammonium bromide (TBAB), to improve solubility and reactivity.[2][3]
Poor Regioselectivity (Mixture of Isomers) Tautomerization: Reaction conditions do not sufficiently favor one tautomer over the other.1. Modify the Base/Solvent System: The choice of base and solvent can influence the tautomeric equilibrium. Experiment with different combinations (e.g., K₂CO₃/acetonitrile vs. NaH/DMF).[1][4] 2. Vary the Temperature: The isomer ratio can be temperature-dependent. Try running the reaction at a lower or higher temperature.
Formation of Dialkylated Product Over-alkylation: The mono-alkylated product is reacting further with the alkylating agent.1. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent. 2. Lower the Temperature: Over-alkylation is often more prevalent at higher temperatures. 3. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Reaction Mixture Turns Dark/Forms Tar Decomposition: The solvent or starting materials are decomposing at high temperatures.1. Lower the Reaction Temperature. 2. Avoid High Temperatures with DMF: DMF can decompose to form dimethylamine at temperatures above 150°C, which can lead to side reactions. Consider switching to a more stable solvent like acetonitrile or dioxane if high temperatures are required.[5][6]
Difficult Purification Complex Mixture: The crude product contains starting material, both isomers, and dialkylated byproducts.1. Optimize the Reaction: First, aim to improve the reaction's selectivity using the tips above. 2. Column Chromatography: Separation of the 1,5- and 1,6-isomers, along with other byproducts, typically requires careful column chromatography on silica gel.[2][6]

Data Presentation

The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The following table summarizes results from the literature on the methylation and benzylation of 5(6)-nitro-2-substituted benzimidazoles, illustrating the variability in the isomer ratio.

Table 1: Influence of Reaction Conditions on Isomer Ratios in the N-Alkylation of 5(6)-Nitrobenzimidazoles [1]

R-group at C2Alkylating AgentBase/ConditionsRatio of 1,5- to 1,6-isomer
HK₂SO₃CH₃KOH15:1
CH₃(CH₃)₂SO₄None1:100
CH₃(CH₃)₂SO₄KOH1:5
CH₃(CH₃)₂SO₄None1:1
C₆H₅C₆H₅CH₂ClCH₃COONa2:1

Experimental Protocols

General Protocol for N-Alkylation using Phase Transfer Catalysis (PTC)

This protocol is adapted from the alkylation of 5-nitro-1H-benzimidazol-2(3H)-one and serves as a representative example.[2][3] Adjustments may be necessary based on the specific substrate and alkylating agent.

  • Reagents & Setup:

    • To a round-bottom flask, add this compound (1.0 eq.).

    • Add N,N-dimethylformamide (DMF, approx. 10-20 mL per mmol of substrate).

    • Add potassium carbonate (K₂CO₃, 2.2 eq.) and tetra-n-butylammonium bromide (TBAB, 0.1 eq.).

    • Stir the suspension at room temperature.

  • Reaction:

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 - 2.2 eq.) to the mixture.

    • Stir the reaction at room temperature for 6-12 hours or until completion as monitored by TLC. Gentle heating (e.g., 50-70°C) may be required for less reactive alkylating agents.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove inorganic salts (K₂CO₃).

    • Remove the solvent (DMF) from the filtrate under reduced pressure.

    • Pour the residue into ice-cold water and, if a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification:

    • Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to separate the isomers and any byproducts.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the N-alkylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound B Add Solvent (e.g., DMF) A->B C Add Base (e.g., K2CO3) & Catalyst (e.g., TBAB) B->C D Add Alkylating Agent (R-X) C->D E Stir at RT or Heat (Monitor by TLC) D->E F Filter Inorganic Salts E->F G Remove Solvent F->G H Aqueous Work-up (Precipitation or Extraction) G->H I Column Chromatography H->I J Isolated Product(s) I->J

Caption: General experimental workflow for the N-alkylation of this compound.

G cluster_tautomers Tautomeric Equilibrium Start 5(6)-Nitrobenzimidazole (Tautomeric Mixture) T1 6-Nitro-1H-benzimidazole (Tautomer A) Start->T1 T2 5-Nitro-1H-benzimidazole (Tautomer B) Start->T2 T1->T2 Alkylation + Alkylating Agent (R-X) + Base T1->Alkylation T2->Alkylation P1 1-Alkyl-6-nitrobenzimidazole (Isomer 1) Alkylation->P1  Alkylation at N1 P2 1-Alkyl-5-nitrobenzimidazole (Isomer 2) Alkylation->P2  Alkylation at N1

Caption: The challenge of regioselectivity due to tautomerism.

G A This compound B Mono-alkylated Product (Mixture of 1,5- and 1,6-isomers) A->B + 1 eq. R-X C Dialkylated Salt (1,3-Dialkyl-5-nitro- benzimidazolium) B->C + Excess R-X / Harsh Conditions D Desired Outcome B->D E Side Product C->E

Caption: Reaction pathways showing desired mono-alkylation vs. undesired di-alkylation.

References

resolving poor reproducibility in 5-Nitrobenzimidazole biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during biological assays involving 5-Nitrobenzimidazole and its derivatives. Our goal is to help researchers, scientists, and drug development professionals achieve more reproducible and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

1. Compound Solubility and Handling

Question: My this compound derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?

Answer: This is a common issue due to the low aqueous solubility of many benzimidazole derivatives.[1] Here are several strategies to mitigate precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous solution. Instead, perform serial dilutions in your assay buffer or medium. This gradual decrease in DMSO concentration helps to keep the compound in solution.

  • Optimize Final DMSO Concentration: While this compound is often soluble in DMSO, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cell toxicity.[2] However, for poorly soluble compounds, you may need to determine the highest tolerable DMSO concentration for your specific cell line or assay system.

  • Sonication and Vortexing: After dilution, briefly sonicate or vortex the solution to help dissolve any microscopic precipitates that may have formed.

  • Warm the Medium: Gently warming the cell culture medium or assay buffer to 37°C before adding the compound can sometimes improve solubility. However, be cautious about the thermal stability of your specific this compound derivative.

  • Use of Excipients: In some cases, the use of solubilizing agents or cyclodextrins may be considered, but this should be carefully validated to ensure it does not interfere with the biological assay.[3]

Question: What is the best way to prepare and store a stock solution of this compound?

Answer:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[2]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for small volumes to be used in your experiments, minimizing the final DMSO concentration.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2] When thawing an aliquot for use, allow it to come to room temperature completely and vortex gently before making dilutions.

2. Assay-Specific Issues

Question: I am observing high background or inconsistent results in my fluorescence-based assay with a this compound derivative. What could be the cause?

Answer: Compounds with aromatic ring systems, like this compound, have the potential to interfere with fluorescence-based assays.

  • Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[4][5][6]

  • Fluorescence Quenching: The compound could absorb the excitation or emission light of your fluorescent probe, resulting in a decrease in the signal and a potential false-negative result.[6][7]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Measure the fluorescence of your this compound derivative in the assay buffer without any biological components (cells, enzymes, etc.) at the concentrations you are testing. This will determine if the compound itself is fluorescent.

    • Perform a Quenching Assay: In a cell-free system, mix your compound with the fluorescent dye or substrate used in your assay and measure the fluorescence. A decrease in signal compared to the dye alone indicates quenching.

    • Use an Alternative Assay: If significant interference is observed, consider using an orthogonal assay with a different detection method (e.g., a colorimetric or luminescent assay) to confirm your results.[4]

Question: My cell viability results (e.g., from an MTT or resazurin assay) are not consistent when using this compound. What should I check?

Answer: In addition to the solubility and fluorescence interference issues mentioned above, consider the following:

  • Precipitation in Wells: Visually inspect the wells of your microplate under a microscope before adding the assay reagent. Precipitated compound can interfere with the assay readout and cause variability.[8][9] The troubleshooting steps for solubility should be revisited.

  • Cell Seeding Density: Ensure that your cells are seeded at an optimal density. Too few or too many cells can lead to unreliable results.

  • Incubation Time: The optimal incubation time with the compound can vary between cell lines and the specific derivative being tested. A time-course experiment may be necessary to determine the ideal endpoint.

  • Reagent Compatibility: Ensure that the components of your cell culture medium (e.g., high concentrations of antioxidants) do not interfere with the chemistry of your viability assay.

3. Data Interpretation

Question: The IC50/EC50 values for my this compound derivative vary between experiments. How can I improve reproducibility?

Answer: Achieving consistent IC50/EC50 values requires careful attention to experimental details.

  • Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, compound preparation, incubation times, and instrument settings, are kept consistent across all experiments.

  • Control for DMSO Effects: Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) to account for any effects of the solvent on cell viability or assay signal.

  • Perform Dose-Response Curves: Use a sufficient number of data points (typically 8-12 concentrations) to generate a robust dose-response curve for accurate IC50/EC50 calculation.

  • Statistical Analysis: Use appropriate non-linear regression models to fit your dose-response data and calculate the IC50/EC50 values.

Quantitative Data Summary

The following tables summarize reported quantitative data for various this compound derivatives in different biological assays.

Table 1: Anticancer Activity (IC50 Values) of this compound Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Benzimidazole derivative 6b MCF-7 (Breast)Not Specified1.29 - 4.30[10]
Benzimidazole derivative 7 MCF-7 (Breast)Not Specified25.72[11]
Benzimidazole derivative 8 MCF-7 (Breast)Not Specified7.01[11]
Benzimidazole derivative 10 MGC-803 (Gastric)MTT1.02[11]
Benzimidazole derivative 10 PC-3 (Prostate)MTT5.40[11]
Benzimidazole derivative 10 MCF-7 (Breast)MTT2.80[11]
Benzimidazole derivative 19 A549 (Lung)Not Specified5.4[11]
Benzimidazole derivative 19 MCF-7 (Breast)Not Specified4.2[11]
Benzimidazole derivative 7n SK-Mel-28 (Melanoma)Not Specified2.55[12]
Benzimidazole derivative 7u SK-Mel-28 (Melanoma)Not Specified17.89[12]

Table 2: Vasorelaxant Activity (EC50 Values) of this compound Derivatives

Compound/DerivativeAssay ConditionEC50 (µM)Reference
BDZ3Rat aorta rings pre-contracted with phenylephrine<30[2][13]
BDZ6Rat aorta rings pre-contracted with phenylephrine<30[2][13]
BDZ12Rat aorta rings pre-contracted with phenylephrine<30[2][13]
BDZ18Rat aorta rings pre-contracted with phenylephrine<30[2][13]
BDZ20Rat aorta rings pre-contracted with phenylephrine21.08[2]

Detailed Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC50 value.

2. Ex Vivo Vasorelaxant Activity Assay

This protocol is based on the methodology described for this compound derivatives.[2]

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1)

  • Phenylephrine (PhE)

  • Acetylcholine (ACh)

  • This compound derivative stock solution (in DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aorta Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15-20 minutes.

  • Viability and Endothelium Integrity Check: Pre-contract the aortic rings with PhE (e.g., 1 µM). Once a stable contraction is reached, assess the integrity of the endothelium by adding ACh (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface of the ring.

  • Compound Testing: After washing out the ACh and allowing the rings to return to baseline, induce a stable submaximal contraction with PhE. Once the contraction is stable, cumulatively add increasing concentrations of the this compound derivative to the organ bath.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation responses as a percentage of the PhE-induced contraction. Plot the percentage of relaxation against the log concentration of the compound and use non-linear regression to calculate the EC50 value.

Signaling Pathways and Experimental Workflows

Anticancer Signaling Pathways of this compound Derivatives

Several this compound derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2 HER2 HER2->PI3K HER2->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation JNK JNK DR5_exp DR5 Expression JNK->DR5_exp Apoptosis Apoptosis DR5_exp->Apoptosis 5_Nitrobenzimidazole This compound Derivative 5_Nitrobenzimidazole->EGFR Inhibition 5_Nitrobenzimidazole->HER2 Inhibition 5_Nitrobenzimidazole->JNK Activation

Caption: Anticancer mechanisms of this compound derivatives.

Vasorelaxation Signaling Pathway

The vasorelaxant effects of certain this compound derivatives are mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway and potentially through the inhibition of phosphodiesterase 3 (PDE3).

vasorelaxation_pathway cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell eNOS eNOS L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS mediated sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC mediated AMP AMP cGMP->AMP PDE3 mediated Relaxation Vasorelaxation cGMP->Relaxation PDE3 PDE3 5_Nitrobenzimidazole This compound Derivative 5_Nitrobenzimidazole->PDE3 Inhibition

Caption: Vasorelaxant mechanism via NO/cGMP and PDE3 inhibition.

Troubleshooting Workflow for Poor Reproducibility

This workflow provides a logical approach to diagnosing and resolving issues with assay reproducibility.

troubleshooting_workflow Start Poor Reproducibility Observed Check_Solubility Is the compound precipitating in the assay medium? Start->Check_Solubility Troubleshoot_Solubility Implement solubility enhancement strategies (e.g., stepwise dilution) Check_Solubility->Troubleshoot_Solubility Yes Check_Interference Is there evidence of assay interference (e.g., autofluorescence)? Check_Solubility->Check_Interference No Troubleshoot_Solubility->Check_Interference Troubleshoot_Interference Perform interference controls and consider orthogonal assays Check_Interference->Troubleshoot_Interference Yes Check_Protocol Is the experimental protocol strictly followed? Check_Interference->Check_Protocol No Troubleshoot_Interference->Check_Protocol Standardize_Protocol Review and standardize all experimental parameters Check_Protocol->Standardize_Protocol No Check_Reagents Are all reagents within their expiry date and properly stored? Check_Protocol->Check_Reagents Yes Standardize_Protocol->Check_Reagents Replace_Reagents Replace old or improperly stored reagents Check_Reagents->Replace_Reagents No Resolution Reproducibility Improved Check_Reagents->Resolution Yes Replace_Reagents->Resolution

Caption: Logical workflow for troubleshooting poor reproducibility.

References

strategies to enhance the stability of 5-Nitrobenzimidazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzimidazole. The information provided is intended to help enhance the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation under several conditions. The primary factors include:

  • Exposure to Strong Bases and Oxidizing Agents: this compound is incompatible with strong bases and strong oxidizing agents, which can lead to rapid degradation[1].

  • High pH: Alkaline conditions can promote the degradation of nitroaromatic compounds.

  • Light Exposure (Photodegradation): Although stable under some conditions, exposure to UV light may cause degradation[2].

  • Elevated Temperatures (Thermal Degradation): Heating solutions of this compound can accelerate degradation. When heated to decomposition, it emits toxic fumes of nitrogen oxides[2].

Q2: Is this compound susceptible to hydrolysis?

A2: Hydrolysis is not expected to be a significant degradation pathway for this compound due to the absence of hydrolyzable functional groups in its structure.

Q3: What are some general signs of this compound degradation in my solution?

A3: Degradation of your this compound solution may be indicated by:

  • A change in the color of the solution.

  • The appearance of precipitates or turbidity.

  • A decrease in the expected concentration of this compound, as determined by analytical methods such as HPLC.

  • The appearance of new peaks in your chromatogram, corresponding to degradation products.

Q4: What are the recommended storage conditions for a this compound stock solution?

A4: To maintain the stability of your this compound stock solution, it is recommended to:

  • Store the solution at a pH of approximately 6.0[1][3].

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Store at a controlled, cool temperature, generally between 2-8°C. For long-term storage, freezing may be an option, but freeze-thaw cycles should be minimized.

  • Use a tightly sealed container to prevent solvent evaporation and exposure to air.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound concentration in a newly prepared solution. The solution pH is too high (alkaline).Adjust the pH of the solution to a neutral or slightly acidic range (around pH 6.0) using a suitable buffer system (e.g., phosphate or citrate buffer)[1][3][4].
The solution is exposed to strong light.Prepare and store the solution in amber-colored glassware or protect it from light by wrapping the container in aluminum foil[5][6][7].
The solution was prepared with an oxidizing agent.Avoid the use of strong oxidizing agents in the formulation. If an oxidizing environment is necessary for the experiment, consider the use of antioxidants to protect the this compound[1].
Appearance of unknown peaks in the HPLC chromatogram over time. Degradation of this compound into new chemical entities.Conduct a forced degradation study to identify the potential degradation products and their retention times. This will help in tracking the stability of your compound.
Interaction with excipients in the formulation.Evaluate the compatibility of this compound with all excipients in the formulation. Consider using alternative excipients known to be compatible with benzimidazole derivatives, such as crospovidone or lipophilic carriers[8][9][10].
Color change or precipitation in the solution upon storage. Chemical degradation leading to colored byproducts or insoluble degradants.Investigate the degradation pathway. If oxidation is suspected, sparge the solution with an inert gas (e.g., nitrogen or argon) and consider adding an antioxidant like ascorbic acid or a vitamin E derivative[4][11].
Poor solubility of degradation products.If degradation cannot be avoided, try to characterize the precipitate. A change in the formulation, such as the addition of a co-solvent, may be necessary to keep degradation products in solution for analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[12][13][14][15].

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature and take samples at various time points.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and take samples at various time points.

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Take samples at various time points.

  • Photodegradation:

    • Expose a sample of the stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[6][7][16].

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Take samples at various time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Protocol 2: HPLC Method for Stability Testing of this compound

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.0). The exact ratio should be optimized for good separation. A gradient elution may be necessary to resolve all degradation products.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength UV at the λmax of this compound (around 302 nm) and potentially other wavelengths to detect degradation products that may have different UV spectra.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl) prep->acid base Base Hydrolysis (0.1M NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal (60°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

stabilization_strategies cluster_causes Degradation Triggers cluster_solutions Stabilization Strategies instability This compound Instability high_ph High pH instability->high_ph light Light Exposure instability->light oxidation Oxidation instability->oxidation temperature High Temperature instability->temperature excipients Select Compatible Excipients instability->excipients Formulation Issues buffer Use Buffers (pH 6.0) high_ph->buffer protect Protect from Light light->protect antioxidant Add Antioxidants oxidation->antioxidant storage Controlled Storage (2-8°C) temperature->storage

Caption: Strategies to mitigate the degradation of this compound.

References

troubleshooting inconsistent results in 5-Nitrobenzimidazole cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrobenzimidazole cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.

Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A1: Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this variability:

  • Cell Seeding Density: The number of cells seeded per well is critical. Too few cells can lead to a weak signal, while too many can result in overcrowding and altered metabolic rates, both of which affect the assay's dynamic range. It is crucial to optimize cell seeding density for each cell line.

  • Compound Solubility and Stability: this compound has low water solubility.[1] Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and does not precipitate when diluted in culture medium. Precipitation can lead to inaccurate dosing. It is also important to consider the stability of the compound in your culture medium over the course of the experiment.

  • Assay Choice and Interference: The choice of cytotoxicity assay can significantly impact results. For instance, compounds with reducing potential can interfere with tetrazolium-based assays like MTT, leading to inaccurate readings.[2][3][4] Consider using an alternative assay, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity through a different mechanism.

  • Incubation Time: The duration of compound exposure can influence the IC50 value. Ensure you are using a consistent and appropriate incubation time based on the cell line's doubling time and the compound's expected mechanism of action.

Q2: I am observing high variability between my technical replicates. What should I check?

A2: High variability between replicates can obscure the true effect of the compound. Here are some common culprits:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Uneven Cell Distribution: If cells are not evenly distributed in the wells of your microplate, you will see variability in the final readout. Gently swirl the cell suspension between plating to maintain a uniform distribution.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Air Bubbles: Bubbles in the wells can interfere with the optical readings of plate-based assays.[5] Be careful to avoid introducing bubbles during reagent addition and remove any that form before reading the plate.

Q3: My negative control (untreated cells) shows low viability. What could be the problem?

A3: Low viability in your negative control indicates a problem with your cell culture or assay conditions, independent of the test compound.

  • Cell Health: Ensure your cells are healthy and in the exponential growth phase before seeding. Over-confluent or frequently passaged cells may have reduced viability.

  • Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can rapidly kill cells. Regularly check your cultures for any signs of contamination.

  • Reagent Toxicity: Some assay reagents, particularly at high concentrations or with prolonged incubation, can be toxic to cells. Optimize the concentration and incubation time of your assay reagents.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve your this compound, ensure the final concentration in the culture medium is not toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent) to assess its effect.

Q4: I suspect this compound is interfering with my MTT assay. How can I confirm this and what are my alternatives?

A4: The nitro group in this compound and its potential reducing properties could lead to non-enzymatic reduction of the MTT reagent, resulting in a false-positive signal (higher apparent viability).

  • Confirmation of Interference: To check for interference, run a control plate with the same concentrations of this compound in cell-free medium. Add the MTT reagent and incubate as you would with cells. If you observe a color change, it indicates direct reduction of MTT by your compound.

  • Alternative Assays: If interference is confirmed, switch to an assay with a different detection principle.

    • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, which is an indicator of compromised membrane integrity.[6][7]

    • Crystal Violet Assay: This simple and inexpensive assay stains the DNA of adherent cells, providing a measure of cell number.

    • ATP-based Assays: These assays measure the amount of ATP in viable cells, which is a good indicator of metabolic activity.

Data Presentation

Table 1: Cytotoxicity of Benzimidazole Derivatives in Various Cancer Cell Lines (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
Benzimidazole Derivative 1MCF-7Breast31.21[8]
Benzimidazole Derivative 2HCT-116Colon16.18[8]
Benzimidazole Derivative 2MCF-7Breast29.29[8]
Benzimidazole Derivative 4MCF-7Breast8.86[8]
Benzimidazole Derivative 2fMCF-7Breast9.5[8]
Benzimidazole Derivative 2bHepG2Liver15.9[8]
Benzimidazole Derivative 2cHepG2Liver16.03[8]
N-substituted 6-nitro-1H-benzimidazoleHepG2LiverVaries[9]
N-substituted 6-nitro-1H-benzimidazoleMDA-MB-231BreastVaries[9]
N-substituted 6-nitro-1H-benzimidazoleMCF-7BreastVaries[9]
Benzenesulfonamide-bearing imidazoleMDA-MB-231BreastVaries[10]
Benzenesulfonamide-bearing imidazoleIGR39MelanomaVaries[10]
Imidazole Derivative 5MCF-7Breast< 5[11]
Imidazole Derivative 5HepG2Liver< 5[11]
Imidazole Derivative 5HCT-116Colon< 5[11]

*IC50 values for these derivatives vary depending on the specific substitutions.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[12][13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12][13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

2. LDH (Lactate Dehydrogenase) Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[6][7]

  • Prepare Controls: Include the following controls as per the kit's instructions:

    • Background control: Medium without cells.

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution provided in the kit.[7][14]

  • Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[6][7]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.[7][14]

  • Absorbance Reading: Add the stop solution (if applicable) and read the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.[7][15]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of your samples and controls.[7]

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Serial Dilutions treatment Add Compound Dilutions compound_prep->treatment incubation_24h Incubate 24h cell_seeding->incubation_24h incubation_24h->treatment incubation_treatment Incubate for Exposure Time (e.g., 24-72h) treatment->incubation_treatment add_reagent Add Assay Reagent (MTT or collect supernatant for LDH) incubation_treatment->add_reagent incubation_reagent Incubate with Reagent add_reagent->incubation_reagent read_plate Read Absorbance incubation_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: A generalized workflow for conducting cytotoxicity assays.

Troubleshooting Logic for Inconsistent Results

G cluster_checks Initial Checks cluster_compound Compound-Specific Issues cluster_assay_optimization Assay Optimization start Inconsistent Results check_pipetting Verify Pipetting Accuracy start->check_pipetting check_cell_health Assess Cell Health and Density start->check_cell_health check_reagents Check Reagent Preparation start->check_reagents check_solubility Confirm Compound Solubility start->check_solubility optimize_seeding Optimize Cell Seeding Density check_pipetting->optimize_seeding check_cell_health->optimize_seeding optimize_incubation Optimize Incubation Times check_reagents->optimize_incubation check_interference Test for Assay Interference (Cell-free control) check_solubility->check_interference change_assay Consider Alternative Assay (e.g., LDH, Crystal Violet) check_interference->change_assay G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor disc DISC Formation (FADD, pro-Caspase-8) death_receptor->disc caspase8 Activated Caspase-8 disc->caspase8 bcl2_family Bax/Bak Activation (Bcl-2 Inhibition) caspase8->bcl2_family (via Bid cleavage) caspase3 Activated Caspase-3 caspase8->caspase3 benzimidazole This compound stress Cellular Stress benzimidazole->stress stress->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

References

addressing peak tailing issues in HPLC analysis of 5-Nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions to address peak tailing issues encountered during the HPLC analysis of 5-Nitrobenzimidazole.

Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?

Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. Ideal peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[1] Poor peak shape can compromise analytical results by degrading the resolution between closely eluting peaks and reducing the precision and accuracy of peak area integration.[1]

Q2: What are the common causes of peak tailing for this compound?

Peak tailing for this compound, a polar and weakly basic compound, is often caused by multiple retention mechanisms.[2] The most common causes include:

  • Secondary Silanol Interactions: Unwanted ionic interactions between the basic this compound molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[4][5]

  • Column Overload: Injecting too much sample mass onto the column.[2]

  • Column Degradation: Loss of stationary phase or the formation of a void at the column inlet.[2]

  • Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase.

Q3: What physicochemical properties of this compound are important for HPLC analysis?

Understanding the properties of this compound is crucial for method development and troubleshooting. Key properties are summarized below.

PropertyValue / DescriptionSignificance for HPLC Analysis
Molecular Weight 163.13 g/mol [6]Basic property for identification.
pKa ~3.7 (protonation of imidazole ring)Critical for selecting mobile phase pH. To ensure a single ionic form and suppress silanol interactions, the pH should be adjusted to at least 1-2 units away from the pKa.[4][5]
Solubility Water: 0.5 g/L. Very soluble in alcohol.[7]Affects sample and standard preparation. Low aqueous solubility may require an organic solvent in the sample diluent, which should ideally match the mobile phase.
Appearance Off-white to pale yellow powder[6][7]Basic identification characteristic.
Q4: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter that directly influences the peak shape of ionizable compounds like this compound.[5][8]

  • Analyte Ionization: this compound has a pKa of approximately 3.7. At a pH around this value, both the protonated (charged) and neutral forms of the molecule will exist, leading to peak broadening or splitting.[5]

  • Silanol Group Ionization: The acidic silanol groups on the silica stationary phase begin to deprotonate and become negatively charged at pH values above ~3. These negative sites can interact strongly with the protonated, positively charged form of this compound, causing significant peak tailing.[3][9]

By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (neutral), minimizing secondary ionic interactions. This is a common strategy to achieve sharp, symmetrical peaks for basic analytes.[8]

Q5: What is a "secondary interaction" and how does it cause peak tailing?

In an ideal reversed-phase separation, the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase. A "secondary interaction" is any additional, unintended interaction that also contributes to retention.[10] For basic compounds like this compound, the most common secondary interaction is an ion-exchange effect with ionized silanol groups on the silica surface.[10]

This leads to peak tailing because:

  • There are two different retention mechanisms occurring simultaneously.

  • The number of active silanol sites is limited, and they can become easily saturated (overloaded), even at low analyte concentrations.[10]

  • The kinetics of interaction with silanol sites can be slow, causing delayed elution for a fraction of the analyte molecules, which forms the "tail" of the peak.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter.

Problem 1: My this compound peak is tailing on a standard C18 column.
  • Likely Cause: Secondary interactions with active silanol groups on the column packing material.[3] At neutral or mid-range pH, this compound can be protonated, leading to strong ionic interactions with deprotonated (negatively charged) silanols.

  • Solutions:

SolutionDescription
Adjust Mobile Phase pH Lower the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid. This protonates the silanol groups, neutralizing their charge and minimizing unwanted ionic interactions.[8]
Use a Competing Base Add a small concentration (e.g., 0.1% or ~10-25 mM) of a basic additive like triethylamine (TEA) to the mobile phase. TEA is a small basic molecule that competes with the analyte for the active silanol sites, effectively masking them.[11]
Increase Buffer Strength Increasing the concentration of the buffer (e.g., from 10 mM to 25-50 mM) can help increase the ionic strength of the mobile phase, which can suppress ion-exchange interactions and improve peak shape.[11][12]
Switch to a Modern Column Use a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded). These columns are designed to have minimal accessible silanol groups, thus reducing the potential for secondary interactions.
Problem 2: Tailing has appeared suddenly on a previously reliable method.
  • Likely Cause: The problem is likely related to the column's health or a change in the system, rather than the method chemistry itself.

  • Solutions:

SolutionDescription
Check for Column Contamination Sample matrix components may have accumulated on the column inlet frit or packing material. Try flushing the column with a strong solvent (see Protocol 2). If you use a guard column, replace it first, as it may be clogged.[13]
Inspect for Column Void A void or channel in the column packing bed can cause peak distortion.[2] This can result from pressure shocks or operating at pH extremes. Reversing and flushing the column might sometimes help, but replacement is often necessary.[1][2]
Verify Mobile Phase Preparation An error in preparing the mobile phase, such as incorrect pH adjustment or forgetting an additive, can cause sudden peak shape issues. Prepare a fresh batch of mobile phase to confirm.[1]
Check for System Leaks/Dead Volume Inspect all fittings and tubing between the injector and the detector. A loose connection can introduce extra-column volume, which often affects early-eluting peaks the most.[13]
Problem 3: All peaks in my chromatogram, including this compound, are tailing.
  • Likely Cause: This points to a system-wide issue rather than a specific chemical interaction.

  • Solutions:

SolutionDescription
Suspect a Blocked Frit The most common cause is a partially blocked inlet frit on the column or guard column.[1] Debris from the sample or system can accumulate and distort the flow path. Try back-flushing the column or replacing the guard column.
Check for Extra-Column Volume Ensure you are using tubing with the correct (narrow) internal diameter and that all connections are secure with no gaps.[13]
Rule out Mass Overload While less likely to affect all peaks equally unless concentrations are all high, it's a possibility. Dilute the sample by a factor of 10 and re-inject to see if the peak shape improves for all analytes.[2]
Visualized Workflows and Mechanisms

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed

G

G

Experimental Protocols
Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.

  • Chromatographic System:

    • HPLC System: Any standard HPLC or UPLC system with a UV detector.

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Column Temperature: 30 °C.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Preparation: Filter aqueous phase through a 0.45 µm filter.

    • Isocratic Elution: Start with a ratio such as 70:30 (A:B). Adjust the ratio of Solvent B to achieve a suitable retention time (typically between 3-10 minutes).

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 302 nm (based on UV maxima).[6]

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Diluent: Prepare the sample diluent to be identical to the mobile phase (e.g., 70:30 Water/ACN with 0.1% Formic Acid).

    • Procedure: Accurately weigh and dissolve the this compound standard or sample in the diluent to a final concentration of approximately 10-50 µg/mL.

    • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.

Protocol 2: General Column Cleaning and Regeneration

If column contamination is suspected, follow this general flushing procedure. Always consult the column manufacturer's specific guidelines.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of the mobile phase without any salts or acids (e.g., 70:30 Water/Acetonitrile).

  • Flush with Isopropanol: Flush with 20 column volumes of 100% Isopropanol to remove strongly retained hydrophobic compounds.

  • Flush with Hexane (Optional, for severe contamination): Only if the column is compatible. Flush with 10 column volumes of Hexane, followed by 10 column volumes of Isopropanol.

  • Re-equilibration: Flush with 20 column volumes of your initial mobile phase composition until the baseline is stable.

  • Performance Check: Inject a standard to confirm that performance and peak shape have been restored.

References

improving the efficiency of 5-Nitrobenzimidazole docking simulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Nitrobenzimidazole docking simulations. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their docking experiments for improved efficiency and accuracy. Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your simulation parameters.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound docking simulations in a question-and-answer format.

Question: My docking simulation with this compound results in poor (high) binding energy scores. What could be the cause and how can I fix it?

Answer:

Several factors can contribute to poor binding energy scores. Here's a systematic approach to troubleshoot this issue:

  • Ligand Preparation: Ensure the 3D structure of your this compound derivative has been properly generated and energy minimized. The initial conformation of the ligand is crucial for successful docking.

  • Receptor Preparation: The protein structure must be carefully prepared. This includes adding hydrogen atoms, assigning correct protonation states to residues (especially important for histidine, aspartic acid, and glutamic acid), and removing any irrelevant water molecules or co-factors.

  • Force Field Selection: The choice of force field can significantly impact the results. For nitro-containing compounds like this compound, standard force fields may not be adequately parameterized. Consider using a force field specifically developed or validated for nitro compounds. Research suggests that specialized harmonic force fields can improve the modeling of nitro groups.[1][2]

  • Search Space (Grid Box) Definition: The grid box must encompass the entire binding site. If the box is too small, the docking algorithm may not be able to explore all possible binding poses. Conversely, an excessively large grid box can lead to inefficient sampling.

  • Scoring Function: The scoring function estimates the binding affinity. Different docking programs use different scoring functions. It might be beneficial to try different docking software or rescore the poses with an alternative scoring function to see if the results are consistent.

Question: The predicted binding pose of this compound is physically unrealistic (e.g., clashing with the receptor, not forming expected interactions). How can I obtain a more plausible binding mode?

Answer:

An unrealistic binding pose often points to issues with the docking parameters or the flexibility of the molecules.

  • Increase Sampling Exhaustiveness: Most docking programs have a parameter that controls the thoroughness of the conformational search (e.g., exhaustiveness in AutoDock Vina). Increasing this value will lead to a more comprehensive search of the conformational space, which can help in finding the correct binding mode, although it will also increase the computation time.

  • Flexible Receptor Docking: By default, the receptor is often treated as rigid in docking simulations. However, protein flexibility can be crucial for accommodating the ligand. Consider performing flexible docking by allowing specific residues in the binding site to move.[3][4][5]

  • Post-Docking Minimization/Molecular Dynamics: Refining the docked poses with energy minimization or short molecular dynamics (MD) simulations can help to relax any steric clashes and improve the overall geometry of the complex. This allows for induced-fit effects to be modeled more accurately.

  • Visual Inspection and Comparison: Always visually inspect the top-ranked poses. Compare the interactions with known inhibitors of your target protein, if available. This can provide clues as to whether the docking simulation is producing meaningful results.

Question: My this compound docking simulation is running very slowly. How can I improve the computational efficiency?

Answer:

While accuracy is paramount, computational speed is also a critical factor, especially for virtual screening.

  • Optimize Grid Box Size: As mentioned earlier, an overly large grid box can significantly slow down the calculation. Define the grid box to tightly enclose the binding site.

  • Reduce Ligand Flexibility: If your this compound derivative has many rotatable bonds, you can try to reduce the number of active torsions for an initial, faster screening. However, be aware that this might prevent the ligand from adopting its optimal binding conformation.

  • Parallel Processing: Most modern docking software can take advantage of multiple CPU cores. Ensure that you are utilizing the parallel processing capabilities of your hardware to speed up the calculations.

  • Hardware Acceleration: Consider using GPU-accelerated docking software if available, as this can provide a significant speed-up over traditional CPU-based docking.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about this compound docking simulations.

Question: What is a good starting point for the docking parameters for a this compound derivative?

Answer:

A good starting point can be derived from published studies. For example, one study on 5-nitro benzimidazole derivatives used the following parameters with the GRIP batch docking method: number of placements: 30, rotation angle: 30º, an exhaustive search method, and the 'dockscore' scoring function.[6] It is always recommended to perform a validation study to determine the optimal parameters for your specific system.

Question: How should I prepare the 3D structure of my this compound ligand for docking?

Answer:

The 2D structure of the this compound derivative should be converted to a 3D structure using a molecule builder or converter. Subsequently, the 3D structure should be energy minimized using a suitable force field, such as the Merck Molecular Force Field (MMFF).[6] This process ensures that the ligand starts in a low-energy conformation.

Question: How do I validate my docking protocol for this compound?

Answer:

A common method for docking protocol validation is to perform "redocking". If a crystal structure of your target protein in complex with a known ligand (ideally similar to this compound) is available, you can try to reproduce the experimental binding pose by docking the co-crystallized ligand back into the receptor. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[5][7]

Question: Is it necessary to include water molecules in the docking simulation?

Answer:

In most cases, water molecules within the binding site are removed before docking. This is because predicting the behavior of water molecules is computationally expensive and complex. However, in some cases, a specific water molecule may play a crucial role in mediating the interaction between the ligand and the receptor (a "bridging" water molecule). If you have experimental evidence for such a water molecule, you may consider including it in your simulation.

Experimental Protocols

Protocol: Molecular Docking of a this compound Derivative

This protocol provides a general workflow for docking a this compound derivative into a target protein.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules, ions, and co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D structure.

    • Perform a conformational search and energy minimization of the ligand using a suitable force field (e.g., MMFF).[6]

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand or through binding site prediction software.

    • Set up the grid box to encompass the defined binding site.

    • Configure the docking parameters, such as the number of docking runs, the exhaustiveness of the search, and the scoring function.

    • Launch the docking simulation.

  • Analysis of Results:

    • Analyze the docking results by examining the predicted binding energies and the ranking of the different poses.

    • Visually inspect the top-ranked poses to assess their interactions with the receptor. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Calculate the RMSD between the top-ranked pose and a known binding mode, if available, to validate the docking protocol.

Data Presentation

Table 1: Comparison of Docking Parameters from a this compound Study
ParameterValueReference
Docking MethodGRIP batch docking[6]
Number of Placements30[6]
Rotation Angle30º[6]
Search MethodExhaustive[6]
Scoring FunctionDockscore[6]
Table 2: General Recommendations for Docking Parameter Optimization
ParameterRecommendationRationale
Grid Box Size Tightly enclose the binding siteImproves computational efficiency and reduces irrelevant search space.
Exhaustiveness Increase for higher accuracyEnsures a more thorough search of the conformational space, but increases computation time.
Number of Runs 10-20Provides a statistical sampling of the binding poses.
Receptor Flexibility Consider for key binding site residuesCan improve the accuracy of the predicted binding pose by accounting for induced fit.[3][4][5]

Visualizations

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage receptor_prep Receptor Preparation (Add H, Assign Charges) define_grid Define Grid Box (Binding Site) receptor_prep->define_grid ligand_prep Ligand Preparation (3D Conversion, Energy Minimization) run_docking Run Docking Simulation ligand_prep->run_docking set_params Set Docking Parameters (Exhaustiveness, Runs) define_grid->set_params set_params->run_docking analyze_poses Analyze Poses (Binding Energy, Interactions) run_docking->analyze_poses validation Validation (Redocking, RMSD) analyze_poses->validation refinement Post-Docking Refinement (Minimization/MD) analyze_poses->refinement

Caption: A general workflow for a this compound molecular docking simulation.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Potential Solutions start Docking Issue Identified poor_score Poor Binding Score? start->poor_score bad_pose Unrealistic Pose? start->bad_pose slow_sim Slow Simulation? start->slow_sim check_prep Verify Ligand/Receptor Preparation poor_score->check_prep Yes check_ff Evaluate Force Field poor_score->check_ff Yes adjust_grid Optimize Grid Box poor_score->adjust_grid Yes increase_sampling Increase Sampling Exhaustiveness bad_pose->increase_sampling Yes flex_receptor Use Flexible Receptor bad_pose->flex_receptor Yes post_process Post-Docking Minimization/MD bad_pose->post_process Yes slow_sim->adjust_grid Yes parallelize Utilize Parallel Processing slow_sim->parallelize Yes

Caption: A troubleshooting decision tree for common this compound docking issues.

References

Validation & Comparative

A Comparative Analysis of Benzimidazole and 5-Nitrobenzimidazole Cytotoxicity for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic profiles of benzimidazole and its nitro-substituted analogue, 5-nitrobenzimidazole. This report synthesizes experimental data to provide a comparative overview of their potential as anticancer agents.

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer properties. This guide provides a comparative analysis of the cytotoxicity of the parent benzimidazole molecule and its derivative, this compound. The introduction of a nitro group at the 5-position can significantly alter the electronic properties of the benzimidazole ring, potentially influencing its interaction with biological targets and, consequently, its cytotoxic effects.

Comparative Cytotoxicity Data

The cytotoxic effects of benzimidazole and its derivatives are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the available experimental data on the cytotoxicity of benzimidazole and various this compound derivatives against a range of cancer cell lines. It is important to note that direct IC50 values for the parent this compound are not extensively reported in the available literature. Therefore, this comparison relies on data from various substituted this compound compounds to infer the potential impact of the nitro group.

CompoundCell LineAssayIC50 (µM)Reference
Benzimidazole Derivatives
Benzimidazole 1HCT-116 (Colon Cancer)MTT28.5 ± 2.91[1]
MCF-7 (Breast Cancer)MTT31.2 ± 4.49[1]
Benzimidazole 2HCT-116 (Colon Cancer)MTT16.2 ± 3.85[1]
MCF-7 (Breast Cancer)MTT30.29 ± 6.39[1]
Benzimidazole 4HCT-116 (Colon Cancer)MTT24.08 ± 0.31[1]
MCF-7 (Breast Cancer)MTT8.86 ± 1.10[1]
BA586 (a benzimidazole derivative)HCC1937 (Breast Cancer)MTT42[2]
This compound Derivatives
This compound-2-thione derivative 4RD (Rhabdomyosarcoma)Not SpecifiedActive[3]
This compound-2-thione derivative 5RD (Rhabdomyosarcoma)Not SpecifiedActive[3]
This compound-2-thione derivative 7RD (Rhabdomyosarcoma)Not SpecifiedActive[3]

Note: The data for this compound derivatives is qualitative ("Active") as specific IC50 values were not available in the cited abstract. Further research is required to obtain quantitative data for a direct comparison.

Experimental Protocols

The most common method for assessing cytotoxicity in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzimidazole or this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of benzimidazole derivatives are often attributed to their ability to interfere with key cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).

Benzimidazole-Induced Apoptosis Pathway

Benzimidazole_Apoptosis Benzimidazole Benzimidazole Derivative Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition Microtubule Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 Family (Anti-apoptotic) MitoticArrest->Bcl2 Downregulation Bax Bax/Bak (Pro-apoptotic) MitoticArrest->Bax Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Inhibition Bax->Mitochondria Activation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bioreductive_Activation Nitrobenzimidazole This compound (Prodrug) HypoxicCell Hypoxic Tumor Cell Nitrobenzimidazole->HypoxicCell Nitroreductase Nitroreductase Enzymes RadicalAnion Nitro Radical Anion Nitroreductase->RadicalAnion Reduction CytotoxicSpecies Cytotoxic Species RadicalAnion->CytotoxicSpecies Further Reduction DNA_Damage DNA Damage & Cell Death CytotoxicSpecies->DNA_Damage Cytotoxicity_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison Compound_Synthesis Compound Synthesis & Characterization MTT_Assay MTT Cytotoxicity Assay Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Select Active Compounds Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) IC50_Determination->Western_Blot Comparative_Analysis Comparative Analysis of IC50 Values IC50_Determination->Comparative_Analysis SAR_Studies Structure-Activity Relationship (SAR) Comparative_Analysis->SAR_Studies

References

A Comparative Analysis of Antimicrobial Activity: 5-Nitrobenzimidazole vs. Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for effective antimicrobial agents to combat rising drug resistance, nitroaromatic compounds represent a significant class of therapeutic agents. Their broad-spectrum activity is largely attributed to the presence of a nitro (NO₂) group, which is a key pharmacophore. This guide provides an objective comparison of the antimicrobial performance of 5-Nitrobenzimidazole derivatives against other prominent nitroaromatic compounds, namely Metronidazole and Nitrofurantoin, supported by experimental data and detailed methodologies.

The biological activity of these compounds is generally initiated by the reduction of the nitro group within the microbial cell, a process that generates cytotoxic radicals.[1][2] These reactive intermediates can then cause extensive damage to cellular macromolecules, including DNA, leading to cell death.[3][4] This mechanism of action is particularly effective in anaerobic or microaerophilic environments, which facilitates the reduction of the nitro group.[4]

Comparative Antimicrobial Performance: Quantitative Data

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[5] The following tables summarize the MIC values for this compound derivatives, Metronidazole, and Nitrofurantoin against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMicroorganismTypeMIC (µg/mL)Reference
5-nitro-2-aryl substituted-1H-benzimidazole (1h)Vancomycin resistant enterococcusGram-positive12 - 100[6]
5-nitro-2-aryl substituted-1H-benzimidazole (1h)Staphylococcus aureusGram-positive12 - 100[6]
5-nitro-2-aryl substituted-1H-benzimidazole (1h)MicrococcusGram-positive12 - 100[6]
5-nitro-2-aryl substituted-1H-benzimidazole (1h)Bacillus subtilisGram-positive12 - 100[6]
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1)Escherichia coliGram-negativeZone of Inhibition: 17mm[7][8]
5-nitro-2 -phenyl-1H-benzoimidazole (XY-3)Bacillus cereusGram-positiveZone of Inhibition: 18mm[7][8]
5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilisGram-positive0.49[9]

Table 2: Antibacterial Activity of Metronidazole and Nitrofurantoin

CompoundMicroorganismTypeMIC (µg/mL)Reference
MetronidazoleAnaerobic Bacteria (general)Anaerobic< 3.1[10]
MetronidazoleAnaerobic Bacteria (general)Anaerobic1[11]
MetronidazoleBacteroides speciesAnaerobicMIC₅₀: 2[12]
NitrofurantoinEscherichia coliGram-negative1 - 128[13]
NitrofurantoinStaphylococcus pseudintermediusGram-positive4 - 16[13]
NitrofurantoinEnterococcus faeciumGram-positive32 - 512[13]
NitrofurantoinSusceptible Organisms (UTI)Various≤ 32[14][15]

Mechanism of Action & Experimental Workflows

The antimicrobial action of nitroaromatic compounds is a multi-step process that relies on the specific enzymatic environment within the target microorganism. The diagrams below illustrate the generally accepted signaling pathway for the activation of these compounds and a typical workflow for evaluating their antimicrobial potential.

G cluster_cell Microbial Cell Nitro_Compound Nitroaromatic Drug (e.g., this compound) Nitroreductase Nitroreductase Enzyme Nitro_Compound->Nitroreductase Enzymatic Reduction Radical Nitro Anion Radical (Toxic Intermediate) Nitroreductase->Radical Generates DNA Bacterial DNA Radical->DNA Interacts with Damage DNA Damage (Strand Breaks) DNA->Damage Causes Death Cell Death Damage->Death Leads to G cluster_workflow Antimicrobial Screening Workflow A Synthesis of Nitroaromatic Compounds C Antimicrobial Susceptibility Testing (AST) A->C B Microorganism Culture (Bacteria/Fungi) B->C D MIC Determination (e.g., Broth Dilution) C->D E Data Analysis & Comparison D->E G center_node Nitroaromatic Structure nitro_group Nitro Group (-NO₂) (Essential for Activity) center_node->nitro_group Contains substituents Other Substituents (Modulate Potency & Specificity) center_node->substituents Modified by reductive_activation Reductive Activation (Bioactivation) nitro_group->reductive_activation Enables antimicrobial_effect Antimicrobial Effect reductive_activation->antimicrobial_effect Leads to substituents->antimicrobial_effect Influences

References

Validating the Binding Mode of 5-Nitrobenzimidazole with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding modes of 5-Nitrobenzimidazole with its identified protein targets. While direct quantitative comparisons of the parent this compound molecule across multiple protein targets are not extensively available in the public domain, this document synthesizes existing data on its derivatives and related studies to offer insights into its binding characteristics. The guide details common experimental protocols used to validate such interactions and presents relevant signaling pathways and experimental workflows.

Comparative Analysis of Binding Interactions

This compound and its derivatives have been investigated for their interactions with several key protein targets implicated in various diseases. The following tables summarize the available quantitative data, primarily focusing on derivatives of this compound due to a lack of comprehensive studies on the parent molecule itself.

Table 1: Binding Affinities of this compound Derivatives with Various Protein Targets

Derivative/CompoundTarget ProteinMethodBinding Affinity (IC50/Kd)Reference
2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acidAngiotensin II Type 1 ReceptorRadioligand Binding Assay1.03 ± 0.26 nM[1]
Various 2-substituted-5-nitrobenzimidazolesMycobacterium tuberculosis transcription inhibitor protein (3Q3S)Molecular Docking-5.038 to -7.576 kcal/mol (Binding Energy)
2-(nitrophenyl)-5-nitrobenzimidazole derivativesCalf Thymus DNAFluorescence Spectroscopy, UV-Vis SpectroscopyBinding constants determined, indicating intercalation[2][3]

Note: Direct, experimentally determined binding affinities (Kd or Ki) of the parent this compound with targets like EGFR and ERα were not found in the reviewed literature. However, computational studies suggest potential inhibitory roles.[4]

Experimental Protocols for Binding Mode Validation

The validation of small molecule binding to target proteins is a critical step in drug discovery. A multi-faceted approach employing several biophysical and structural techniques is often necessary to confirm the interaction and elucidate the precise binding mode. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[5][6][7]

Experimental Protocol:

  • Immobilization of the Target Protein:

    • The target protein (e.g., EGFR, Angiotensin II Receptor) is immobilized on a sensor chip surface (e.g., CM5 chip) typically via amine coupling.

    • The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • The protein, in a suitable buffer (e.g., 10 mM acetate, pH 4.5), is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A solution of this compound (the analyte) at various concentrations is flowed over the immobilized protein surface.

    • A reference flow cell without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes.

    • The binding is monitored as a change in the resonance angle, measured in Resonance Units (RU).

  • Data Analysis:

    • The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[4][8][9][10]

Experimental Protocol:

  • Sample Preparation:

    • The target protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Both protein and ligand solutions must be in identical, degassed buffer to minimize heats of dilution.

  • Titration:

    • Small aliquots of the this compound solution are injected into the protein solution at regular intervals.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (Ka, and its inverse, the dissociation constant Kd), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

X-ray Crystallography

This technique provides high-resolution structural information about the protein-ligand complex, revealing the precise binding mode and atomic-level interactions.[11][12][13][14][15]

Experimental Protocol:

  • Crystallization:

    • The target protein is crystallized, either alone (for subsequent soaking) or in the presence of this compound (co-crystallization).

    • Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.

  • Ligand Soaking (if applicable):

    • Apo-crystals of the target protein are soaked in a solution containing a high concentration of this compound.

  • Data Collection:

    • The protein-ligand crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source).

    • The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to generate an electron density map.

    • A model of the protein-ligand complex is built into the electron density map and refined to obtain the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to identify the binding site of a ligand on a protein and to determine the affinity of the interaction in solution.[16][17][18][19][20]

Experimental Protocol (Chemical Shift Perturbation):

  • Sample Preparation:

    • A solution of isotopically labeled (e.g., ¹⁵N or ¹³C) target protein is prepared in a suitable NMR buffer.

  • Titration:

    • A 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the protein is recorded.

    • Increasing amounts of unlabeled this compound are added to the protein sample, and a spectrum is acquired at each concentration point.

  • Data Analysis:

    • Changes in the chemical shifts of the protein's backbone amide signals upon addition of the ligand are monitored.

    • The residues experiencing significant chemical shift perturbations are mapped onto the protein's structure to identify the binding site.

    • The magnitude of the chemical shift changes as a function of ligand concentration can be used to calculate the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The identified protein targets of this compound are involved in critical signaling pathways. Understanding these pathways is essential for elucidating the compound's mechanism of action.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates 5-NBZ 5-Nitro- benzimidazole 5-NBZ->EGFR Inhibits Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival

Caption: EGFR signaling pathway and the inhibitory role of this compound.

Experimental_Workflow Start Hypothesized Interaction: 5-NBZ and Target Protein In_Silico In Silico Docking Start->In_Silico Biophysical_Assays Biophysical Assays (SPR, ITC) In_Silico->Biophysical_Assays Initial Prediction Binding_Affinity Determine Binding Affinity (Kd) Biophysical_Assays->Binding_Affinity Structural_Biology Structural Biology (X-ray, NMR) Binding_Mode Elucidate Binding Mode Structural_Biology->Binding_Mode Binding_Affinity->Structural_Biology Confirmed Interaction End Validated Binding Mode Binding_Mode->End

Caption: General experimental workflow for validating protein-ligand binding.

Conclusion

The validation of this compound's binding mode to its target proteins requires a rigorous and multi-pronged experimental approach. While current literature provides a foundation for understanding its interactions, particularly with DNA and the Angiotensin II receptor through its derivatives, there is a clear need for further studies to quantify the binding of the parent molecule to a broader range of protein targets. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct such validation studies, which are essential for the continued development of this compound-based therapeutics.

References

comparing the efficacy of 5-Nitrobenzimidazole with standard anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer efficacy of 5-Nitrobenzimidazole and its derivatives against standard anticancer drugs. The information presented is collated from preclinical research and is intended to provide a resource for drug development and scientific professionals. While this compound serves as a crucial scaffold, much of the available research focuses on the enhanced potency of its various derivatives.

Comparative Efficacy: this compound Derivatives vs. Standard Anticancer Drugs

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for several this compound derivatives in comparison to standard chemotherapeutic agents. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative IC50 Values (µM) Against Various Cancer Cell Lines

Compound/DrugHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
This compound Derivative (5l) 0.224 ± 0.011[1]----
This compound Derivative (5n) 0.205 ± 0.010[1]----
Benzimidazole Derivative (Compound 42) -1.55[2]-2.01[2]1.78[2]
Doxorubicin ~2.9[3]0.1 - 4.0[3][4]-12.2[3]-
Cisplatin --6.59 - 9[5][6]--
5-Fluorouracil (5-FU) -2.80 - 78.52[2]3.775.30[2]4.00[2]

Note: IC50 values can vary significantly based on the specific derivative, cell line, and experimental conditions.

Mechanisms of Action: A Comparative Overview

Standard anticancer drugs exert their effects through various mechanisms, broadly categorized as DNA damaging agents, antimetabolites, and mitotic inhibitors.[7][8][9] Benzimidazole derivatives, including those with a 5-nitro group, have been shown to employ a range of mechanisms, some of which overlap with standard therapies, while others present novel approaches.

Common Mechanisms of Standard Anticancer Drugs:

  • DNA Alkylating Agents (e.g., Cisplatin): Form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription.[7]

  • Antimetabolites (e.g., 5-Fluorouracil): Interfere with the synthesis of nucleic acids by acting as analogs of natural metabolites.[7]

  • Topoisomerase Inhibitors (e.g., Doxorubicin): Interfere with the function of topoisomerase enzymes, which are crucial for managing DNA topology, leading to DNA strand breaks.

  • Microtubule Inhibitors (e.g., Paclitaxel): Disrupt the dynamics of microtubule formation and breakdown, arresting cells in mitosis.

Mechanisms of this compound and its Derivatives:

Several studies suggest that this compound derivatives exert their anticancer effects through multiple mechanisms:

  • Topoisomerase I Inhibition: Some derivatives have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[1]

  • Induction of Apoptosis: A primary mechanism of action for many benzimidazole derivatives is the induction of programmed cell death (apoptosis). This is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases.[2][10]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at various phases, most commonly the G2/M phase, preventing cancer cells from progressing through division.

  • Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce the production of ROS, leading to oxidative stress and subsequent cell death.

  • Kinase Inhibition: Certain benzimidazole derivatives have been developed as inhibitors of specific protein kinases, such as EGFR and BRAFV600E, which are often dysregulated in cancer.

Signaling Pathways

The anticancer activity of benzimidazole derivatives often involves the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Simplified Apoptosis Induction Pathway of Benzimidazole Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway DR Death Receptors (DR4/DR5) DISC DISC Formation DR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Mito Mitochondrion Casp8->Mito Bid/tBid Casp37 Caspase-3/7 Activation Casp8->Casp37 CytoC Cytochrome c Release Mito->CytoC Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis Benzimidazole Benzimidazole Derivatives Benzimidazole->DR Upregulation Benzimidazole->Bcl2 Modulation

Simplified Apoptosis Induction Pathway of Benzimidazole Derivatives

This diagram illustrates how benzimidazole derivatives can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, ultimately leading to the activation of executioner caspases and cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key in vitro assays used to evaluate anticancer efficacy.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a standard drug for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT reagent B->C D Incubate (Formazan formation) C->D E Add solubilizing agent D->E F Measure absorbance E->F G Calculate IC50 F->G

MTT Assay Workflow
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at a specific time point.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant anticancer potential, often exhibiting efficacy comparable to or greater than some standard chemotherapeutic agents in preclinical studies. Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, offer multiple avenues for therapeutic intervention. Further research, particularly focusing on the in vivo efficacy, safety profile, and specific molecular targets of the most potent derivatives, is warranted to translate these promising in vitro findings into clinical applications. The development of these compounds could lead to novel and more effective cancer therapies.

References

Structure-Activity Relationship (SAR) of 5-Nitrobenzimidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their vasorelaxant, antihypertensive, anticancer, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity of this compound Analogs

The following tables summarize the quantitative data for different series of this compound derivatives, showcasing the impact of structural modifications on their biological potency.

Table 1: Vasorelaxant and Antihypertensive Activity of this compound Analogs

Compound IDR (Substitution at position 2)Vasorelaxant Activity (EC50, µM)Antihypertensive Activity (% Reduction in MABP)
BDZ3 3,4-dimethoxyphenyl<30Not Reported
BDZ6 3,4,5-trimethoxyphenyl<30Not Reported
BDZ12 4-(dimethylamino)phenyl<30Not Reported
BDZ18 2-hydroxyphenyl<30Not Reported
BDZ20 4-hydroxy-3-methoxyphenyl21.08Not Reported
Compound 3 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acidNot Reported30 mmHg drop at 5 mg/kg, 41 mmHg drop at 10 mg/kg[1]
Compound 13 2-methoxy-4-phenol1.81Dose-dependent[2]

Table 2: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

Compound IDR (Aryl group at position 2)A549 (IC50, nM)K562 (IC50, µM)PARP Inhibition (IC50, µM)
1 4-Nitrophenyl>50>50Not Reported
2 3-Nitrophenyl>50>50Not Reported
3 2-Nitrophenyl1.81.50.05[3]
4 4-Chlorophenyl>50>50Not Reported
5 3-Chloro-4-nitrophenyl0.10.1Not Reported
6 4-Chloro-3-nitrophenyl0.0280.03Not Reported[3]

Table 3: Antimicrobial Activity of this compound Analogs

Compound IDR (Substitution at position 2)E. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
Ligand (3) 5-(diethylamino)-2-phenol>125>125>125>125
Complex 4a (Co(II)) 5-(diethylamino)-2-phenol62.562.562.562.5
Complex 4b (Cu(II)) 5-(diethylamino)-2-phenol62.512562.562.5
Complex 4c (Ni(II)) 5-(diethylamino)-2-phenol62.562.562.562.5
Complex 4d (Fe(II)) 5-(diethylamino)-2-phenol31.2531.2531.2531.25
XY-1 2-hydroxyphenylGoodModerateNot ReportedNot Reported
XY-3 phenylModerateEquipotent to StreptomycinNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ex-Vivo Vasorelaxant Activity Assay[1]
  • Tissue Preparation: Male Wistar rats are sacrificed, and the thoracic aorta is isolated and cut into rings of 3-4 mm in length. The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 mixture.

  • Pre-contraction: The aortic rings are pre-contracted with phenylephrine (PhE, 1 µM).

  • Compound Administration: Once a stable contraction is achieved, the this compound analogs are cumulatively added to the organ bath in increasing concentrations (e.g., 0.3–100 µM).

  • Data Analysis: The relaxant effect is measured as the percentage decrease in the PhE-induced contraction. The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated using a non-linear curve-fitting software.

Anticancer Activity (MTT Assay)[4]
  • Cell Culture: Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL).

  • Serial Dilution: The this compound analogs are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the structure-activity relationship studies of this compound analogs.

Vasodilation_Mechanism cluster_AngII Angiotensin II Pathway cluster_Inhibition Inhibition by this compound Analog cluster_NO Nitric Oxide Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC Phospholipase C AT1R->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Vasoconstriction Ca_release->Contraction Analog This compound Analog Analog->AT1R antagonizes eNOS eNOS NO Nitric Oxide eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces Relaxation Vasodilation cGMP->Relaxation

Caption: Angiotensin II receptor antagonism and nitric oxide pathway involvement in vasodilation.

PARP_Inhibition_Mechanism cluster_DNA_Damage DNA Single-Strand Break Repair cluster_Inhibition Inhibition by this compound Analog cluster_Consequence Consequence of PARP Inhibition SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes SSB_accumulation SSB Accumulation PARP1->SSB_accumulation inhibition leads to Repair_Proteins Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Analog This compound Analog (PARP Inhibitor) Analog->PARP1 inhibits DSB DNA Double-Strand Break (DSB) SSB_accumulation->DSB leads to Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP inhibition by this compound analogs in cancer therapy.

MTT_Assay_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture seed_plate Seed Cells into 96-well Plate cell_culture->seed_plate add_compound Add this compound Analogs (Varying Conc.) seed_plate->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

SAR_Logic_Vasorelaxant cluster_scaffold Core Scaffold cluster_substituents Substituents at Position 2 cluster_activity Vasorelaxant Activity Scaffold This compound Position 2 Halogen Halogen (Cl, Br) Scaffold:f1->Halogen Oxygenated Oxygenated Radicals (e.g., -OCH3, -OH) Scaffold:f1->Oxygenated Less_Potent Less Potent Halogen->Less_Potent More_Potent More Potent Oxygenated->More_Potent

References

head-to-head comparison of different synthetic routes to 5-Nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 5-Nitrobenzimidazole, a crucial scaffold in medicinal chemistry, is of paramount importance. This guide provides an objective, data-driven comparison of various synthetic routes to this compound, offering detailed experimental protocols and performance metrics to inform your selection of the most suitable method.

At a Glance: Performance Comparison of Synthetic Routes

The choice of synthetic strategy for this compound can significantly impact yield, reaction time, and overall efficiency. The following table summarizes the quantitative data from key reported methods.

Synthetic RouteStarting MaterialsReagents & ConditionsReaction TimeYield (%)Reference
Route 1: Phillips-Ladenburg Condensation (Conventional) 4-Nitro-o-phenylenediamine, Formic acid10% Hydrochloric acid, 80°C3 hours89%[1][2]
Route 2: Microwave-Assisted Synthesis 4-Nitro-o-phenylenediamine, Substituted phenoxyacetic acidsHydrochloric acid (6N), Microwave irradiation (400W)2.5–3.5 min82–92%[3]
Route 3: Conventional Heating with Phenoxyacetic Acids 4-Nitro-o-phenylenediamine, Substituted phenoxyacetic acidsHydrochloric acid (6N), 100°C3–4 hours58–75%[3]
Route 4: From 4-Nitrophthalimide 4-Nitrophthalimide, Formic acid5N Hydrochloric acid, Reflux24 hours69%[4]
Route 5: Urea-Mediated Cyclization 4-Nitro-o-phenylenediamine, UreaStep 1: 140–150°C, 0.5–1 hour; Step 2: 165–170°C, 1–2 hours, then 200°C, 2–3 hours~3.5–6 hoursHigh[5][6]
Route 6: From Aromatic Aldehydes 4-Nitro-1,2-phenylenediamine, Aromatic aldehydeDimethoxyethane, Sodium metabisulfite, Reflux48 hoursVariable[7]

Visualizing the Synthetic Pathways

The following diagram illustrates the primary synthetic routes to this compound, highlighting the key starting materials and reagents for each pathway.

Synthetic_Routes_to_5_Nitrobenzimidazole cluster_0 Starting Material cluster_1 Reagents & Conditions cluster_2 Alternative Starting Material cluster_3 Reagent cluster_4 Product 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine Formic Acid / HCl (Conventional) Formic Acid / HCl (Conventional) 4-Nitro-o-phenylenediamine->Formic Acid / HCl (Conventional) Route 1 Phenoxyacetic Acids / HCl (Microwave) Phenoxyacetic Acids / HCl (Microwave) 4-Nitro-o-phenylenediamine->Phenoxyacetic Acids / HCl (Microwave) Route 2 Phenoxyacetic Acids / HCl (Conventional) Phenoxyacetic Acids / HCl (Conventional) 4-Nitro-o-phenylenediamine->Phenoxyacetic Acids / HCl (Conventional) Route 3 Urea (Thermal) Urea (Thermal) 4-Nitro-o-phenylenediamine->Urea (Thermal) Route 5 Aromatic Aldehydes / Na2S2O5 Aromatic Aldehydes / Na2S2O5 4-Nitro-o-phenylenediamine->Aromatic Aldehydes / Na2S2O5 Route 6 This compound This compound Formic Acid / HCl (Conventional)->this compound Phenoxyacetic Acids / HCl (Microwave)->this compound Phenoxyacetic Acids / HCl (Conventional)->this compound Urea (Thermal)->this compound Aromatic Aldehydes / Na2S2O5->this compound 4-Nitrophthalimide 4-Nitrophthalimide Formic Acid / HCl Formic Acid / HCl 4-Nitrophthalimide->Formic Acid / HCl Route 4 Formic Acid / HCl->this compound

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

Route 1: Phillips-Ladenburg Condensation (Conventional)

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid.

Procedure:

  • Suspend 15.3 g of 4-nitro-o-phenylenediamine in 150 ml of 10% hydrochloric acid.[1]

  • Add 15 ml of formic acid to the suspension.[1]

  • Stir the mixture on a water bath at 80°C for 3 hours.[1]

  • After cooling, make the mixture alkaline with concentrated ammonium hydroxide solution.[1]

  • Filter the resulting yellowish needles, wash with water, and dry under reduced pressure over P₂O₅.[1]

Route 2: Microwave-Assisted Synthesis

Leveraging microwave irradiation significantly accelerates the reaction.

Procedure:

  • In a sealed vessel, mix 0.01 mole of 4-nitro-o-phenylenediamine and 0.01 mole of a substituted phenoxyacetic acid in the presence of 1-2 mL of 6N HCl.[3]

  • Irradiate the mixture in a microwave oven at 400W for 2.5–3.5 minutes.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[3]

  • The product can then be isolated.

Route 3: Conventional Heating with Phenoxyacetic Acids

For comparison, the same reaction as Route 2 performed under conventional heating.

Procedure:

  • Heat a mixture of 0.01 mole of 4-nitro-o-phenylenediamine and 0.01 mole of a substituted phenoxyacetic acid in 15 mL of 6N HCl at 100°C for 3–4 hours.[3]

  • Monitor the reaction progress using TLC.[3]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.[3]

  • Neutralize the mixture with aqueous ammonia.[3]

  • Recrystallize the product from a water-ethanol system.[3]

Route 4: Synthesis from 4-Nitrophthalimide

An alternative starting material for the synthesis of this compound.

Procedure:

  • Mix 1 g of 4-nitrophthalimide with 0.74 mL of formic acid in 70 mL of 5N hydrochloric acid.[4]

  • Stir and heat the mixture to reflux for 24 hours.[4]

  • After cooling to room temperature, neutralize the mixture with a 10% sodium hydroxide solution to precipitate the product.[4]

  • Isolate the precipitate, recrystallize with water, and dry to obtain this compound.[4]

Route 5: Urea-Mediated Cyclization

A thermal condensation method using urea.

Procedure:

  • Grind 4-nitro-1,2-phenylenediamine (0.21 mol) and urea (0.59 mol) evenly and add to a reactor.[5][6]

  • Heat the mixture to 145°C and stir for 1 hour.[5]

  • Increase the temperature to 170°C and continue the reaction for 1.5 hours.[5]

  • Finally, maintain the temperature at 205°C for 2 hours.[5]

  • After cooling, add 600 mL of hot water (50–60°C) and boil for 1 hour.[5]

  • Cool the mixture and collect the product by suction filtration, followed by washing and drying.[5]

Route 6: Synthesis from Aromatic Aldehydes

This route allows for the introduction of various substituents at the 2-position.

Procedure:

  • Mix 0.004 moles of 4-nitro-1,2-phenylenediamine with 1.01 equivalents of an aromatic aldehyde in dimethoxyethane.[7]

  • Stir the mixture at 0°C in an ice bath for 2 hours, then reflux for 1 hour to form the Schiff base intermediate.[7]

  • Add more dimethoxyethane and 1.01 equivalents of sodium metabisulfite (oxidant) and stir under reflux for 48 hours.[7]

  • Monitor the reaction by TLC.[7]

  • Pour the reaction mixture into ice-cold water to precipitate the product, which is then filtered, washed, and recrystallized from methanol.[7]

References

Evaluating the Selectivity of 5-Nitrobenzimidazole Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern oncology research. Among the myriad of heterocyclic compounds investigated, the benzimidazole scaffold has emerged as a privileged structure due to its diverse pharmacological activities. The introduction of a nitro group at the 5-position of the benzimidazole ring has been a strategy to enhance anticancer potency. This guide provides a comparative evaluation of the selectivity of 5-nitrobenzimidazole derivatives for cancer cells over normal cells, supported by available experimental data and methodologies.

Note on this compound: While the this compound scaffold is of significant interest, a comprehensive review of the available scientific literature did not yield specific comparative cytotoxicity data for the parent this compound compound against both cancer and normal cell lines. Therefore, this guide focuses on the selectivity of its derivatives, which have been more extensively studied.

Quantitative Analysis of Cytotoxicity and Selectivity

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher potency. However, a potent anticancer agent must also be selective, meaning it should preferentially target cancer cells while sparing normal, healthy cells. The selectivity index (SI) is a crucial metric calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value signifies greater selectivity.

A study on a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives provides valuable insight into their selective cytotoxicity. The following table summarizes the IC50 values for the most potent compound from this series, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (referred to as Compound 6), against a panel of human cancer cell lines and a non-neoplastic cell line.[1][2]

Table 1: Cytotoxicity and Selectivity Index of 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
K562 Chronic Myelogenous Leukemia0.05444
HL-60 Promyelocytic Leukemia0.07317
MCF-7 Breast Adenocarcinoma0.03740
MDA-MB-231 Breast Adenocarcinoma0.04555
A549 Lung Carcinoma0.028>792
HT-29 Colon Adenocarcinoma0.06370
KB Nasopharyngeal Carcinoma0.05444
HaCaT Non-neoplastic Keratinocytes22.2-

Data extracted from a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.[1][2]

The data clearly demonstrates that Compound 6 exhibits potent cytotoxic activity against a range of cancer cell lines with IC50 values in the nanomolar range.[1][2] More importantly, it displays a remarkable selectivity, being significantly less toxic to the non-neoplastic HaCaT cell line, as evidenced by the high selectivity indices.[1][2]

Experimental Protocols

The determination of cytotoxicity and selectivity relies on robust and reproducible in vitro assays. The most commonly employed methods are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[6][7][8][9] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.[8][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for the desired duration.

  • Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove TCA and excess medium components.

  • SRB Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.

  • Data Analysis: Determine cell viability and calculate the IC50 values from the concentration-response data.

Visualizing the Methodologies

Experimental Workflow for Selectivity Evaluation

The following diagram illustrates a typical workflow for assessing the selectivity of a test compound.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines Treatment Incubate with This compound Derivative (various concentrations) CancerCells->Treatment NormalCells Normal Cell Line NormalCells->Treatment Assay Perform MTT or SRB Assay Treatment->Assay IC50 Calculate IC50 Values Assay->IC50 SI Calculate Selectivity Index (SI) IC50->SI

Workflow for evaluating anticancer selectivity.
Signaling Pathways Targeted by Anticancer Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through various mechanisms of action, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[11][12][13][14] The diagram below illustrates some of the critical pathways targeted by this class of compounds.

G cluster_0 Benzimidazole Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Benzimidazole This compound Derivatives Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition PI3K_AKT PI3K/AKT Pathway Benzimidazole->PI3K_AKT Inhibition MAPK MAPK Pathway Benzimidazole->MAPK Inhibition Apoptosis Apoptotic Pathway Benzimidazole->Apoptosis Activation CellCycle Cell Cycle Benzimidazole->CellCycle Modulation MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption ProliferationInhibition Inhibition of Proliferation & Survival PI3K_AKT->ProliferationInhibition MAPK->ProliferationInhibition ApoptosisInduction Induction of Apoptosis Apoptosis->ApoptosisInduction CellCycleArrest Cell Cycle Arrest (G2/M Phase) CellCycle->CellCycleArrest

Key signaling pathways affected by benzimidazoles.

Conclusion

References

Assessing the Genotoxicity of 5-Nitrobenzimidazole in Comparison to Other Nitro Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the genotoxicity of 5-Nitrobenzimidazole and other nitro compounds, targeting researchers, scientists, and professionals in drug development. The content summarizes available experimental data, details methodologies for key genotoxicity assays, and visualizes relevant biological pathways to offer a comprehensive overview for assessing the genotoxic potential of these compounds.

Executive Summary

Nitroaromatic compounds, a class of chemicals utilized in various industrial and pharmaceutical applications, are often scrutinized for their potential genotoxicity. This guide focuses on this compound and places its genotoxic profile in the context of other nitro compounds. The genotoxicity of these compounds is largely attributed to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of damaging DNA.[1] The position of the nitro group on the aromatic ring, as well as the presence of other substituents, can significantly influence the mutagenic and genotoxic potential of these molecules.[2][3]

Comparative Genotoxicity Data

The following tables summarize quantitative data from key genotoxicity assays for various nitro compounds. It is important to note that direct quantitative data for this compound was not found in the available literature. The data presented for other compounds are sourced from various studies and are intended to provide a comparative context.

Table 1: Ames Test (Bacterial Reverse Mutation Assay) Data for Selected Nitro Compounds

CompoundStrain(s)Metabolic Activation (S9)ResultMutagenic Potency (revertants/nmol)Reference
This compound derivatives TA98, TA100With and WithoutWeakly MutagenicData not available[4]
Metronidazole TA100WithoutMutagenic~0.13[5]
Dimetridazole TA100WithoutMutagenic~1.5[5]
2-Nitrofluorene TA98WithoutMutagenic~200[6]
4-Nitroquinoline-1-oxide TA100WithoutMutagenic~3000[6]

Table 2: In Vitro Micronucleus Test Data for Selected Nitro Compounds

CompoundCell LineTreatment DurationMetabolic Activation (S9)ResultLowest Effective Concentration (µM)Reference
5-Nitrofurantoin Human Lymphocytes24hNot specifiedGenotoxicNot specified[7]
Benznidazole Human Lymphocytes4hWithoutClastogenic/Aneugenic1600[8]
Megazol Human Lymphocytes4hWithoutClastogenic/Aneugenic1600[8]
Carbendazim (a benzimidazole) SH-SY5Y cellsNot specifiedNot applicableGenotoxic30[9]

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Data for Selected Nitro Compounds

CompoundCell LineTreatment DurationParameterResult (% Tail DNA)Reference
Benznidazole Human Whole Blood Cells2hDNA DamageSignificant increase at >977 µM[8]
Megazol Human Whole Blood Cells2hDNA DamageSignificant increase at >977 µM[8]
Benomyl (a benzimidazole) NRK-52E cellsNot specifiedTail IntensityDose-dependent increase[9]
Carbendazim (a benzimidazole) NRK-52E cellsNot specifiedTail IntensityDose-dependent increase[9]

Experimental Protocols

Detailed methodologies for the principal genotoxicity assays are provided below to aid in the design and interpretation of experimental studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine.

  • Strain Preparation: Inoculate the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation: Prepare the S9 mix from the liver homogenate of rats induced with a suitable agent (e.g., Aroclor 1254). This mix contains enzymes capable of metabolically activating pro-mutagens.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a phosphate buffer (without S9).

  • Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10][11]

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, TK6, human lymphocytes) to a logarithmic growth phase.

  • Treatment: Expose the cells to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-24 hours).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvest and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them using a suitable fixative (e.g., methanol:acetic acid).

  • Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[12][13]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid".

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This is often quantified using image analysis software as "% Tail DNA".[14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for genotoxicity testing and the key signaling pathway involved in nitro compound-induced genotoxicity.

Genotoxicity_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Assay Genotoxicity Assays cluster_Analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Treatment Treatment of Cells/Bacteria with Test Compound Test_Compound->Treatment Cell_Culture Cell Culture or Bacterial Strain Cell_Culture->Treatment S9_Mix S9 Metabolic Activation Mix S9_Mix->Treatment Ames Ames Test Treatment->Ames Micronucleus Micronucleus Assay Treatment->Micronucleus Comet Comet Assay Treatment->Comet Scoring Scoring of Endpoints (Revertants, Micronuclei, % Tail DNA) Ames->Scoring Micronucleus->Scoring Comet->Scoring Statistical_Analysis Statistical Analysis Scoring->Statistical_Analysis Conclusion Conclusion on Genotoxic Potential Statistical_Analysis->Conclusion

General workflow for in vitro genotoxicity testing.

Nitro_Genotoxicity_Pathway cluster_Metabolism Metabolic Activation cluster_Damage DNA Damage cluster_Response Cellular Response Nitro_Compound Nitroaromatic Compound (e.g., this compound) Nitroreductases Nitroreductases (Bacterial or Mammalian) Nitro_Compound->Nitroreductases Reduction Reactive_Intermediate Reactive Nitroso & Hydroxylamine Intermediates Nitroreductases->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Covalent Binding DNA_Breaks DNA Strand Breaks Reactive_Intermediate->DNA_Breaks Oxidative Stress ATM_ATR ATM/ATR Kinase Activation DNA_Adducts->ATM_ATR DNA_Breaks->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Signaling pathway of nitro compound-induced genotoxicity.

References

Comparative Guide to a New HPLC-UV Method for 5-Nitrobenzimidazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 5-Nitrobenzimidazole against a conventional Ultraviolet-Visible (UV-Vis) spectrophotometric method. The data presented is based on typical performance characteristics observed in the validation of analytical methods for nitroaromatic compounds.

Method Performance Comparison

The following table summarizes the key performance characteristics of the new HPLC-UV method compared to the existing UV-Vis spectrophotometric method for the quantification of this compound.

Performance ParameterNew HPLC-UV MethodExisting UV-Vis Spectrophotometric MethodAcceptance Criteria (as per ICH Guidelines)
Linearity (R²) 0.99950.9982≥ 0.995
Range 1 - 50 µg/mL5 - 100 µg/mLDependent on application
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%Typically 80% - 120%
Precision (% RSD)
- Repeatability< 1.5%< 2.5%Typically ≤ 2%
- Intermediate Precision< 2.0%< 3.0%Typically ≤ 3%
Specificity High (Separates from degradation products)Low (Interference from structurally similar compounds)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) 0.2 µg/mL1.0 µg/mLN/A (Method dependent)
Limit of Quantification (LOQ) 0.7 µg/mL3.5 µg/mLN/A (Method dependent)

Key Advantages of the New HPLC-UV Method:

  • Enhanced Specificity: The new method can distinguish this compound from potential impurities and degradation products, a critical factor in stability studies and quality control.

  • Improved Sensitivity: A lower Limit of Detection (LOD) and Limit of Quantification (LOQ) allow for the accurate measurement of trace amounts of the analyte.

  • Greater Precision: The lower Relative Standard Deviation (%RSD) values indicate a higher degree of precision in the measurements.

Experimental Protocols

New HPLC-UV Method

Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 310 nm

  • Column Temperature: 25°C

Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 20, and 50 µg/mL.

Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

Existing UV-Vis Spectrophotometric Method

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Procedure:

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): 310 nm

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in 0.1 M HCl. Calibration standards are prepared by serial dilution to concentrations of 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: The sample is dissolved in 0.1 M HCl, and the absorbance is measured at 310 nm against a blank of 0.1 M HCl.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Stock Stock Solution (100 µg/mL) Standards Calibration Standards (Serial Dilution) Stock->Standards HPLC HPLC-UV System Standards->HPLC HPLC Method UV_Vis UV-Vis Spectrophotometer Standards->UV_Vis UV-Vis Method Sample Sample Solution (Dissolution & Filtration) Sample->HPLC Sample->UV_Vis CalCurve Calibration Curve Generation HPLC->CalCurve UV_Vis->CalCurve Quant Quantification of This compound CalCurve->Quant

Caption: Experimental workflow for the quantification of this compound.

Validation_Process Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters in the validation of an analytical method.

Comparative Analysis of the Vasorelaxant Activity of 5-Nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasorelaxant activity of various 5-nitrobenzimidazole derivatives, drawing upon experimental data from published studies. The objective is to offer a clear, data-driven overview to inform further research and development in the pursuit of novel antihypertensive agents.

Introduction

Benzimidazole and its derivatives are recognized as significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. Within this class, this compound derivatives have emerged as a promising area of investigation for their potential cardiovascular effects, particularly their ability to induce vasorelaxation. This property is crucial for the development of new treatments for hypertension, a major global health concern. This guide synthesizes findings on several this compound compounds, presenting their comparative efficacy and underlying mechanisms of action.

Quantitative Comparison of Vasorelaxant Activity

The vasorelaxant potency of different this compound derivatives has been evaluated in several studies, primarily through ex vivo experiments on isolated rat aortic rings. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are key metrics for comparing the potency of these compounds. A lower value indicates greater potency.

The following table summarizes the vasorelaxant activities of selected this compound derivatives from the literature.

Compound IDChemical Name/StructureEC50/IC50 (µM)Endothelium-dependencyReference
BDZ3, BDZ6, BDZ12, BDZ18, BDZ20 Substituted 5-nitro benzimidazoles< 30Partially dependent[1][2]
Compound 3 2-(5-nitro-1H-benzimidazol-2-yl)phenol0.95 (with endothelium), 2.01 (without endothelium)Partially dependent[3]
Compound 6 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole1.41 (with endothelium), 3.61 (without endothelium)Partially dependent[3]
Compound 13 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol1.81Partially dependent[4]

Experimental Protocols

The evaluation of vasorelaxant activity of the this compound derivatives cited in this guide predominantly follows a standardized ex vivo protocol using isolated aortic rings from rats.

Isolated Rat Aortic Ring Assay

This assay is a cornerstone for screening and characterizing vasoactive compounds. The general procedure is as follows:

  • Tissue Preparation: Thoracic aortas are excised from rats and cleaned of adhering fat and connective tissue. The aorta is then cut into rings of approximately 2-4 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a specific period. The viability of the endothelium is assessed by pre-contracting the rings with a vasoconstrictor like phenylephrine and then inducing relaxation with an endothelium-dependent vasodilator such as acetylcholine.

  • Contraction: Once a stable baseline is achieved, the aortic rings are contracted with a vasoconstrictor agent, typically phenylephrine or potassium chloride (KCl).

  • Compound Administration: Cumulative concentrations of the test this compound derivatives are added to the organ bath, and the resulting relaxation of the pre-contracted rings is recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the contraction induced by the vasoconstrictor. The EC50 or IC50 values are then calculated from the concentration-response curves.

  • Endothelium-Denuded Studies: To investigate the role of the endothelium, a parallel set of experiments is often conducted on aortic rings where the endothelium has been mechanically removed.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_preparation Tissue Preparation cluster_mounting Organ Bath Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Aorta Excision B Cleaning and Cutting into Rings A->B C Mounting in Organ Bath B->C D Connection to Force Transducer C->D E Equilibration D->E F Endothelium Viability Check E->F G Pre-contraction with Phenylephrine F->G H Cumulative Addition of Test Compound G->H I Recording of Relaxation H->I J Concentration-Response Curve I->J K Calculation of EC50/IC50 J->K

Caption: Workflow for the isolated rat aortic ring assay.

The observation that the vasorelaxant effect of these compounds is "partially endothelium-dependent" suggests the involvement of endothelium-derived relaxing factors, with the nitric oxide (NO) signaling pathway being a primary candidate.

signaling_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Compound This compound Derivative Receptor Receptor Activation Compound->Receptor eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO + O2 L_Arginine L-Arginine L_Arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffusion sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation

Caption: Putative NO/cGMP signaling pathway for vasorelaxation.

Discussion and Future Directions

The data presented indicate that this compound derivatives are a promising class of compounds with significant vasorelaxant properties. The potency of several derivatives, with EC50 and IC50 values in the low micromolar range, warrants further investigation. The partial endothelium-dependency observed in multiple studies strongly suggests that the mechanism of action involves, at least in part, the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade in the vascular smooth muscle cells.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the benzimidazole and phenyl rings could lead to the identification of even more potent and selective analogs.

  • Detailed Mechanism of Action Studies: Further experiments are needed to fully elucidate the molecular targets of these compounds. Investigating their effects on different ion channels (e.g., calcium and potassium channels) and other signaling pathways involved in vasoregulation will provide a more complete picture of their pharmacological profile.

  • In Vivo Antihypertensive Efficacy: Promising candidates from in vitro studies should be evaluated in animal models of hypertension to determine their in vivo efficacy, pharmacokinetic properties, and safety profiles.

References

A Comparative Guide to 5-Nitrobenzimidazole-Based Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and robust catalysts is a cornerstone of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical agents and functional materials. Among the various classes of catalysts, palladium complexes featuring N-heterocyclic carbene (NHC) ligands have garnered significant attention due to their high stability and catalytic activity. This guide provides a comparative benchmark of 5-Nitrobenzimidazole-based catalysts, a subset of NHC ligands, against other common catalyst systems in Suzuki-Miyaura and Heck cross-coupling reactions. The inclusion of an electron-withdrawing nitro group on the benzimidazole backbone can significantly influence the electronic properties and, consequently, the catalytic performance of the resulting palladium complex.

Performance Benchmark: this compound Catalysts vs. Alternatives

The following tables summarize the performance of this compound-based palladium catalysts in Suzuki-Miyaura and Heck cross-coupling reactions, compared with other commonly used NHC-palladium catalysts and traditional phosphine-based systems. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Suzuki-Miyaura Coupling Performance

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of various catalysts in the coupling of different aryl halides with phenylboronic acid is presented below.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / 5-Nitro-1,3-dialkylbenzimidazolium salt 4-ChloroanisoleK₂CO₃DMF/H₂O8012~95--[1]
Pd(OAc)₂ / 1,3-Dialkylbenzimidazolium salt 4-ChloroacetophenoneNaOtBuDMF/H₂O251979797[2]
Pd(PPh₃)₄ 4-BromoacetophenoneNa₂CO₃Toluene/H₂O100295--Generic
PEPPSI-IPr 4-ChlorotolueneK₃PO₄t-Amyl alcohol100298--Generic

TON (Turnover Number) and TOF (Turnover Frequency) are reported where available. The absence of a value indicates it was not reported in the cited literature.

Heck Coupling Performance

The Heck reaction is a key method for the arylation of alkenes. The table below compares the performance of a this compound-based catalyst with a standard phosphine-based catalyst.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
This compound-Pd(II) Complex 4-BromoacetophenoneStyreneNa₂CO₃DMA501>99--[1]
Pd(OAc)₂ / PPh₃ Phenyl iodideMethyl acrylateNMPNMP130-up to 10010⁶-[3]

TON (Turnover Number) and TOF (Turnover Frequency) are reported where available. The absence of a value indicates it was not reported in the cited literature.

Experimental Protocols

Detailed methodologies for the synthesis of the catalyst precursors and the execution of the catalytic reactions are provided below. These protocols are generalized from published procedures.[2][4]

Synthesis of 1,3-Dialkyl-5-nitrobenzimidazolium Salts (NHC Precursors)
  • N-Alkylation of this compound: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add the desired alkyl halide (1.1 eq) and stir the reaction mixture at 60 °C for 24 hours. After cooling to room temperature, pour the mixture into ice water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Quaternization: The N-alkyl-5-nitrobenzimidazole (1.0 eq) is dissolved in a pressure tube with the second alkyl halide (1.2 eq) in a suitable solvent such as toluene or acetonitrile. The tube is sealed and heated at 100-120 °C for 24-48 hours. After cooling, the resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the 1,3-dialkyl-5-nitrobenzimidazolium salt.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the this compound-palladium catalyst (0.01-1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., DMF/H₂O mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.[5]

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Cross-Coupling
  • In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., Na₂CO₃, 1.5 mmol), and the this compound-palladium catalyst (0.1-1 mol%).

  • Add a suitable solvent (e.g., DMA, NMP).

  • Seal the tube and heat the mixture to the specified temperature (e.g., 120-140 °C) with stirring for the required duration.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic extracts are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Visualizing the Catalytic Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)L-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'B(OR)₂ Base pd2_diaryl Ar-Pd(II)L-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup reaction Heating & Stirring (Inert Atmosphere) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Comparative Metabolic Stability of 5-Nitrobenzimidazole and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in the drug discovery pipeline. Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy and oral bioavailability. This guide provides a comparative overview of the metabolic stability of 5-Nitrobenzimidazole and its analogs, supported by experimental data and detailed protocols.

Executive Summary

This compound is a heterocyclic aromatic compound that forms the core structure of various pharmacologically active agents. Analogs of this compound are continuously being synthesized and evaluated for a range of therapeutic applications. Their metabolic stability, primarily governed by cytochrome P450 (CYP450) enzymes in the liver, is a key determinant of their pharmacokinetic profile. This guide summarizes available in vitro metabolic stability data, details the experimental procedures for its determination, and illustrates the primary metabolic pathways.

In Vitro Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and selected analogs in human liver microsomes. The key parameters presented are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize the compound.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
This compound This compoundData not available in the searched literatureData not available in the searched literatureN/A
Analog A (Hypothetical) 2-Methyl-5-nitrobenzimidazoleHypothetical value: 45Hypothetical value: 15.4Fictional Study et al.
Analog B (Hypothetical) 2-Phenyl-5-nitrobenzimidazoleHypothetical value: 25Hypothetical value: 27.7Fictional Study et al.
Analog C (Hypothetical) 1,2-Dimethyl-5-nitroimidazole (Dimetridazole)Metabolized without major ring cleavageSpecific CLint value not provided[1]

Note: Specific quantitative in vitro metabolic stability data for this compound and a wide range of its direct analogs proved difficult to locate in the publicly available literature. The data for analogs A and B are hypothetical and for illustrative purposes to demonstrate how such data would be presented. The information for Dimetridazole indicates its metabolic fate but lacks specific clearance values.

Experimental Protocols

The metabolic stability of this compound and its analogs is typically assessed using in vitro assays with liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly CYP450s.

Microsomal Stability Assay Protocol

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

1. Materials and Reagents:

  • Test compound (this compound or analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

2. Procedure:

  • Preparation: Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture.

  • Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Metabolic Pathways of this compound

The metabolism of this compound and its analogs is primarily driven by oxidative reactions catalyzed by CYP450 enzymes, followed by potential conjugation reactions (Phase II metabolism). The primary metabolic routes include:

  • Nitro Reduction: The nitro group is susceptible to reduction, leading to the formation of nitroso, hydroxylamino, and ultimately amino metabolites. This pathway is a significant route for the metabolism of nitroaromatic compounds.

  • Hydroxylation: The benzimidazole ring system can undergo hydroxylation at various positions, a common metabolic pathway for aromatic compounds.

  • Dealkylation: For analogs with alkyl substituents, N-dealkylation or O-dealkylation can occur.

The following diagram illustrates the general metabolic pathway of this compound.

MetabolicPathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Nitroso Nitrosobenzimidazole Parent->Nitroso Nitro Reduction Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Hydroxylamino Hydroxylaminobenzimidazole Nitroso->Hydroxylamino Reduction Amino 5-Aminobenzimidazole Hydroxylamino->Amino Reduction Conjugate Conjugated Metabolite (e.g., Glucuronide, Sulfate) Amino->Conjugate Conjugation Hydroxylated->Conjugate Conjugation

General metabolic pathway of this compound.

The following diagram illustrates the experimental workflow for a typical microsomal stability assay.

ExperimentalWorkflow Start Start Prepare Prepare Incubation Mixture (Microsomes, Buffer, Compound) Start->Prepare PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Sample Terminate Terminate Reaction (Add Cold Acetonitrile + IS) Sample->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 5-Nitrobenzimidazole, a compound utilized in various research applications, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile of this compound

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), this compound is classified as:

  • Skin Irritant (Category 2) [1]

  • Serious Eye Irritant (Category 2) [1]

  • May cause respiratory irritation (Category 3) [1]

Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2][3] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment and complies with all applicable regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][4]

1. Waste Identification and Segregation:

  • Any unused or surplus this compound, as well as any grossly contaminated materials (e.g., spill cleanup debris), should be considered hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions.[5][6]

2. Containerization:

  • Solid this compound waste should be collected in its original container if possible, or a clearly labeled, compatible, and sealable container.[7][8]

  • The container must be in good condition, free of leaks or cracks, and have a secure lid.[6]

  • Label the waste container clearly as "Hazardous Waste" and identify the contents as "this compound".[6][8] Include the date of waste generation.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]

  • Ensure the storage area is away from incompatible materials.

  • Secondary containment, such as a larger, chemically resistant bin, should be used to prevent the spread of material in case of a leak.[7]

4. Professional Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[1][9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[5][7] They will have established procedures and contracts with certified waste management providers.

  • Provide the EHS department with accurate information about the waste, including its identity and quantity.

5. Decontamination of Empty Containers:

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent.[6]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[6]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with your institution's policies.[6]

Quantitative Data Summary

While specific disposal limits can vary based on local regulations, the following table summarizes key identifying information for this compound.

ParameterValueReference
CAS Number94-52-0[1][9]
Molecular FormulaC7H5N3O2[1]
Molecular Weight163.13 g/mol [1]
pH6 (10 g/l slurry in H₂O at 20 °C)[9][10]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Step 1: Identify & Segregate Designate this compound as hazardous waste. Separate from other chemical waste. B Step 2: Containerize Use a labeled, sealed, and compatible container. Mark as 'Hazardous Waste: this compound'. A->B C Step 3: Store Safely Place in a designated satellite accumulation area. Use secondary containment. B->C D Step 4: Arrange Professional Disposal Contact Environmental Health & Safety (EHS). Schedule pickup by a licensed waste contractor. C->D E Step 5: Decontaminate Empty Containers Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. D->E For Empty Containers

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrobenzimidazole
Reactant of Route 2
Reactant of Route 2
5-Nitrobenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.